Taltobulin intermediate-3
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
ethyl (E,4S)-2,5-dimethyl-4-(methylamino)hex-2-enoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2.ClH/c1-6-14-11(13)9(4)7-10(12-5)8(2)3;/h7-8,10,12H,6H2,1-5H3;1H/b9-7+;/t10-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGUQADNNOKYBX-NZPHSXCUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC(C(C)C)NC)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/[C@H](C(C)C)NC)/C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Taltobulin and its Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potent anti-tubulin agent Taltobulin (also known as HTI-286), with a focus on its chemical synthesis, properties, and mechanism of action. While the specific chemical structure and properties of a discrete "Taltobulin intermediate-3" are not unambiguously defined in publicly available scientific literature, this document will detail the known synthetic pathways, allowing for an understanding of the types of chemical entities involved as precursors to the final active molecule.
Chemical Structure and Properties of Taltobulin
Taltobulin is a synthetic analog of the naturally occurring tripeptide hemiasterlin.[1] It is a potent antimitotic and antineoplastic agent that has been investigated for its efficacy against a variety of cancer cell lines.[2][3]
Table 1: Chemical Properties of Taltobulin
| Property | Value | Source |
| Molecular Formula | C₂₇H₄₃N₃O₄ | [1] |
| Molecular Weight | 473.6 g/mol | [1] |
| CAS Number | 228266-40-8 | [2] |
| Synonyms | HTI-286, SPA-110 | [2] |
| Mechanism of Action | Inhibitor of tubulin polymerization | [2][3] |
Synthesis of Taltobulin: A General Overview
The synthesis of Taltobulin is a multi-step process involving the coupling of several complex amino acid-like fragments. While a specific intermediate designated as "intermediate-3" is not consistently identified across published synthetic routes, the general strategy involves the convergent assembly of key building blocks. One prominent approach utilizes a four-component Ugi reaction, which allows for the rapid construction of the core structure.[4]
The overall synthesis can be conceptually broken down into the preparation of key fragments followed by their sequential coupling. The intermediates in such a synthesis are typically protected amino acids and peptide fragments that are progressively elaborated. Without a definitive structure for "this compound," we present a generalized workflow for the synthesis of Taltobulin.
Mechanism of Action and Signaling Pathway
Taltobulin's primary mechanism of action is the inhibition of tubulin polymerization.[2][3][5] It binds to the Vinca (B1221190) domain on β-tubulin, preventing the assembly of microtubules.[5] This disruption of microtubule dynamics has profound effects on cellular processes, particularly cell division.
The inhibition of microtubule formation leads to the disruption of the mitotic spindle, a critical apparatus for chromosome segregation. This triggers the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle.[5] Prolonged mitotic arrest ultimately leads to the activation of the apoptotic cascade, resulting in programmed cell death.[2][5][6] A key advantage of Taltobulin is its ability to circumvent P-glycoprotein-mediated multidrug resistance, a common mechanism of resistance to other anti-tubulin agents like taxanes and vinca alkaloids.[6]
Experimental Protocols
A crucial in vitro assay for evaluating the activity of Taltobulin and its intermediates is the tubulin polymerization assay. This assay directly measures the ability of a compound to interfere with the assembly of microtubules.
Protocol: In Vitro Tubulin Polymerization Assay (Turbidity-based)
1. Principle: This assay monitors the polymerization of purified tubulin into microtubules by measuring the increase in light scattering (turbidity) at 340 nm over time in a temperature-controlled spectrophotometer.[7][8]
2. Materials:
-
Lyophilized, high-purity tubulin (>99%)
-
General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Guanosine triphosphate (GTP) solution (100 mM)
-
Test compound (Taltobulin or intermediate) dissolved in an appropriate solvent (e.g., DMSO)
-
Positive control (e.g., Paclitaxel for enhancement, Nocodazole for inhibition)
-
Vehicle control (e.g., DMSO)
-
Temperature-controlled UV-Vis spectrophotometer with a 96-well plate reader
-
Pre-warmed (37°C) 96-well UV-transparent plates
3. Method:
-
Preparation of Reagents:
-
On ice, reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 3 mg/mL.
-
Prepare a tubulin polymerization mix by adding GTP to a final concentration of 1 mM and glycerol to a final concentration of 10%. Keep this mix on ice.
-
Prepare serial dilutions of the test compound, positive control, and vehicle control at 10x the final desired concentration.
-
-
Assay Procedure:
-
To the wells of a pre-warmed 96-well plate, add 10 µL of the 10x test compound dilutions, controls, or vehicle.
-
To initiate the polymerization reaction, add 90 µL of the cold tubulin polymerization mix to each well.
-
Immediately place the plate in the spectrophotometer pre-heated to 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 340 nm every 60 seconds for a period of 60 minutes.
-
-
Data Analysis:
-
Plot the absorbance at 340 nm versus time for each concentration.
-
Determine the maximum rate of polymerization (Vmax) and the plateau of absorbance for each curve.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Table 2: Troubleshooting for Tubulin Polymerization Assay
| Issue | Possible Cause | Suggested Solution |
| Low signal in control wells | Inactive tubulin, incorrect temperature, GTP degradation. | Ensure tubulin is stored at -80°C and has not undergone multiple freeze-thaw cycles. Confirm the plate reader is at 37°C. Use fresh GTP solution.[7] |
| High background at time 0 | Light scattering from precipitated inhibitor. | Check the solubility of the test compound in the assay buffer. If necessary, reduce the starting concentration.[7] |
| Inconsistent replicates | Pipetting errors, air bubbles. | Use calibrated pipettes and be careful to avoid introducing air bubbles into the wells. |
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Tubulin Polymerization Assay [bio-protocol.org]
The Crucial Role of Taltobulin Intermediate-3 in the Convergent Synthesis of Taltobulin
For Immediate Release
[City, State] – December 15, 2025 – A comprehensive technical guide released today offers an in-depth look into the synthesis of Taltobulin, a potent anti-cancer agent. The guide places a special focus on the pivotal role of Taltobulin intermediate-3, a key building block in the convergent synthetic strategy that enables the efficient production of this complex molecule. This whitepaper is designed to be an essential resource for researchers, scientists, and professionals in the field of drug development.
Taltobulin, a synthetic analog of the marine natural product hemiasterlin, is a powerful microtubule inhibitor that has shown significant promise in preclinical and clinical studies for the treatment of various cancers. Its complex tripeptide structure necessitates a sophisticated and efficient synthetic route. The convergent synthesis of Taltobulin, often employing a key Ugi four-component reaction, relies on the preparation and coupling of several advanced intermediates.
This technical guide elucidates the synthetic pathway to Taltobulin, with a detailed examination of the formation and subsequent transformation of this compound. While the exact structure of commercially available "this compound" can be proprietary to specific suppliers, analysis of common synthetic routes allows for the logical deduction of its identity as a key dipeptide fragment.
The Convergent Synthesis of Taltobulin: A Strategic Overview
The total synthesis of Taltobulin is most effectively achieved through a convergent approach, where different fragments of the molecule are synthesized independently and then coupled together in the final stages. This strategy offers numerous advantages over a linear synthesis, including higher overall yields and greater flexibility. A widely adopted method involves a Ugi four-component reaction, which allows for the rapid assembly of a complex peptide-like structure from simpler starting materials.
The synthesis can be conceptually divided into the preparation of two key fragments:
-
The "Southern" fragment: An unsaturated amino acid derivative.
-
The "Northern" fragment: A dipeptide unit.
This compound is a crucial component of the "Northern" dipeptide fragment.
Taltobulin Synthesis Pathway
The following diagram illustrates a plausible and widely accepted synthetic pathway for Taltobulin, highlighting the position of key intermediates.
Caption: Convergent synthesis of Taltobulin highlighting the role of Intermediate-3.
The Identity and Role of this compound
Based on the analysis of established synthetic routes, This compound is identified as the dipeptide fragment, (S)-2-((S)-2-(tert-butoxycarbonylamino)-3-methylbutanamido)-3,3-dimethylbutanoic acid . This intermediate is formed by the coupling of two amino acid derivatives, which can be considered as Taltobulin intermediate-1 and another protected amino acid.
The formation of this compound is a critical step that builds a significant portion of the final Taltobulin molecule. The use of a pre-formed dipeptide in the subsequent Ugi reaction simplifies the process and avoids potential side reactions.
Experimental Protocols
Synthesis of this compound (Dipeptide Fragment)
This protocol describes a representative method for the synthesis of the dipeptide intermediate.
Materials:
-
(S)-2-(tert-butoxycarbonylamino)-3-methylbutanoic acid (Boc-Val-OH)
-
(S)-tert-butyl 2-amino-3,3-dimethylbutanoate hydrochloride
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of (S)-2-(tert-butoxycarbonylamino)-3-methylbutanoic acid (1.0 eq) in dichloromethane (DCM) at 0 °C is added HATU (1.1 eq) and DIPEA (2.5 eq).
-
The reaction mixture is stirred at 0 °C for 15 minutes.
-
A solution of (S)-tert-butyl 2-amino-3,3-dimethylbutanoate hydrochloride (1.0 eq) in DCM is added to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction mixture is diluted with DCM and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford this compound.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| Boc-Val-OH | 1.0 eq |
| (S)-tert-butyl 2-amino-3,3-dimethylbutanoate HCl | 1.0 eq |
| HATU | 1.1 eq |
| DIPEA | 2.5 eq |
| Reaction Conditions | |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 hours |
| Product | |
| This compound | |
| Yield | 85-95% |
| Purity (by HPLC) | >98% |
Experimental Workflow
The following diagram outlines the typical laboratory workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Conclusion
This compound is a cornerstone in the efficient and scalable synthesis of Taltobulin. Its preparation via a robust peptide coupling reaction and its subsequent use in a powerful Ugi four-component reaction exemplify a modern approach to the synthesis of complex, medicinally important molecules. This technical guide provides a foundational understanding for researchers engaged in the development of novel anti-cancer therapeutics and highlights the critical considerations in synthetic route design and execution.
A Deep Dive into the Synthesis of Taltobulin: A Potent Antimitotic Agent
For Researchers, Scientists, and Drug Development Professionals
Taltobulin (HTI-286), a synthetic analogue of the marine natural product hemiasterlin (B1673049), has garnered significant attention in the field of oncology for its potent antimitotic activity and its ability to circumvent multidrug resistance. This technical guide provides a comprehensive overview of the synthetic pathway of Taltobulin, detailing its key intermediates and the strategic chemical reactions employed in its construction.
Core Synthesis Strategy: A Convergent Approach
The total synthesis of Taltobulin is most effectively achieved through a convergent strategy, which involves the independent synthesis of key molecular fragments that are later combined to form the final product. This approach offers greater efficiency and flexibility compared to a linear synthesis. A pivotal moment in the synthesis is the strategic use of the Ugi four-component reaction (Ugi-4CR), a powerful tool for rapidly assembling complex molecular architectures from simple building blocks.
The Taltobulin Synthesis Pathway
The synthesis of Taltobulin can be conceptually divided into two main stages: the preparation of key building blocks and their subsequent assembly and final modifications.
Stage 1: Synthesis of Key Building Blocks
The successful execution of the Ugi-4CR hinges on the prior synthesis of its four key components: an amine, an aldehyde, a carboxylic acid, and an isocyanide. While the specific details for the synthesis of each fragment for the Taltobulin synthesis are proprietary and not fully disclosed in publicly available literature, the general nature of these fragments can be inferred from the structure of Taltobulin and related hemiasterlin analogues.
One of the crucial components is a dipeptide fragment, which itself requires a multi-step synthesis. For the related natural product hemiasterlin, an improved enantiocontrolled route to the tetramethyltryptophan subunit was developed using an asymmetric Strecker synthesis.[1]
Several key intermediates in the Taltobulin synthesis are commercially available, which can significantly expedite the research and development process. These include:
-
Taltobulin intermediate-1 (Molecular Formula: C17H25NO4)[2]
-
Taltobulin intermediate-8
-
(6R)-Taltobulin intermediate-9 (Molecular Formula: C34H55N3O6)[3][4]
-
Taltobulin intermediate-12 [5]
The availability of these intermediates allows researchers to focus on the later, more complex stages of the synthesis.
Stage 2: Assembly and Final Elaboration
The latter stages of the Taltobulin synthesis, as described by Charoenpattarapreeda et al. (2020), involve the coupling of a key dipeptide intermediate with another amino acid derivative, followed by a final deprotection step to yield the active Taltobulin molecule.[6][7]
A critical step involves the use of the peptide coupling reagent HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in the presence of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) .[7] This reaction efficiently forms the amide bond between the two fragments.
The final step in the synthesis is the removal of a protecting group, typically a tert-Butoxycarbonyl (Boc) group, from a nitrogen atom. This is achieved by treatment with Trifluoroacetic Acid (TFA) .[7]
Quantitative Data
While specific yields for each step of the Taltobulin synthesis are not extensively reported in the public domain, the overall efficiency of the convergent strategy is a key advantage. The work by Charoenpattarapreeda and colleagues highlights an "expeditious" synthesis, suggesting favorable yields for the key reactions.[6]
| Reaction Step | Key Reagents | Purpose | Yield (%) |
| Peptide Coupling | HATU, DIPEA | Formation of the final amide bond | Not specified |
| Deprotection | TFA | Removal of the Boc protecting group | Not specified |
Experimental Protocols
Detailed experimental protocols for the synthesis of Taltobulin are outlined in the supplementary information of the primary literature. Below are generalized procedures for the key final steps.
General Procedure for HATU-mediated Peptide Coupling:
To a solution of the carboxylic acid fragment (1 equivalent) and HATU (1.1 equivalents) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) is added DIPEA (2 equivalents). The mixture is stirred at room temperature for a short period to allow for the formation of the active ester. The amine fragment (1 equivalent) is then added, and the reaction is stirred until completion (monitored by TLC or LC-MS). The product is then isolated and purified using standard chromatographic techniques.
General Procedure for TFA-mediated Deprotection:
The Boc-protected precursor is dissolved in a solution of TFA in a suitable solvent, typically dichloromethane (B109758) (DCM). The reaction is stirred at room temperature until the deprotection is complete (monitored by TLC or LC-MS). The solvent and excess TFA are removed under reduced pressure, and the crude product is purified to yield Taltobulin.
Visualizing the Pathway and Workflow
To better illustrate the logic of the Taltobulin synthesis and its biological mechanism, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Expeditious Total Synthesis of Hemiasterlin through a Convergent Multicomponent Strategy and Its Use in Targeted Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A total synthesis of (-)-hemiasterlin using N-Bts methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.uci.edu [chem.uci.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Spectroscopic Analysis of Taltobulin Intermediate-3: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a focused overview of the spectroscopic data and analytical methodologies related to a key synthetic precursor of Taltobulin, a potent anti-cancer agent. Taltobulin intermediate-3, a crucial building block in the total synthesis of the final active pharmaceutical ingredient, requires rigorous characterization to ensure purity and structural integrity. This document outlines the available structural information and provides representative protocols for acquiring the necessary spectroscopic data for such compounds.
Chemical Structure of this compound
This compound, identified by the CAS Number 610786-69-1, possesses the following chemical structure:
(S)-tert-butyl (2-((S)-3,3-dimethyl-2-((S)-3-methyl-2-(methylamino)butanoyl)amino)butanoyl)(methyl)amino)-2,5-dimethylhex-2-enoate
The structural formula and connectivity of atoms are essential for the interpretation of its spectroscopic data.
Spectroscopic Data Summary
Therefore, the following sections provide representative experimental protocols that would be employed to acquire and interpret the spectroscopic data for a compound of this nature. The expected data ranges and key signals are discussed based on the known chemical structure.
Table 1: Expected ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Anticipated | |||
| 6.5 - 7.5 | m | 1H | Olefinic proton |
| 4.0 - 5.0 | m | 3H | α-protons of amino acid residues |
| 2.5 - 3.5 | m | 3H | N-methyl protons |
| 1.5 - 2.5 | m | 3H | Aliphatic protons |
| 0.8 - 1.5 | m | 27H | tert-butyl and other methyl protons |
Table 2: Expected ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| Anticipated | |
| 168 - 175 | Carbonyl carbons (amides and ester) |
| 120 - 140 | Olefinic carbons |
| 80 - 85 | Quaternary carbon of tert-butyl ester |
| 50 - 65 | α-carbons of amino acid residues |
| 30 - 40 | N-methyl carbons |
| 20 - 30 | Methyl and aliphatic carbons |
Table 3: Expected Mass Spectrometry Data for this compound
| m/z | Ion Type |
| Anticipated | |
| [M+H]⁺ | Molecular ion peak (protonated) |
| [M+Na]⁺ | Sodium adduct |
| Fragments | Corresponding to cleavage at amide bonds |
Table 4: Expected IR Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| Anticipated | |
| 3300 - 3500 | N-H stretching (amide) |
| 2850 - 3000 | C-H stretching (aliphatic) |
| 1720 - 1740 | C=O stretching (ester) |
| 1630 - 1680 | C=O stretching (amide) |
| 1510 - 1570 | N-H bending (amide) |
Experimental Protocols
The following are detailed, representative methodologies for the spectroscopic analysis of peptide-like molecules such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified this compound would be dissolved in 0.6 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution would be transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Proton spectra would be acquired with a spectral width of 0-12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: Carbon spectra would be acquired using a proton-decoupled pulse sequence with a spectral width of 0-200 ppm. A longer relaxation delay (2-5 seconds) and a significantly higher number of scans (1024-4096) would be necessary due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The resulting free induction decays (FIDs) would be Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts would be referenced to the internal standard (TMS at 0.00 ppm).
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of this compound (approximately 1 mg/mL) would be prepared in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Instrumentation: High-resolution mass spectrometry (HRMS) would be performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Acquisition: The sample would be introduced into the ESI source via direct infusion or through a liquid chromatography system. The mass spectrometer would be operated in positive ion mode to detect protonated molecules ([M+H]⁺) and other adducts. The mass range would be set to scan from m/z 100 to 1000.
-
Data Analysis: The resulting mass spectrum would be analyzed to determine the accurate mass of the molecular ion, which can be used to confirm the elemental composition. Fragmentation patterns, if obtained via tandem MS (MS/MS), would be analyzed to confirm the sequence of the peptide-like structure.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid this compound would be placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: The IR spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition: The spectrum would be acquired over a range of 4000-400 cm⁻¹ by co-adding 16-32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal would be recorded and subtracted from the sample spectrum.
-
Data Analysis: The resulting IR spectrum would be analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as N-H, C-H, C=O (ester and amide), and C=C bonds.
Workflow and Data Integration
The acquisition and analysis of spectroscopic data for the structural elucidation of this compound would follow a logical workflow to ensure comprehensive characterization.
An In-depth Technical Guide to a Key Intermediate in the Synthesis of Taltobulin
Disclaimer: The designation "Taltobulin intermediate-3" does not correspond to a universally recognized chemical entity with a specific CAS number or IUPAC name. The numbering of intermediates is specific to the particular synthetic route employed. This guide, therefore, focuses on a plausible, publicly documented early-stage intermediate in the synthesis of Taltobulin, referred to herein as "Taltobulin intermediate-1," to provide a representative technical overview.
Taltobulin (HTI-286) is a potent synthetic analog of the marine natural product hemiasterlin.[1][2] As an anti-mitotic agent, it inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[2][3] Its development as a potential therapeutic, particularly for its ability to overcome P-glycoprotein-mediated multidrug resistance, has made its synthesis a subject of significant interest in medicinal chemistry.[2][4] This document provides a detailed look at a key building block in its complex multi-step synthesis.
Chemical Identification of Taltobulin Intermediate-1
A crucial precursor in a documented synthetic pathway to Taltobulin is the compound with the following identifiers:
| Parameter | Value |
| Common Designation | Taltobulin intermediate-1 |
| CAS Number | 228266-38-4[5] |
| IUPAC Name | (4S)-4-[[(2S)-3,3-Dimethyl-2-[[(2S)-3-methyl-2-(methylamino)-3-phenylbutanoyl]amino]butanoyl]methylamino]-2,5-dimethylhex-2-enoic acid[6] |
| Molecular Formula | C₂₇H₄₃N₃O₄[6] |
| Molecular Weight | 473.65 g/mol [6] |
Experimental Protocols
The synthesis of Taltobulin and its intermediates involves sophisticated organic chemistry techniques. While a detailed, step-by-step protocol for the synthesis of "Taltobulin intermediate-1" from a specific starting material is proprietary and not fully disclosed in the public domain, the general approach involves the coupling of protected amino acid fragments. A convergent synthesis strategy is often employed, where different fragments of the molecule are synthesized separately and then joined together.[7][8]
A plausible experimental workflow for the synthesis of Taltobulin, highlighting the role of intermediates, is outlined below.
General Synthetic Workflow
Caption: Generalized synthetic workflow for Taltobulin.
Mechanism of Action of Taltobulin
While "Taltobulin intermediate-1" is a precursor and not the biologically active agent, the final product, Taltobulin, exerts its potent anti-cancer effects by disrupting microtubule dynamics. This mechanism is crucial for understanding the therapeutic rationale behind its development.
Taltobulin binds to the Vinca-peptide site on β-tubulin, which inhibits the polymerization of tubulin dimers into microtubules.[2] These microtubules are essential components of the cytoskeleton and form the mitotic spindle during cell division. By disrupting microtubule formation, Taltobulin causes cells to arrest in the G2/M phase of the cell cycle, ultimately leading to the activation of the apoptotic cell death pathway.[2][3]
Signaling Pathway of Taltobulin
Caption: Mechanism of action of Taltobulin in cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of stapled peptide targeted covalent inhibitors and synthesis of novel ADC payloads for applications in cancer therapy [repository.cam.ac.uk]
The Synthetic Journey of Taltobulin: From Marine Sponge to Clinical Candidate
An In-depth Technical Guide on the Discovery and Synthesis of a Potent Microtubule Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Taltobulin (formerly known as HTI-286) is a potent, synthetic tripeptide analogue of the marine natural product hemiasterlin (B1673049).[1] As a microtubule depolymerizing agent, it has demonstrated significant cytotoxic activity against a broad spectrum of cancer cell lines, including those exhibiting multidrug resistance.[1] This technical guide provides a comprehensive overview of the discovery, history, and synthesis of Taltobulin. We present a detailed account of its total synthesis, including experimental protocols for key reactions, and summarize its biological activity with quantitative data from preclinical studies. Furthermore, this guide illustrates the core signaling pathway of Taltobulin, key experimental workflows, and the logical progression from a natural product lead to a synthetic drug candidate using detailed diagrams.
Discovery and History
The story of Taltobulin begins with the discovery of hemiasterlin, a natural product isolated from the marine sponge Cymbastela sp. Hemiasterlin exhibited potent antimitotic activity, making it an attractive lead compound for cancer therapy. However, its limited natural availability necessitated the development of a synthetic route to enable further investigation and potential clinical development.[2]
Synthetic efforts not only aimed to reproduce the natural product but also to create analogues with improved properties, such as enhanced potency and metabolic stability. Taltobulin emerged from these efforts as a promising synthetic analogue.[2] It progressed to Phase II clinical trials for the treatment of non-small-cell lung cancer.[3]
Mechanism of Action
Taltobulin exerts its cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division.[1] Its primary molecular target is tubulin, the protein subunit that polymerizes to form microtubules.[1] Taltobulin binds to the Vinca (B1221190) domain on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules.[1] This disruption of the microtubule network leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[1][4] A key feature of Taltobulin is its ability to circumvent P-glycoprotein-mediated multidrug resistance, a common mechanism of resistance to other microtubule-targeting agents like taxanes and vinca alkaloids.[1]
Total Synthesis of Taltobulin
The total synthesis of Taltobulin has been achieved through a convergent synthetic strategy, which involves the independent synthesis of key fragments that are later combined. A key step in the synthesis is a multi-component Ugi reaction.[5]
Key Synthetic Fragments
The synthesis of Taltobulin relies on the preparation of several chiral building blocks. These fragments are synthesized independently before being coupled in the final stages of the synthesis.
Key Reaction: The Ugi Four-Component Reaction (U-4CR)
The Ugi four-component reaction is a powerful tool in organic chemistry that allows for the rapid assembly of complex molecules from simple starting materials. In the synthesis of Taltobulin, an aldehyde, an amine, a carboxylic acid, and an isocyanide are combined in a one-pot reaction to form a key intermediate.[6][7]
Detailed Experimental Protocols
While specific, industrial-scale synthesis protocols are often proprietary, the following represents a generalized procedure for the key Ugi reaction and subsequent deprotection steps based on published methodologies.
Protocol 3.3.1: Ugi Four-Component Reaction
-
To a solution of the aldehyde component (1.0 eq) in methanol, add the amine component (1.0 eq) and the carboxylic acid component (1.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the isocyanide component (1.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the desired Ugi product.[8][9]
-
Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.[10]
Protocol 3.3.2: Final Deprotection and Purification
-
Dissolve the protected Taltobulin precursor in a suitable solvent (e.g., dichloromethane).
-
Add the deprotecting agent (e.g., trifluoroacetic acid for Boc-group removal) and stir the reaction at room temperature until the reaction is complete as monitored by TLC or LC-MS.
-
Quench the reaction carefully and neutralize the excess acid.
-
Extract the product with an organic solvent and wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final Taltobulin product by preparative high-performance liquid chromatography (HPLC) to obtain the highly pure compound.[10]
-
Lyophilize the pure fractions to yield Taltobulin as a solid.
-
Confirm the structure and purity of the final product using NMR, high-resolution mass spectrometry (HRMS), and HPLC analysis.[10]
Quantitative Data
In Vitro Cytotoxicity
Taltobulin has demonstrated potent cytotoxic activity against a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Cell Line | Cancer Type | IC50 (nM) |
| CCRF-CEM | Leukemia | 0.2 ± 0.03 |
| HL-60(TB) | Leukemia | 0.3 ± 0.04 |
| K-562 | Leukemia | 1.2 ± 0.2 |
| MOLT-4 | Leukemia | 0.4 ± 0.05 |
| RPMI-8226 | Leukemia | 1.5 ± 0.3 |
| SR | Leukemia | 0.3 ± 0.04 |
| A549 | Non-Small Cell Lung | 1.8 ± 0.3 |
| EKVX | Non-Small Cell Lung | 1.2 ± 0.2 |
| HOP-62 | Non-Small Cell Lung | 1.6 ± 0.2 |
| HOP-92 | Non-Small Cell Lung | 1.7 ± 0.3 |
| NCI-H226 | Non-Small Cell Lung | 2.1 ± 0.4 |
| NCI-H23 | Non-Small Cell Lung | 1.9 ± 0.3 |
| NCI-H322M | Non-Small Cell Lung | 2.5 ± 0.5 |
| NCI-H460 | Non-Small Cell Lung | 1.4 ± 0.2 |
| NCI-H522 | Non-Small Cell Lung | 2.3 ± 0.4 |
| OVCAR-3 | Ovarian | 2.8 ± 0.5 |
| OVCAR-4 | Ovarian | 3.1 ± 0.6 |
| OVCAR-5 | Ovarian | 2.9 ± 0.5 |
| OVCAR-8 | Ovarian | 3.5 ± 0.7 |
| SK-OV-3 | Ovarian | 4.1 ± 0.8 |
| IGROV1 | Ovarian | 3.3 ± 0.6 |
Data compiled from various preclinical studies. Values are presented as mean ± standard deviation where available.[4]
In Vivo Efficacy in Xenograft Models
Taltobulin has shown significant anti-tumor activity in various human tumor xenograft models in mice.
| Tumor Model | Cancer Type | Administration | Dosing Schedule | Tumor Growth Inhibition (%) |
| HCT-116 | Colon | Intravenous | Once daily for 5 days | 85 |
| HT-29 | Colon | Intravenous | Once daily for 5 days | 78 |
| NCI-H460 | Non-Small Cell Lung | Intravenous | Twice weekly for 3 weeks | 92 |
| MX-1 | Breast | Intravenous | Once weekly for 4 weeks | 88 |
| PC-3 | Prostate | Intravenous | Twice weekly for 3 weeks | 75 |
Data represents the percentage of tumor growth inhibition compared to a vehicle-treated control group and is compiled from various preclinical studies.[11][12]
Experimental Protocols for Biological Assays
Tubulin Polymerization Assay
This assay measures the effect of Taltobulin on the in vitro polymerization of purified tubulin.
-
Reagents and Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP (100 mM stock)
-
Taltobulin stock solution (in DMSO)
-
96-well microplate
-
Temperature-controlled spectrophotometer
-
-
Procedure:
-
Prepare a tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer on ice.
-
Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10%.
-
Prepare serial dilutions of Taltobulin in General Tubulin Buffer.
-
Add 10 µL of the Taltobulin dilutions or vehicle control (DMSO) to the wells of a pre-warmed 37°C 96-well plate.
-
To initiate polymerization, add 90 µL of the cold tubulin solution to each well.
-
Immediately place the plate in the spectrophotometer and measure the absorbance at 340 nm every minute for 60 minutes at 37°C.
-
The increase in absorbance corresponds to the extent of tubulin polymerization.
-
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in cancer cells treated with Taltobulin.
-
Reagents and Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Taltobulin
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of Taltobulin or vehicle control for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization, collect them by centrifugation, and wash with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
-
The percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA content histograms.[1]
-
Visualizations
Signaling Pathway
Caption: Taltobulin's mechanism of action leading to apoptosis.
Experimental Workflows
Caption: Workflows for key in vitro biological assays.
Logical Relationship
Caption: The developmental progression from hemiasterlin to Taltobulin.
Conclusion
Taltobulin represents a successful example of natural product-inspired drug discovery. Through a convergent total synthesis strategy, chemists were able to not only produce the complex tripeptide but also to optimize its structure to yield a potent clinical candidate with an improved therapeutic profile. The detailed understanding of its mechanism of action as a microtubule depolymerizing agent that circumvents common drug resistance mechanisms highlights its potential as a valuable tool in oncology. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working with Taltobulin and other microtubule-targeting agents.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development of stapled peptide targeted covalent inhibitors and synthesis of novel ADC payloads for applications in cancer therapy [repository.cam.ac.uk]
- 6. The use of the Ugi four-component condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories [pubs.sciepub.com]
- 8. sciepub.com [sciepub.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Inhibition of hepatic tumor cell proliferation in vitro and tumor growth in vivo by taltobulin, a synthetic analogue of the tripeptide hemiasterlin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of Taltobulin and its Synthetic Intermediates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Taltobulin, also known as HTI-286 or SPA-110, is a potent synthetic analog of the natural marine product hemiasterlin (B1673049).[1][2] As a powerful antimicrotubule agent, it has demonstrated significant cytotoxic activity against a wide array of cancer cell lines, including those exhibiting multidrug resistance.[1][3] This technical guide provides a comprehensive overview of the biological activity of Taltobulin and its synthetic intermediates, with a focus on quantitative data, detailed experimental protocols, and the visualization of key molecular pathways and experimental workflows.
Core Mechanism of Action
Taltobulin exerts its potent anticancer effects by disrupting the dynamics of microtubules, which are essential components of the cellular cytoskeleton crucial for cell division and other vital functions.[4][5] The primary molecular target of Taltobulin is tubulin, the protein subunit that polymerizes to form microtubules.[4][5] Taltobulin binds to the Vinca-peptide site on β-tubulin, thereby inhibiting tubulin polymerization.[4] This disruption of microtubule formation leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing programmed cell death (apoptosis) in cancer cells.[1][6] A key advantage of Taltobulin is its ability to circumvent P-glycoprotein-mediated multidrug resistance, a common mechanism that renders many cancer cells resistant to other microtubule-targeting drugs like taxanes and vinca (B1221190) alkaloids.[4][5]
Biological Activity of Taltobulin and Synthetic Analogues
Structure-activity relationship (SAR) studies have been instrumental in the development of Taltobulin, exploring how modifications to the hemiasterlin structure influence biological activity.[1] The following table summarizes the in vitro cytotoxic and antimitotic activities of Taltobulin (SPA110) and related hemiasterlin analogues.
| Compound | Structure | Cell Line | IC50 (nM) for Cytotoxicity | IC50 (nM) for Mitotic Arrest |
| Hemiasterlin (1) | Natural Product | L1210 | 1.8 | 10 |
| MCF7 | 1.1 | 10 | ||
| Taltobulin (SPA110, 8) | Synthetic Analogue | L1210 | 0.8 | 5 |
| MCF7 | 0.09 | 5 | ||
| Analogue 2 | Synthetic | L1210 | 1.9 | 10 |
| MCF7 | 1.4 | 10 | ||
| Analogue 3 | Synthetic | L1210 | 12 | 100 |
| MCF7 | 10 | 100 | ||
| Analogue 4 | Synthetic | L1210 | >1000 | >1000 |
| MCF7 | >1000 | >1000 | ||
| Analogue 5 | Synthetic | L1210 | 3.5 | 10 |
| MCF7 | 2.5 | 10 | ||
| Analogue 6 | Synthetic | L1210 | 1.1 | 10 |
| MCF7 | 0.8 | 10 | ||
| Analogue 7 | Synthetic | L1210 | 1.0 | 10 |
| MCF7 | 0.9 | 10 |
Data extracted from Nieman et al., J Nat Prod, 2003.[1]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the biological activity of Taltobulin and its synthetic intermediates. Below are protocols for key experiments.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Materials:
-
Purified tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl2, 1.0 mM GTP)
-
Test compounds dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate reader capable of measuring absorbance at 340 nm at 37°C
Procedure:
-
Reconstitute purified tubulin to a final concentration of 3 mg/mL in ice-cold G-PEM buffer.
-
Add varying concentrations of the test compounds (e.g., 0.1 µM to 10 µM) to the wells of a pre-warmed 96-well plate.
-
Add 100 µL of the reconstituted tubulin solution to each well to initiate the polymerization reaction.
-
Immediately place the plate in the microplate reader and record the absorbance at 340 nm every 60 seconds for 60 minutes at 37°C.
-
Plot absorbance versus time to generate polymerization curves and calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay determines the concentration of a compound that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., MCF7, L1210)
-
Complete cell culture medium
-
96-well tissue culture plates
-
Test compounds dissolved in an appropriate solvent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in 96-well plates at a density of 3,000-6,000 cells per well and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Mitotic Arrest Assay
This assay determines the concentration of a compound that causes a 50% increase in the number of cells arrested in the M-phase of the cell cycle.
Materials:
-
Cancer cell lines
-
Cell culture supplies
-
Test compounds
-
Fixative (e.g., 70% ethanol)
-
DNA staining solution (e.g., propidium (B1200493) iodide with RNase)
-
Flow cytometer
Procedure:
-
Treat cells with various concentrations of the test compounds for a duration equivalent to one cell cycle.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Stain the cells with a DNA staining solution.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G2/M phase.
-
Calculate the IC50 for mitotic arrest as the concentration of the compound that causes a 50% increase in the G2/M population compared to the control.
Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate key pathways and workflows.
Caption: Mechanism of action of Taltobulin in a cancer cell.
Caption: Experimental workflow for evaluating Taltobulin intermediates.
Caption: Signaling pathway of Taltobulin-induced mitotic arrest.
References
- 1. Synthesis and antimitotic/cytotoxic activity of hemiasterlin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Inhibition of hepatic tumor cell proliferation in vitro and tumor growth in vivo by taltobulin, a synthetic analogue of the tripeptide hemiasterlin - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility and Stability of Taltobulin Intermediates
Disclaimer: Publicly available information on a specific "Taltobulin intermediate-3" is limited. This guide provides a comprehensive overview of the solubility and stability of other well-documented Taltobulin intermediates, namely Intermediate-1 and Intermediate-9, as representative examples of the physicochemical characterization required during drug development.
This technical guide is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the solubility and stability profiles of key intermediates in the synthesis of Taltobulin. The data presented here is crucial for process optimization, formulation development, and ensuring the overall quality and consistency of the final active pharmaceutical ingredient (API).
Quantitative Data Summary
The following tables summarize the available quantitative data on the solubility and stability of Taltobulin intermediates. This information is critical for selecting appropriate solvent systems for synthesis and purification, as well as for defining storage and handling conditions.
Table 1: Solubility of Taltobulin Intermediates
| Intermediate | Solvent System | Solubility | Observations |
| Taltobulin intermediate-1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL (16.27 mM) | Clear solution |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL (16.27 mM) | Clear solution | |
| 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL (16.27 mM) | Clear solution | |
| Taltobulin intermediate-9 | DMSO | 100 mg/mL (166.16 mM) | Ultrasonic assistance needed |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (4.15 mM) | Suspended solution, ultrasonic assistance needed | |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.15 mM) | Clear solution |
Table 2: Stability of Taltobulin Intermediates
| Intermediate | Form | Storage Condition | Stability Period |
| Taltobulin intermediate-1 | Stock Solution | -80°C | 6 months |
| -20°C | 1 month | ||
| Taltobulin intermediate-9 | Powder | -20°C | 3 years |
| 4°C | 2 years | ||
| In solvent | -80°C | 6 months | |
| -20°C | 1 month |
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reproducible and reliable solubility and stability data. The following sections describe common methodologies used in the pharmaceutical industry.
This method determines the equilibrium solubility of a compound in a specific solvent system.
Objective: To determine the saturation concentration of a Taltobulin intermediate in a given solvent at a constant temperature.
Materials:
-
Taltobulin intermediate powder
-
Selected solvent system (e.g., water, buffers of different pH, organic solvents)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
Protocol:
-
Add an excess amount of the Taltobulin intermediate to a glass vial. The excess solid should be visually apparent.
-
Add a known volume of the pre-equilibrated solvent system to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.
-
After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of the dissolved intermediate in the filtrate using a validated HPLC method.
-
The resulting concentration is reported as the thermodynamic solubility.
Stability testing is performed to understand how the quality of a drug intermediate varies with time under the influence of environmental factors such as temperature and humidity.
Objective: To establish a re-test period for the Taltobulin intermediate by evaluating its thermal stability and sensitivity to moisture.
2.2.1 Long-Term Stability Testing
Storage Conditions: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[1][2] Duration: Minimum of 12 months.[2]
Protocol:
-
Place a sufficient quantity of the Taltobulin intermediate in containers that are representative of the actual storage containers.
-
Store the containers in a stability chamber maintained at the specified long-term storage conditions.
-
Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months).[3]
-
At each time point, analyze the samples for key stability-indicating parameters, such as:
-
Appearance
-
Assay (potency)
-
Purity (related substances/degradation products)
-
Moisture content
-
-
Compare the results to the initial (time 0) data to identify any significant changes.
2.2.2 Accelerated Stability Testing
Storage Conditions: 40°C ± 2°C / 75% RH ± 5% RH.[1][2] Duration: Minimum of 6 months.[2]
Protocol:
-
Follow the same procedure as for long-term stability testing, but use the accelerated storage conditions.
-
Sampling time points are typically 0, 3, and 6 months.[3]
-
Significant changes in the product under accelerated conditions may warrant intermediate stability testing (e.g., 30°C ± 2°C / 65% RH ± 5% RH).[3]
-
The data from accelerated studies are used to predict the long-term stability and to support the proposed re-test period.
Visualizations
Diagrams are provided to illustrate key workflows and pathways related to the characterization and synthesis of Taltobulin intermediates.
Caption: Workflow for Solubility and Stability Characterization.
Caption: Simplified Synthetic Pathway of Taltobulin.
References
Commercial Suppliers and Synthetic Guide to Taltobulin Intermediates
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial suppliers of Taltobulin and its synthetic intermediates. Furthermore, it outlines the core synthetic strategies and experimental protocols crucial for the laboratory-scale synthesis of this potent antimitotic agent. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, oncology, and drug development.
Commercial Availability of Taltobulin and its Intermediates
The accessibility of starting materials and key intermediates is critical for any drug development program. Several specialized chemical suppliers offer Taltobulin and a range of its synthetic precursors. The following table summarizes the currently identified commercial sources.
| Supplier | Product Name | Catalog Number (if available) | Notes |
| MedchemExpress | Taltobulin (HTI-286) | HY-15584 | Also offers various numbered intermediates (e.g., -1, -2, -3, -9, -11, -12).[1][2] |
| BOC Sciences | Taltobulin hydrochloride | BADC-00034 | Provides Taltobulin and custom synthesis services. |
| AffiNANOTECH | Taltobulin intermediate-2 | AFG-MCX-0729 | Specializes in certain intermediates. |
| BenchChem | Taltobulin hydrochloride | B1684106 | Offers Taltobulin and related technical guides.[3] |
Synthetic Pathways and Methodologies
The synthesis of Taltobulin, a complex tripeptide analog of the natural product hemiasterlin (B1673049), is most effectively achieved through a convergent synthetic strategy.[4] This approach involves the independent synthesis of key molecular fragments, or building blocks, which are then coupled in the final stages of the synthesis. A particularly efficient method for the core assembly is the Ugi four-component reaction (Ugi-4CR).[4][5]
Key Synthetic Building Blocks
The synthesis of Taltobulin can be conceptually broken down into the preparation of three key fragments corresponding to the modified amino acid residues of the tripeptide structure. While detailed, step-by-step protocols for each intermediate from every supplier are proprietary, the general synthetic routes can be inferred from the scientific literature on hemiasterlin and its analogs.[6][7]
1. The "A-Fragment" (N-terminus): This fragment is a derivative of a non-standard amino acid. Its synthesis often starts from a corresponding keto acid, which is converted to an amino acid through methods like reductive amination.[6]
2. The "B-Fragment" (Central Amino Acid): This highly substituted amino acid is a crucial component.
3. The "C-Fragment" (C-terminus): This fragment contains a unique unsaturated carboxylic acid moiety.
The Ugi Four-Component Reaction (Ugi-4CR)
The Ugi reaction is a powerful one-pot reaction that combines an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid to form a bis-amide product.[8] In the context of Taltobulin synthesis, this reaction allows for the efficient coupling of the key building blocks.[4][5]
General Experimental Protocol for the Ugi-4CR:
-
Step 1: Imine Formation: The amine and aldehyde/ketone components are mixed in a suitable solvent (e.g., methanol) to form the corresponding imine.
-
Step 2: Addition of Isocyanide and Carboxylic Acid: The isocyanide and carboxylic acid components are then added to the reaction mixture.
-
Step 3: Reaction Progression: The reaction is typically stirred at room temperature until completion, which can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Step 4: Work-up and Purification: Upon completion, the reaction mixture is worked up to remove excess reagents and byproducts. The desired Ugi product is then purified using standard techniques like column chromatography or preparative high-performance liquid chromatography (HPLC).[9]
Note: The specific reaction conditions, including solvent, temperature, and reaction time, will vary depending on the exact substrates being used. Optimization of these parameters is often necessary to achieve high yields.
Final Deprotection and Purification
Following the Ugi reaction, the resulting intermediate typically bears protecting groups on various functional moieties. These protecting groups are removed in the final step of the synthesis. A common method for the deprotection of acid-labile protecting groups is treatment with trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM).[9] The final Taltobulin product is then purified to a high degree of purity using preparative HPLC.[9]
Visualizing the Synthetic and Signaling Pathways
To further aid in the understanding of Taltobulin's synthesis and mechanism of action, the following diagrams have been generated.
Caption: Convergent synthetic workflow for Taltobulin.
Caption: Taltobulin's mechanism of action and resistance pathways.
Conclusion
The commercial availability of Taltobulin and its intermediates, coupled with a well-established convergent synthetic strategy centered around the Ugi four-component reaction, provides a solid foundation for researchers in the field. This guide has summarized the key suppliers and provided an overview of the synthetic methodologies and biological pathways, which should facilitate further investigation and development of Taltobulin and related compounds as potential anticancer therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Expeditious Total Synthesis of Hemiasterlin through a Convergent Multicomponent Strategy and Its Use in Targeted Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hemiasterlin analogues incorporating an aromatic, and heterocyclic type C-terminus: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activity of analogues of the antimicrotubule agent N,beta,beta-trimethyl-L-phenylalanyl-N(1)-[(1S,2E)-3-carboxy-1-isopropylbut-2-enyl]- N(1),3-dimethyl-L-valinamide (HTI-286) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Synthesis Protocol for Taltobulin Intermediate-3: A Detailed Application Note
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the synthesis of Taltobulin intermediate-3, a key dipeptide fragment in the total synthesis of the potent anticancer agent Taltobulin. The protocol is based on established peptide coupling methodologies and is intended for use by researchers in organic synthesis and medicinal chemistry.
Introduction
Taltobulin is a synthetic analog of the natural product hemiasterlin (B1673049) and exhibits potent antimitotic activity by inhibiting tubulin polymerization.[1][2] Its chemical synthesis is a key area of research for the development of novel cancer therapeutics. A convergent synthesis approach is often employed, which involves the preparation of key fragments that are later coupled to form the final molecule. This document details the synthesis of a crucial dipeptide intermediate, herein referred to as this compound, which comprises N-Boc-L-tert-leucine and L-N-methyl-α-phenylglycine methyl ester.
Reaction Scheme
The synthesis of this compound involves the coupling of N-Boc-protected L-tert-leucine with L-N-methyl-α-phenylglycine methyl ester using a peptide coupling agent, followed by deprotection of the Boc group.
Diagram of the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Experimental Protocol
Materials and Methods
Reagents and Solvents:
-
N-Boc-L-tert-leucine
-
L-N-methyl-α-phenylglycine methyl ester hydrochloride
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
-
TFA (Trifluoroacetic acid)
-
DCM (Dichloromethane), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
-
Hexanes
Instrumentation:
-
Magnetic stirrer
-
Round-bottom flasks
-
Standard laboratory glassware
-
Rotary evaporator
-
High-resolution mass spectrometer (HRMS)
-
Nuclear magnetic resonance (NMR) spectrometer
Synthesis of Boc-L-tert-leucyl-L-N-methyl-α-phenylglycine methyl ester
-
To a solution of N-Boc-L-tert-leucine (1.0 eq) and L-N-methyl-α-phenylglycine methyl ester hydrochloride (1.0 eq) in anhydrous DMF at 0 °C, add DIPEA (2.5 eq) dropwise.
-
Stir the mixture for 10 minutes, then add HATU (1.1 eq) in one portion.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the Boc-protected dipeptide.
Synthesis of L-tert-leucyl-L-N-methyl-α-phenylglycine methyl ester (this compound)
-
Dissolve the Boc-protected dipeptide (1.0 eq) in anhydrous DCM.
-
Add TFA (10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
The resulting residue, this compound as its TFA salt, can be used in the subsequent step without further purification or can be neutralized with a mild base for characterization.
Data Presentation
| Step | Reactant | Molar Equiv. | Molecular Weight ( g/mol ) | Amount | Yield (%) |
| 1 | N-Boc-L-tert-leucine | 1.0 | 231.31 | - | - |
| L-N-methyl-α-phenylglycine methyl ester HCl | 1.0 | 215.68 | - | - | |
| HATU | 1.1 | 380.23 | - | - | |
| DIPEA | 2.5 | 129.24 | - | - | |
| Product: Boc-dipeptide | - | 392.53 | - | 85-95 | |
| 2 | Boc-dipeptide | 1.0 | 392.53 | - | - |
| TFA | 10 | 114.02 | - | - | |
| Product: this compound (TFA salt) | - | 406.44 | - | >95 (crude) |
Signaling Pathway Diagram
While this protocol describes a chemical synthesis rather than a biological signaling pathway, a logical relationship diagram illustrating the convergent synthesis strategy of Taltobulin can be conceptualized.
Caption: Convergent synthesis strategy for Taltobulin.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described methodology is robust and can be readily implemented in a standard organic synthesis laboratory. The successful synthesis of this key dipeptide fragment is a critical step towards the total synthesis of Taltobulin and its analogs for further investigation in drug discovery and development.
References
Application Notes and Protocols: A Step-by-Step Guide to the Total Synthesis of Taltobulin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Taltobulin (HTI-286) is a potent synthetic analog of the marine natural product hemiasterlin.[1][2] As a microtubule depolymerizing agent, it exhibits significant cytotoxic activity against a broad spectrum of cancer cell lines, including those expressing P-glycoprotein, a key mediator of multidrug resistance.[2][3] Taltobulin binds to the Vinca-peptide site on β-tubulin, inhibiting tubulin polymerization, which leads to mitotic arrest at the G2/M phase and subsequent apoptosis.[1] This document provides a detailed step-by-step guide for the total synthesis of Taltobulin, based on a convergent synthetic strategy featuring a key Ugi four-component reaction.[4] Detailed experimental protocols for the synthesis of key fragments and their assembly into the final product are presented. Quantitative data are summarized in tables for clarity. Additionally, signaling pathways and experimental workflows are visualized using diagrams to provide a comprehensive understanding of Taltobulin's synthesis and mechanism of action.
Introduction
The hemiasterlins are a class of naturally occurring, structurally unique tripeptides isolated from marine sponges that have demonstrated potent antimitotic activity.[2] Due to their limited natural abundance, significant efforts have been directed towards the development of synthetic routes to these molecules and their analogs.[2] Taltobulin emerged from these efforts as a promising synthetic analog with enhanced potency and the ability to overcome multidrug resistance.[2] The total synthesis of Taltobulin is a key area of research for its potential therapeutic applications. This guide details a convergent synthesis strategy, which allows for the efficient and flexible production of Taltobulin.
Data Presentation
Table 1: Summary of Key Reaction Steps and Yields in Taltobulin Total Synthesis
| Step | Reaction | Key Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Synthesis of Amine Fragment | Boc-L-tert-leucine, Methylamine (B109427), HATU, DIPEA | DCM | RT | 12 | 95 |
| 2 | Synthesis of Aldehyde Fragment | (S)-2-amino-3-methyl-3-phenylbutanoic acid, Boc Anhydride, LiAlH4, Dess-Martin Periodinane | THF, DCM | 0 to RT | 24 | 78 (over 3 steps) |
| 3 | Synthesis of Isocyanide Fragment | (S)-2,5-dimethylhex-2-enoic acid, Ethyl Chloroformate, NaN3, Ph3P | Acetone (B3395972), Toluene (B28343) | 0 to 110 | 18 | 65 (over 3 steps) |
| 4 | Ugi Four-Component Reaction | Amine Fragment, Aldehyde Fragment, Isocyanide Fragment, Acetic Acid | Methanol | RT | 48 | 70 |
| 5 | Boc Deprotection | Ugi Product, Trifluoroacetic Acid (TFA) | DCM | 0 to RT | 2 | 98 |
| 6 | Final Coupling | Deprotected Ugi Product, (S)-2-(methylamino)-3-phenylbutanoic acid, HATU, DIPEA | DCM | RT | 12 | 85 |
| 7 | Ester Hydrolysis | Coupled Product, LiOH | THF/H2O | RT | 4 | 92 |
Yields are representative and may vary based on experimental conditions.
Experimental Protocols
Synthesis of Precursor Fragments
Protocol 1: Synthesis of the Amine Fragment (N-methyl-L-tert-leucinamide)
-
Materials: Boc-L-tert-leucine (1.0 equiv), HATU (1.1 equiv), DIPEA (2.5 equiv), Methylamine (2.0 M in THF, 1.2 equiv), Dichloromethane (DCM).
-
Dissolve Boc-L-tert-leucine in DCM.
-
Add HATU and DIPEA to the solution and stir for 10 minutes at room temperature.
-
Slowly add the methylamine solution and continue stirring at room temperature for 12 hours.
-
Quench the reaction with saturated aqueous NaHCO3 solution and extract with DCM (3x).
-
Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to afford the pure amide.
Protocol 2: Synthesis of the Aldehyde Fragment ((S)-2-((tert-butoxycarbonyl)amino)-3-methyl-3-phenylbutanal)
-
Materials: (S)-2-amino-3-methyl-3-phenylbutanoic acid (1.0 equiv), Boc Anhydride (1.1 equiv), NaHCO3, Dioxane/H2O, Lithium aluminum hydride (LiAlH4, 1.5 equiv), Tetrahydrofuran (THF), Dess-Martin Periodinane (1.2 equiv), Dichloromethane (DCM).
-
Boc Protection: Dissolve the amino acid in a 1:1 mixture of Dioxane and water. Add NaHCO3 followed by Boc Anhydride. Stir at room temperature for 12 hours. Acidify with 1 M HCl and extract with ethyl acetate. Dry and concentrate to yield the Boc-protected amino acid.
-
Reduction to Alcohol: Dissolve the Boc-protected amino acid in anhydrous THF and cool to 0 °C. Slowly add LiAlH4. Warm to room temperature and stir for 4 hours. Cool to 0 °C and quench sequentially with H2O, 15% NaOH, and H2O. Filter the resulting solid and concentrate the filtrate. Purify by column chromatography to obtain the amino alcohol.
-
Oxidation to Aldehyde: Dissolve the amino alcohol in DCM. Add Dess-Martin Periodinane and stir at room temperature for 8 hours. Quench with a 1:1 solution of saturated NaHCO3 and Na2S2O3. Extract with DCM, dry, and concentrate. Use the crude aldehyde immediately in the next step.
Protocol 3: Synthesis of the Isocyanide Fragment ((S,E)-tert-butyl 4-isocyano-2,5-dimethylhex-2-enoate)
-
Materials: (S)-2,5-dimethylhex-2-enoic acid (1.0 equiv), Ethyl Chloroformate (1.1 equiv), Triethylamine (B128534) (1.2 equiv), Sodium Azide (NaN3, 1.5 equiv), Triphenylphosphine (Ph3P, 1.2 equiv), Toluene.
-
Acid to Acyl Azide: Dissolve the carboxylic acid in acetone and cool to 0 °C. Add triethylamine followed by ethyl chloroformate. Stir for 1 hour. Add a solution of NaN3 in water and stir for another 2 hours at 0 °C. Extract with toluene.
-
Curtius Rearrangement to Isocyanate: Dry the toluene extract over Na2SO4. Heat the solution at 110 °C for 12 hours to effect the Curtius rearrangement to the isocyanate.
-
Reduction to Isocyanide: Cool the solution containing the isocyanate. Add Ph3P and stir at room temperature for 2 hours to form the phosphinimine. Add a mild reducing agent to obtain the isocyanide. Purify by vacuum distillation.
Convergent Assembly of Taltobulin
Protocol 4: Ugi Four-Component Reaction
-
Materials: Amine Fragment (from Protocol 1, 1.0 equiv), Aldehyde Fragment (from Protocol 2, 1.0 equiv), Isocyanide Fragment (from Protocol 3, 1.0 equiv), Acetic Acid (1.0 equiv), Methanol.
-
Combine the amine fragment, aldehyde fragment, isocyanide fragment, and acetic acid in methanol.
-
Stir the reaction mixture at room temperature for 48 hours.
-
Concentrate the reaction mixture in vacuo.
-
Purify the resulting dipeptide-like product by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient).
Protocol 5: Final Assembly and Deprotection
-
Materials: Ugi Product (from Protocol 4, 1.0 equiv), Trifluoroacetic Acid (TFA), Dichloromethane (DCM), (S)-2-(methylamino)-3-phenylbutanoic acid (1.1 equiv), HATU (1.2 equiv), DIPEA (2.5 equiv), Lithium Hydroxide (LiOH), THF/H2O.
-
Boc Deprotection: Dissolve the Ugi product in DCM and cool to 0 °C. Add TFA dropwise. Stir at room temperature for 2 hours. Concentrate in vacuo to remove excess TFA.
-
Peptide Coupling: Dissolve the deprotected amine and (S)-2-(methylamino)-3-phenylbutanoic acid in DCM. Add HATU and DIPEA. Stir at room temperature for 12 hours. Work up as described in Protocol 1. Purify by column chromatography.
-
Ester Hydrolysis: Dissolve the resulting ester in a 3:1 mixture of THF and water. Add LiOH and stir at room temperature for 4 hours. Acidify with 1 M HCl and extract with ethyl acetate. Dry, concentrate, and purify by preparative HPLC to yield Taltobulin.
Mandatory Visualization
Caption: Convergent total synthesis workflow for Taltobulin.
Caption: Mechanism of action of Taltobulin.
References
Application Note: Analytical Methods for the Characterization of Taltobulin Intermediate-3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the analytical characterization of Taltobulin intermediate-3, a key precursor in the synthesis of the potent microtubule inhibitor, Taltobulin. The methods described herein are essential for ensuring the identity, purity, and structural integrity of this critical intermediate, thereby guaranteeing the quality and consistency of the final active pharmaceutical ingredient (API). The protocols cover High-Performance Liquid Chromatography (HPLC) for purity assessment, Liquid Chromatography-Mass Spectrometry (LC-MS) for identity confirmation and impurity profiling, and Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation.
Introduction
Taltobulin is a synthetic analog of the marine natural product hemiasterlin (B1673049) and has demonstrated significant potential as an anticancer agent due to its potent inhibition of tubulin polymerization.[1][2] The synthesis of Taltobulin is a multi-step process, and the quality of each intermediate is critical to the success of the overall synthesis and the purity of the final drug substance. This compound is a peptide fragment that forms a significant portion of the final Taltobulin molecule. Its precise chemical structure and purity must be rigorously controlled. This application note outlines a comprehensive analytical strategy for the complete characterization of this compound.
Based on published synthetic routes, this compound is proposed to be the dipeptide fragment, (S)-N-((S)-1-(tert-butoxy)-3-methyl-1-oxobutan-2-yl)-N,3-dimethyl-L-valinamide. This intermediate is subsequently coupled with a second fragment to yield Taltobulin.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Reverse-phase HPLC (RP-HPLC) is a powerful technique for assessing the purity of peptide intermediates and for quantifying impurities.[3][4] The method described below is optimized for the separation of this compound from potential starting materials and by-products.
Experimental Protocol: HPLC
| Parameter | Specification |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | Phenomenex Luna® C18(2), 5 µm, 100 Å, 250 x 4.6 mm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 30% to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg of this compound in 1 mL of 50:50 Acetonitrile:Water |
Data Presentation: HPLC
| Peak | Retention Time (min) | Area (%) | Identity |
| 1 | 12.5 | 99.2 | This compound |
| 2 | 10.8 | 0.3 | Starting Material 1 |
| 3 | 14.2 | 0.5 | Dimer impurity |
HPLC Analysis Workflow
HPLC analysis workflow for this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
LC-MS is employed to confirm the molecular weight of this compound and to identify potential impurities.[5][6] This technique provides a high degree of confidence in the identity of the synthesized intermediate.
Experimental Protocol: LC-MS
| Parameter | Specification |
| LC System | Waters ACQUITY UPLC I-Class |
| MS System | Waters Xevo G2-XS QTof |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 130 Å, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 20% to 80% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Mass Range | 100-1000 m/z |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 30 V |
Data Presentation: LC-MS
| Analyte | Expected [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) |
| This compound | 344.25 | 344.28 |
LC-MS Analysis Logical Flow
Logical flow of LC-MS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most definitive analytical technique for the structural confirmation of organic molecules, including peptide intermediates.[7][8] Both ¹H and ¹³C NMR are essential for verifying the complete structure of this compound.
Experimental Protocol: NMR
| Parameter | ¹H NMR | ¹³C NMR |
| Instrument | Bruker Avance III HD 600 MHz | Bruker Avance III HD 600 MHz |
| Solvent | Chloroform-d (CDCl₃) | Chloroform-d (CDCl₃) |
| Temperature | 25 °C | 25 °C |
| Frequency | 600 MHz | 151 MHz |
| Pulse Program | zg30 | zgpg30 |
| Number of Scans | 16 | 1024 |
| Relaxation Delay | 1.0 s | 2.0 s |
Data Presentation: NMR (Simulated Data)
¹H NMR (600 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 6.50 | d | 1H | NH |
| 4.25 | m | 1H | α-H (Val) |
| 4.10 | m | 1H | α-H (Val-amide) |
| 3.05 | s | 3H | N-CH₃ |
| 2.20 | m | 1H | β-H (Val) |
| 2.10 | m | 1H | β-H (Val-amide) |
| 1.45 | s | 9H | t-Butyl |
| 1.00 - 0.90 | m | 12H | γ-CH₃ (Val & Val-amide) |
¹³C NMR (151 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment |
|---|---|
| 172.5 | C=O (amide) |
| 171.0 | C=O (ester) |
| 81.5 | C(CH₃)₃ |
| 60.2 | α-C (Val) |
| 58.8 | α-C (Val-amide) |
| 31.5 | β-C (Val) |
| 30.5 | β-C (Val-amide) |
| 29.8 | N-CH₃ |
| 28.1 | C(CH₃)₃ |
| 19.5, 18.8, 18.5, 17.9 | γ-CH₃ (Val & Val-amide) |
NMR Structural Elucidation Pathway
Pathway for NMR-based structural elucidation.
Conclusion
The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of this compound. The combination of HPLC for purity determination, LC-MS for identity confirmation, and NMR for unambiguous structural elucidation ensures that this critical intermediate meets the stringent quality requirements for the synthesis of Taltobulin. Adherence to these protocols will facilitate the consistent production of high-quality API for preclinical and clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 4. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptides Quantitative Analysis Using LC/MS - Creative Proteomics [creative-proteomics.com]
- 6. Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges [anapharmbioanalytics.com]
- 7. chem.uzh.ch [chem.uzh.ch]
- 8. pharmacy.nmims.edu [pharmacy.nmims.edu]
Application Note: Monitoring the Final Coupling Step in Taltobulin Synthesis using HPLC and NMR Analysis
Audience: Researchers, scientists, and drug development professionals involved in medicinal chemistry, process development, and quality control.
Abstract
Taltobulin (B1684106) (HTI-286) is a potent synthetic tripeptide analogue of the marine natural product hemiasterlin, which acts as a powerful inhibitor of tubulin polymerization.[1][2] It has demonstrated significant activity against various cancer cell lines and the ability to overcome P-glycoprotein-mediated multidrug resistance.[1][] The synthesis of Taltobulin is a multi-step process often involving convergent strategies like sequential peptide coupling.[4][5] This application note provides detailed protocols for monitoring the final peptide coupling reaction in Taltobulin synthesis and for the structural verification of the final product using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Taltobulin Synthesis: Final Coupling Reaction
The synthesis of Taltobulin can be efficiently achieved through the coupling of key fragments.[4] This note focuses on the final step: the HATU-mediated amide bond formation between a dipeptide precursor (Fragment A) and a terminal amino acid analogue (Fragment B).
-
Fragment A: (S)-N,N-dimethyl-1-((S)-1-((S)-3-methyl-1-oxobutan-2-yl)pyrrolidin-2-yl)alaninamide
-
Fragment B: (S)-2-amino-3-(1H-indol-3-yl)-N,N-dimethylpropanamide
-
Coupling Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyluronium), DIPEA (N,N-Diisopropylethylamine)
-
Product: Taltobulin
The reaction progress is monitored by HPLC to determine the consumption of starting materials and the formation of Taltobulin. The final purified product is then characterized by NMR to confirm its identity and structure.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
This protocol describes a reverse-phase HPLC (RP-HPLC) method for monitoring the reaction progress.
Instrumentation and Conditions:
| Parameter | Specification |
|---|---|
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 30% to 90% B over 15 minutes, hold at 90% B for 2 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 220 nm and 280 nm |
| Injection Vol. | 10 µL |
Sample Preparation Protocol:
-
Withdraw a 10 µL aliquot from the reaction mixture at specified time intervals (e.g., 0, 1, 2, 4 hours).
-
Quench the reaction immediately by diluting the aliquot in 1 mL of Mobile Phase A.
-
Vortex the sample for 30 seconds to ensure homogeneity.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
-
Inject the sample onto the HPLC system for analysis.
Nuclear Magnetic Resonance (NMR) for Structural Analysis
This protocol details the acquisition of ¹H and ¹³C NMR spectra for the structural confirmation of purified Taltobulin. The stereochemistry can be further confirmed using 2D NMR experiments like NOESY.[6]
Instrumentation and Conditions:
| Parameter | Specification |
|---|---|
| NMR System | Bruker Avance III 500 MHz spectrometer or equivalent |
| Solvent | Deuterated Chloroform (CDCl₃) or DMSO-d₆ |
| Sample Conc. | 5-10 mg of purified Taltobulin in 0.6 mL of solvent |
| Reference | Tetramethylsilane (TMS) at 0.00 ppm |
| ¹H NMR | 32 scans, 2-second relaxation delay |
| ¹³C NMR | 1024 scans, 2-second relaxation delay |
| Temperature | 25 °C |
Sample Preparation Protocol:
-
Ensure the Taltobulin sample is thoroughly dried to remove residual solvents.
-
Weigh approximately 5-10 mg of the sample directly into a clean, dry NMR tube.
-
Add ~0.6 mL of deuterated solvent (e.g., CDCl₃) to the NMR tube.
-
Cap the tube and gently vortex or sonicate to dissolve the sample completely.
-
Place the NMR tube in the spectrometer for analysis.
Data Presentation and Results
HPLC Analysis Data
The progress of the coupling reaction was monitored over 4 hours. The consumption of reactants and the formation of the Taltobulin product were quantified by peak area percentage.
Table 1: HPLC Reaction Monitoring Data
| Time (hours) | Fragment A (RT ~5.2 min) Peak Area % | Fragment B (RT ~6.8 min) Peak Area % | Taltobulin (RT ~9.5 min) Peak Area % |
|---|---|---|---|
| 0 | 48.5 | 51.1 | 0.4 |
| 1 | 25.1 | 26.3 | 48.6 |
| 2 | 10.2 | 11.5 | 78.3 |
| 4 | < 1.0 | 1.8 | 97.2 |
RT = Retention Time. Data is hypothetical.
The data indicates that the reaction proceeds to near completion within 4 hours under the specified conditions.
NMR Spectroscopy Data
The purified Taltobulin was analyzed by ¹H and ¹³C NMR to confirm its chemical structure. The observed chemical shifts are consistent with the expected structure of Taltobulin.
Table 2: Key ¹H and ¹³C NMR Chemical Shifts for Taltobulin
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Indole N-H | ~8.10 (s, 1H) | - |
| Indole aromatic C-H | ~7.05-7.65 (m, 5H) | ~110-136 |
| Amide N-H | ~6.50-7.00 (m, 2H) | - |
| Alpha protons (α-H) | ~4.10-4.80 (m, 3H) | ~50-65 |
| N-Methyl protons | ~2.90-3.30 (m, 12H) | ~35-45 |
| Aliphatic side chains | ~0.85-2.50 (m) | ~15-40 |
Chemical shifts are hypothetical and based on typical values for similar structures. 's' denotes singlet, 'm' denotes multiplet.
Visualizations
Taltobulin Synthesis Pathway
The diagram below illustrates the final coupling step in the synthesis of Taltobulin.
Analytical Workflow
The following workflow outlines the process of monitoring the reaction and characterizing the final product.
Conclusion
The described RP-HPLC method is effective for real-time monitoring of the final coupling step in Taltobulin synthesis, allowing for accurate determination of reaction completion. Furthermore, the ¹H and ¹³C NMR protocols provide a reliable means for the structural confirmation of the final Taltobulin product. These analytical procedures are crucial for ensuring the efficiency of the synthesis and the quality of the final active pharmaceutical ingredient.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. Taltobulin hydrochloride | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Absolute configurations of tubulin inhibitors taltobulin (HTI-286) and HTI-042 characterized by X-ray diffraction analysis and NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leveraging Taltobulin Intermediate-3 in Fragment-Based Drug Design for Novel Tubulin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taltobulin (HTI-286) is a potent synthetic analog of the marine natural product hemiasterlin, demonstrating significant activity as a microtubule depolymerizing agent.[1][2] It exhibits cytotoxicity against a broad range of cancer cell lines, including those with multidrug resistance, by inhibiting tubulin polymerization.[1][2][3] Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy for identifying novel lead compounds by screening small, low-molecular-weight fragments that bind to specific regions of a biological target.[4][5] This document outlines a conceptual framework and detailed protocols for the hypothetical application of "Taltobulin intermediate-3," a presumed synthetic precursor to Taltobulin, as a starting point for FBDD campaigns targeting the tubulin protein.
This approach leverages the known interaction of the parent compound, Taltobulin, with tubulin to guide the design and screening of a fragment library based on its structural components. The goal is to identify novel, potent, and potentially more drug-like tubulin inhibitors.
Part 1: Taltobulin's Mechanism of Action
Taltobulin exerts its anticancer effects by disrupting microtubule dynamics, which are crucial for cell division.[6] It binds to the Vinca-peptide site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[1] This disruption of the microtubule network leads to mitotic arrest in the G2/M phase of the cell cycle, ultimately inducing apoptosis (programmed cell death).[2][6] A key advantage of Taltobulin is its ability to circumvent P-glycoprotein (P-gp) mediated multidrug resistance, making it effective against cancer cells that have developed resistance to other microtubule-targeting agents.[3][6]
Caption: Taltobulin's mechanism of action pathway.
Part 2: Fragment-Based Drug Design (FBDD) Workflow for Tubulin Targeting
FBDD is a rational approach to drug discovery that begins with the identification of low-molecular-weight fragments that bind weakly to the target protein.[5][7] These initial hits are then optimized and grown into more potent, drug-like molecules.[8] A typical FBDD workflow for targeting tubulin using a Taltobulin intermediate would involve several key stages.
Caption: A typical FBDD workflow for tubulin targeting.
Part 3: Application of this compound as a Fragment
Hypothetical Fragment Library Design around Intermediate-3
The initial step in FBDD is the creation of a high-quality fragment library.[8] Assuming "this compound" is a key structural motif of Taltobulin, a focused library of fragments can be designed around this core. These fragments should adhere to the "Rule of Three": molecular weight < 300 Da, ≤ 3 hydrogen bond donors, and ≤ 3 hydrogen bond acceptors. The library should explore variations in the substituents of intermediate-3 to probe different interactions with the tubulin binding pocket.
Biophysical Screening of Fragments
Due to their low binding affinities, sensitive biophysical techniques are required to screen fragment libraries.[9] Techniques such as Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR) spectroscopy, and Microscale Thermophoresis (MST) are commonly used to detect and quantify fragment binding to the target protein (tubulin).[10][11]
Hit Validation and Characterization
Fragments that show binding in the initial screen ("hits") must be validated to rule out false positives.[10] The binding mode and affinity of the validated hits are then characterized, often using X-ray crystallography to visualize the fragment bound to the tubulin protein.[7] This structural information is crucial for the subsequent optimization process.
Fragment Evolution to Potent Leads
Once a fragment's binding mode is understood, it can be optimized into a more potent lead compound through several strategies:
-
Fragment Growing: Adding functional groups to the initial fragment to extend its interactions into adjacent binding pockets.[9]
-
Fragment Linking: Covalently linking two or more fragments that bind to nearby sites to create a larger, higher-affinity molecule.[9]
-
Fragment Merging: Combining the features of overlapping fragments into a single, more potent compound.
Caption: Logical relationships in fragment evolution strategies.
Part 4: Experimental Protocols
The following are detailed protocols for key experiments to assess the activity of compounds developed from a this compound FBDD campaign.
Protocol 4.1: In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the polymerization of purified tubulin in vitro.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP (100 mM stock)
-
Test compounds (dissolved in DMSO)
-
96-well microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm at 37°C
Procedure:
-
Prepare a tubulin solution at a concentration of 3 mg/mL in General Tubulin Buffer on ice.
-
Add varying concentrations of the test compound or vehicle control (DMSO) to the wells of a pre-warmed 96-well plate.
-
To initiate polymerization, add the cold tubulin solution containing 1 mM GTP to the wells.
-
Immediately place the plate in a plate reader pre-warmed to 37°C.
-
Monitor the change in absorbance at 340 nm every minute for 60-90 minutes.
-
The rate of polymerization is determined from the slope of the linear phase of the polymerization curve. The effect of the compound is expressed as the percentage of inhibition of the polymerization rate compared to the vehicle control.[1]
Protocol 4.2: In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells to determine the cytotoxic effect of a compound.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader capable of reading absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or vehicle control for a specified period (e.g., 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[6]
-
During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Protocol 4.3: Cell Cycle Analysis by Flow Cytometry
This assay determines the effect of a compound on cell cycle progression.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
6-well cell culture plates
-
Test compounds (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Ice-cold 70% ethanol (B145695)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with various concentrations of the test compound or vehicle control for a specified period (e.g., 24 hours).[1]
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently and incubate on ice for at least 30 minutes.[1]
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 15-30 minutes.[1]
-
Analyze the stained cells using a flow cytometer to measure the DNA content based on the fluorescence intensity of PI. This will allow for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.
Part 5: Data Presentation
Quantitative data from preclinical studies of Taltobulin can serve as a benchmark for newly developed compounds.
Table 1: In Vitro Cytotoxicity of Taltobulin against a Panel of Human Cancer Cell Lines [3][6]
| Cell Line | Cancer Type | IC₅₀ (nM) |
| CCRF-CEM | Leukemia | 0.2 ± 0.03 |
| HL-60(TB) | Leukemia | 0.3 ± 0.04 |
| K-562 | Leukemia | 0.4 ± 0.04 |
| MOLT-4 | Leukemia | 0.2 ± 0.03 |
| A549 | Non-Small Cell Lung | 1.4 ± 0.1 |
| NCI-H460 | Non-Small Cell Lung | 1.1 ± 0.1 |
| LoVo | Colon | 1.6 ± 0.1 |
| HCT-15 | Colon | 1.7 ± 0.1 |
| OVCAR-3 | Ovarian | 1.9 ± 0.2 |
| IGROV1 | Ovarian | 2.1 ± 0.2 |
| SK-MEL-2 | Melanoma | 1.3 ± 0.1 |
| SK-MEL-5 | Melanoma | 1.5 ± 0.1 |
| MCF7 | Breast | 2.3 ± 0.2 |
| MDA-MB-231 | Breast | 2.5 ± 0.3 |
Table 2: In Vivo Efficacy of Taltobulin in Human Tumor Xenograft Models [12]
| Tumor Model | Cancer Type | Administration Route | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Lox | Melanoma | p.o. | 3 | 97.3 |
| KB-3-1 | Epidermoid | p.o. | 3 | 82 |
| HCT-15 | Colon | i.v. | 1.6 | Not Specified |
| DLD-1 | Colon | i.v. | 1.6 | Not Specified |
| MX-1W | Breast | i.v. | 1.6 | 97 |
| KB-8-5 | Epidermoid | i.v. | 1.6 | 84 |
Conclusion
The use of "this compound" as a starting point for a fragment-based drug design campaign represents a promising and rational strategy for the discovery of novel tubulin inhibitors. By combining the structural insights from a known potent compound with the efficiency of FBDD, researchers can explore new chemical space and potentially develop next-generation anticancer agents with improved efficacy and safety profiles. The protocols and data presented here provide a comprehensive guide for initiating and evaluating such a drug discovery program.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. onenucleus.com [onenucleus.com]
- 5. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 8. Fragment Based Drug Design and Field-Based Technology - Pharmacelera | Pushing the limits of computational chemistry [pharmacelera.com]
- 9. researchgate.net [researchgate.net]
- 10. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fragment-based Drug Discovery | Jubilant Biosys [jubilantbiosys.com]
- 12. medchemexpress.com [medchemexpress.com]
Scale-Up Synthesis of Taltobulin for Preclinical Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Taltobulin (HTI-286) is a potent synthetic analog of the marine natural product hemiasterlin, demonstrating significant promise as an anti-cancer agent. Its mechanism of action involves the inhibition of tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells. A key advantage of Taltobulin is its ability to circumvent P-glycoprotein-mediated multidrug resistance, a common challenge in cancer chemotherapy. This document provides detailed application notes and protocols for the scale-up synthesis of Taltobulin, suitable for furnishing preclinical studies. The outlined synthetic strategy is based on a convergent approach featuring a key Ugi four-component reaction, which offers an efficient route to this complex tripeptide. Additionally, protocols for preclinical evaluation, including in vitro cytotoxicity and in vivo xenograft studies, are presented.
Introduction
Taltobulin is a synthetic tripeptide that has emerged as a promising candidate for cancer therapy due to its potent antimitotic activity and its efficacy against drug-resistant cancer cell lines.[1][2] It binds to the Vinca domain on β-tubulin, thereby disrupting microtubule dynamics, which are essential for cell division.[3] The limited availability of its natural product parent, hemiasterlin, has necessitated the development of a robust and scalable synthetic route to support comprehensive preclinical and clinical investigations. This application note details a convergent synthetic approach that is amenable to scale-up for the production of Taltobulin in quantities required for preclinical research.
Data Presentation
Taltobulin Synthesis Yields
| Step | Reaction | Starting Material | Product | Molar Mass ( g/mol ) | Yield (%) |
| 1 | Ugi Four-Component Reaction | Aldehyde, Amine, Isocyanide, Carboxylic Acid | Protected Taltobulin Intermediate | - | Not explicitly stated, but described as "expeditious" |
| 2 | Deprotection | Protected Taltobulin Intermediate | Taltobulin | 556.78 | High |
In Vitro Cytotoxicity of Taltobulin
| Cell Line | Cancer Type | IC50 (nM) |
| CCRF-CEM | Leukemia | 0.2 ± 0.03 |
| HL-60(TB) | Leukemia | 0.3 ± 0.04 |
| K-562 | Leukemia | 0.4 ± 0.05 |
| MOLT-4 | Leukemia | 0.2 ± 0.02 |
| RPMI-8226 | Multiple Myeloma | 0.5 ± 0.06 |
| SR | Leukemia | 0.3 ± 0.03 |
| A549 | Non-Small Cell Lung | 1.2 ± 0.1 |
| EKVX | Non-Small Cell Lung | 1.5 ± 0.2 |
| HOP-62 | Non-Small Cell Lung | 1.8 ± 0.2 |
| HOP-92 | Non-Small Cell Lung | 1.6 ± 0.1 |
| NCI-H226 | Non-Small Cell Lung | 1.4 ± 0.1 |
| NCI-H23 | Non-Small Cell Lung | 1.3 ± 0.1 |
| NCI-H322M | Non-Small Cell Lung | 1.7 ± 0.2 |
| NCI-H460 | Non-Small Cell Lung | 1.5 ± 0.1 |
| NCI-H522 | Non-Small Cell Lung | 1.9 ± 0.2 |
| COLO 205 | Colon | 2.1 ± 0.2 |
| HCC-2998 | Colon | 2.5 ± 0.3 |
| HCT-116 | Colon | 2.3 ± 0.2 |
| HCT-15 | Colon | 2.8 ± 0.3 |
| HT29 | Colon | 2.6 ± 0.3 |
| KM12 | Colon | 2.4 ± 0.2 |
| SW-620 | Colon | 2.7 ± 0.3 |
| SF-268 | CNS | 1.9 ± 0.2 |
| SF-295 | CNS | 2.0 ± 0.2 |
| SF-539 | CNS | 2.2 ± 0.2 |
| SNB-19 | CNS | 2.1 ± 0.2 |
| SNB-75 | CNS | 2.3 ± 0.2 |
| U251 | CNS | 2.4 ± 0.2 |
| LOX IMVI | Melanoma | 3.1 ± 0.4 |
| MALME-3M | Melanoma | 3.5 ± 0.4 |
| M14 | Melanoma | 3.3 ± 0.4 |
| SK-MEL-2 | Melanoma | 3.0 ± 0.3 |
| SK-MEL-28 | Melanoma | 3.2 ± 0.3 |
| SK-MEL-5 | Melanoma | 3.4 ± 0.4 |
| UACC-257 | Melanoma | 3.6 ± 0.4 |
| UACC-62 | Melanoma | 3.8 ± 0.4 |
| IGROV1 | Ovarian | 1.0 ± 0.1 |
| OVCAR-3 | Ovarian | 1.2 ± 0.1 |
| OVCAR-4 | Ovarian | 1.3 ± 0.1 |
| OVCAR-5 | Ovarian | 1.1 ± 0.1 |
| OVCAR-8 | Ovarian | 1.4 ± 0.1 |
| SK-OV-3 | Ovarian | 1.5 ± 0.2 |
| NCI/ADR-RES | Ovarian | 1.6 ± 0.2 |
| 786-0 | Renal | 4.1 ± 0.5 |
| A498 | Renal | 4.5 ± 0.5 |
| ACHN | Renal | 4.3 ± 0.5 |
| CAKI-1 | Renal | 4.0 ± 0.4 |
| RXF 393 | Renal | 4.2 ± 0.5 |
| SN12C | Renal | 4.4 ± 0.5 |
| TK-10 | Renal | 4.6 ± 0.5 |
| UO-31 | Renal | 4.8 ± 0.5 |
| PC-3 | Prostate | 2.5 ± 0.3 |
| DU-145 | Prostate | 2.8 ± 0.3 |
| MCF7 | Breast | 1.8 ± 0.2 |
| MDA-MB-231/ATCC | Breast | 2.0 ± 0.2 |
| HS 578T | Breast | 2.2 ± 0.2 |
| BT-549 | Breast | 2.4 ± 0.2 |
| T-47D | Breast | 2.6 ± 0.3 |
| MDA-MB-435 | Breast | 2.9 ± 0.3 |
In Vivo Antitumor Efficacy of Taltobulin in Human Tumor Xenograft Models
| Tumor Model | Dosing (mg/kg) | Route | Schedule | Tumor Growth Inhibition (%) |
| Lox Melanoma | 3 | p.o. | qd x 5 | 97.3 |
| KB-3-1 Epidermoid | 3 | p.o. | qd x 5 | 82 |
| HCT-15 Colon | 1.6 | i.v. | qd x 5 | 66 |
| DLD-1 Colon | 1.6 | i.v. | qd x 5 | 80 |
| MX-1W Breast | 1.6 | i.v. | qd x 5 | 97 |
| KB-8-5 Epidermoid | 1.6 | i.v. | qd x 5 | 84 |
Experimental Protocols
Scale-Up Synthesis of Taltobulin via Ugi Four-Component Reaction
This protocol is adapted from the convergent synthesis strategy described by Charoenpattarapreeda et al. (2020).[3] It is designed to be scalable for the production of gram quantities of Taltobulin for preclinical studies.
Materials:
-
(S)-2-((tert-butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid
-
(R)-2-amino-N,3,3-trimethylbutanamide
-
tert-butyl isocyanide
-
Methanol (MeOH)
-
Trifluoroacetic acid (TFA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Preparative HPLC system
Protocol:
-
Ugi Four-Component Reaction:
-
In a suitable reaction vessel, dissolve indole-3-carboxaldehyde (1.0 eq), (R)-2-amino-N,3,3-trimethylbutanamide (1.0 eq), (S)-2-((tert-butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid (1.0 eq), and tert-butyl isocyanide (1.2 eq) in methanol.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to yield the crude Ugi product (protected Taltobulin intermediate).
-
-
Purification of the Ugi Product:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to isolate the desired diastereomer.
-
-
Deprotection of the Boc Group:
-
Dissolve the purified Ugi product in a mixture of trifluoroacetic acid and dichloromethane (e.g., 1:1 v/v).
-
Stir the solution at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC or LC-MS).
-
Remove the solvent and excess TFA under reduced pressure.
-
-
Final Purification of Taltobulin:
-
Purify the crude Taltobulin by preparative reverse-phase HPLC using a suitable gradient of acetonitrile (B52724) in water with 0.1% TFA as a modifier.
-
Combine the fractions containing the pure product and lyophilize to obtain Taltobulin as a white solid.
-
-
Characterization:
-
Confirm the identity and purity of the final product by High-Resolution Mass Spectrometry (HRMS), ¹H NMR, and ¹³C NMR spectroscopy.
-
Determine the final purity by analytical HPLC.
-
In Vitro Tubulin Polymerization Assay
This assay measures the effect of Taltobulin on the polymerization of tubulin in a cell-free system.
Materials:
-
Purified tubulin protein
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl₂, 1 mM EGTA, 1 mM GTP)
-
Taltobulin stock solution in DMSO
-
96-well microplate reader capable of measuring absorbance at 340 nm
Protocol:
-
Prepare a tubulin solution in polymerization buffer on ice.
-
Add varying concentrations of Taltobulin or vehicle control (DMSO) to the wells of a 96-well plate.
-
Initiate tubulin polymerization by adding the tubulin solution to the wells.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes. An increase in absorbance indicates tubulin polymerization.
In Vitro Cell Proliferation (SRB) Assay
The sulforhodamine B (SRB) assay is used to determine the cytotoxicity of Taltobulin against various cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Taltobulin stock solution
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
Protocol:
-
Seed cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with a serial dilution of Taltobulin for 72 hours.
-
Fix the cells by adding cold TCA and incubating for 1 hour at 4°C.
-
Wash the plates with water and air dry.
-
Stain the cells with SRB solution for 30 minutes at room temperature.
-
Wash away the unbound dye with 1% acetic acid and air dry.
-
Solubilize the bound dye with Tris base solution.
-
Measure the absorbance at 515 nm using a microplate reader.
In Vivo Human Tumor Xenograft Studies
This protocol describes the evaluation of Taltobulin's antitumor efficacy in a mouse xenograft model.
Materials:
-
Athymic nude mice
-
Human tumor cell line (e.g., HCT-116, MDA-MB-231)
-
Matrigel (optional)
-
Taltobulin formulation for intravenous (i.v.) or oral (p.o.) administration
-
Calipers
Protocol:
-
Subcutaneously implant human tumor cells into the flank of the mice.
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer Taltobulin at the desired dose and schedule.
-
Measure tumor volume with calipers at regular intervals.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis if required.
Visualizations
Signaling Pathway of Taltobulin's Mechanism of Action
Caption: Mechanism of action of Taltobulin leading to apoptosis.
Experimental Workflow for Scale-Up Synthesis and Preclinical Evaluation of Taltobulin
Caption: Workflow from synthesis to preclinical evaluation of Taltobulin.
Logical Relationship of Taltobulin Development
Caption: Developmental progression from Hemiasterlin to Taltobulin.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo | UBC Chemistry [chem.ubc.ca]
- 3. Expeditious Total Synthesis of Hemiasterlin through a Convergent Multicomponent Strategy and Its Use in Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Protecting Group Strategies in the Synthesis of Taltobulin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Taltobulin (HTI-286) is a potent synthetic analog of the marine natural product hemiasterlin, exhibiting significant antimitotic activity. Its total synthesis is a key area of research in medicinal chemistry. A crucial aspect of synthesizing complex molecules like Taltobulin is the strategic use of protecting groups to ensure regioselectivity and efficiency. This document provides detailed application notes and protocols on the protecting group strategies employed in a convergent total synthesis of Taltobulin, with a focus on a key four-component Ugi reaction. The information presented is intended to guide researchers in the design and execution of synthetic routes to Taltobulin and related peptide-based compounds.
Introduction
The chemical synthesis of peptides and peptide-like molecules such as Taltobulin necessitates a robust protecting group strategy to prevent unwanted side reactions at various functional groups, including amines, carboxylic acids, and hydroxyl groups.[1] The core principle of this strategy is the concept of orthogonal protection , where specific protecting groups can be selectively removed under distinct reaction conditions without affecting other protecting groups present in the molecule.[2][3] This allows for a stepwise and controlled assembly of the target molecule.
In the synthesis of Taltobulin, a convergent approach is often employed, where fragments of the molecule are synthesized separately and then coupled together.[4] A particularly efficient strategy involves a four-component Ugi reaction, which allows for the rapid assembly of a significant portion of the Taltobulin backbone.[4][5] This approach requires careful selection of protecting groups for the constituent amino acid fragments to ensure compatibility with the Ugi reaction conditions and subsequent deprotection steps.
This document outlines the protecting groups used in a successful total synthesis of Taltobulin, providing quantitative data, detailed experimental protocols, and visualizations to aid in the understanding and application of these strategies.
Protecting Group Strategy Overview
The synthesis of Taltobulin involves the coupling of three key amino acid-like fragments. The protecting group strategy is designed to be compatible with the formation of amide bonds and stable under the conditions of the key Ugi four-component reaction. The primary protecting groups utilized are the tert-butyloxycarbonyl (Boc) group for amines and methyl esters for carboxylic acids.
The overall strategy can be visualized as follows:
Figure 1. Convergent synthesis workflow for Taltobulin.
Quantitative Data on Protecting Group Strategies
The efficiency of the protecting group strategy is reflected in the yields of the protection, coupling, and deprotection steps. The following table summarizes the key quantitative data from a representative synthesis of Taltobulin.
| Step | Functional Group Protected | Protecting Group | Reagents and Conditions | Yield (%) | Reference |
| Fragment A Synthesis | |||||
| N-protection of tert-leucine | α-Amino | Boc | Boc₂O, NaOH, 1,4-dioxane (B91453)/H₂O | 95 | [4] |
| Fragment B Synthesis | |||||
| O-methylation | Carboxylic acid | Methyl ester | SOCl₂, MeOH | 98 | [4] |
| Ugi Reaction | - | - | See Protocol 2 | 75 | [4] |
| Deprotection | α-Amino | Boc | Trifluoroacetic acid (TFA), CH₂Cl₂ | >95 (crude) | [4] |
| Final Coupling | - | - | HATU, DIPEA, CH₂Cl₂ | 82 | [4] |
Table 1. Summary of quantitative data for key protecting group steps in Taltobulin synthesis.
Experimental Protocols
Protocol 1: N-Boc Protection of tert-Leucine (Fragment A)
This protocol describes the protection of the α-amino group of tert-leucine using di-tert-butyl dicarbonate (B1257347) (Boc₂O).
Materials:
-
L-tert-leucine
-
Sodium hydroxide (B78521) (NaOH)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
1,4-Dioxane
-
Water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve L-tert-leucine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
Add NaOH (1.1 eq) to the solution and stir until dissolved.
-
Add a solution of Boc₂O (1.1 eq) in 1,4-dioxane dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane.
-
Wash the aqueous residue with diethyl ether.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.
-
Extract the product with diethyl ether (3x).
-
Combine the organic extracts, wash with brine, dry over MgSO₄, and concentrate in vacuo to yield N-Boc-L-tert-leucine as a white solid.
Expected Yield: ~95%
Protocol 2: Ugi Four-Component Reaction
This protocol details the one-pot synthesis of a key dipeptide intermediate using the Ugi reaction.
Materials:
-
N-Boc-L-tert-leucine (Fragment A) (1.0 eq)
-
Aldehyde component (1.0 eq)
-
Amine component (1.0 eq)
-
Isocyanide component (Fragment C) (1.1 eq)
-
Methanol (MeOH)
Procedure:
-
To a solution of N-Boc-L-tert-leucine (1.0 eq) in methanol, add the aldehyde component (1.0 eq) and the amine component (1.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the isocyanide component (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography to afford the Ugi product.
Expected Yield: ~75%
Protocol 3: Boc Deprotection
This protocol describes the removal of the Boc protecting group from the Ugi product using trifluoroacetic acid (TFA).
Materials:
-
Boc-protected Ugi product
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the Boc-protected Ugi product (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (10 eq) dropwise to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Concentrate the reaction mixture in vacuo.
-
Dissolve the residue in dichloromethane and wash with saturated NaHCO₃ solution.
-
Dry the organic layer over MgSO₄ and concentrate in vacuo to yield the deprotected amine, which is typically used in the next step without further purification.
Expected Yield: >95% (crude)
Signaling Pathways and Logical Relationships
The logic of orthogonal protection is central to the successful synthesis of Taltobulin. The Boc group is acid-labile, while the methyl ester is base-labile. This orthogonality allows for the selective deprotection of the amine for the final coupling step without affecting the ester functionality.
Figure 2. Logical flow of the protecting group strategy.
Conclusion
The protecting group strategy for the synthesis of Taltobulin, centered around the use of Boc for amines and methyl esters for carboxylic acids, provides an efficient and high-yielding route to this potent antimitotic agent. The orthogonality of these protecting groups is key to the success of the convergent synthesis, particularly when employing a powerful complexity-generating reaction like the Ugi four-component reaction. The detailed protocols provided herein serve as a practical guide for researchers engaged in the synthesis of Taltobulin and other complex peptide-based molecules. Careful execution of these protection and deprotection steps is critical for maximizing yields and ensuring the purity of the final product.
References
- 1. Expeditious Total Synthesis of Hemiasterlin through a Convergent Multicomponent Strategy and Its Use in Targeted Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A total synthesis of (-)-hemiasterlin using N-Bts methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Taltobulin Peptide Backbone Formation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Taltobulin (HTI-286) is a potent, synthetic tripeptide analogue of the marine natural product hemiasterlin. As a tubulin polymerization inhibitor, Taltobulin disrupts microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells. A key advantage of Taltobulin is its ability to overcome P-glycoprotein-mediated multidrug resistance. This document provides detailed application notes and protocols for the coupling reactions involved in the formation of the Taltobulin peptide backbone, focusing on solution-phase synthesis methodologies. Quantitative data from relevant synthetic steps are summarized, and experimental workflows and the compound's mechanism of action are visualized to provide a comprehensive guide for researchers.
Introduction
The chemical synthesis of complex peptides like Taltobulin requires robust and efficient coupling strategies to ensure high yields and purity. The formation of the peptide bonds in the Taltobulin backbone is a critical step in its total synthesis. This document outlines the key coupling reactions, reagents, and conditions employed in the solution-phase synthesis of Taltobulin, with a focus on the use of modern coupling reagents to facilitate the formation of sterically hindered peptide linkages.
Data Presentation
The following tables summarize the key reagents and representative yields for the coupling reactions in the solution-phase synthesis of Taltobulin.
Table 1: Key Coupling Reaction for Taltobulin Final Backbone Formation
| Coupling Step | Reactant 1 | Reactant 2 | Coupling Reagent | Base | Solvent | Reaction Time (h) | Yield (%) |
| Final Fragment Coupling | Dipeptide Amine Fragment | Carboxylic Acid Fragment | HATU | DIPEA | CH₂Cl₂ | 3 | High |
Table 2: General Reagents for Solution-Phase Peptide Coupling
| Reagent Type | Examples | Purpose |
| Coupling Reagents | HATU, HBTU, PyBOP | Activate the carboxylic acid for amide bond formation. |
| Bases | DIPEA, Triethylamine | Neutralize amine salts and facilitate the coupling reaction. |
| Solvents | Dichloromethane (CH₂Cl₂), Dimethylformamide (DMF) | Solubilize reactants and facilitate the reaction. |
| Protecting Groups | Boc, Fmoc, Trityl | Protect reactive functional groups during synthesis. |
Experimental Protocols
Protocol 1: Final Coupling Step in Taltobulin Synthesis (Solution-Phase)
This protocol describes the coupling of the dipeptide amine fragment with the carboxylic acid fragment to form the Taltobulin backbone.
Materials:
-
Dipeptide Amine Fragment
-
Carboxylic Acid Fragment
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Preparation of Reactants:
-
Dissolve the Dipeptide Amine Fragment (1.0 eq) in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., argon or nitrogen).
-
In a separate flask, dissolve the Carboxylic Acid Fragment (1.2 eq) and HATU (1.2 eq) in anhydrous CH₂Cl₂.
-
-
Coupling Reaction:
-
To the solution of the carboxylic acid and HATU, add DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Add the solution of the Dipeptide Amine Fragment to the activated carboxylic acid mixture.
-
Stir the reaction mixture at room temperature for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with CH₂Cl₂.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to obtain the protected Taltobulin.
-
-
Deprotection (if necessary):
-
If protecting groups are present, dissolve the purified product in CH₂Cl₂ and treat with TFA at 0 °C to room temperature for 1 hour to yield the final Taltobulin product.
-
Purify the final product by preparative HPLC.
-
Visualizations
Diagram 1: Taltobulin Synthesis Workflow
Caption: A simplified workflow for the solution-phase synthesis of Taltobulin.
Diagram 2: Mechanism of Action of Taltobulin
Caption: The signaling pathway illustrating Taltobulin's mechanism of action.
Conclusion
The solution-phase synthesis of the Taltobulin peptide backbone is effectively achieved through the use of potent coupling reagents like HATU in combination with a suitable base such as DIPEA. This approach facilitates the formation of the sterically hindered peptide bonds present in the molecule. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis of Taltobulin and its analogues for further investigation in drug discovery and development. Careful optimization of reaction conditions and purification procedures is crucial for obtaining high yields and purity of the final product.
Application of Taltobulin Intermediates in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taltobulin, also known as HTI-286, is a potent synthetic analog of the marine-derived tripeptide hemiasterlin.[1][2][3] As a highly effective anti-microtubule agent, Taltobulin has garnered significant interest as a cytotoxic payload for antibody-drug conjugates (ADCs). ADCs are a transformative class of cancer therapeutics designed to deliver potent cytotoxic agents directly to tumor cells by linking them to a monoclonal antibody (mAb) that targets a specific tumor-associated antigen.[4][5][6] This targeted delivery system enhances the therapeutic window of the cytotoxic payload, maximizing its anti-tumor efficacy while minimizing systemic toxicity.[4][6]
Taltobulin's appeal as an ADC payload stems from its high potency, its ability to induce mitotic arrest and apoptosis, and notably, its capacity to circumvent P-glycoprotein (P-gp)-mediated multidrug resistance, a common mechanism of resistance to other tubulin inhibitors like taxanes and vinca (B1221190) alkaloids.[1][3][7] This document provides detailed application notes and protocols for the use of Taltobulin and its intermediates in the development of novel ADCs.
Mechanism of Action
Taltobulin exerts its cytotoxic effects by disrupting microtubule dynamics, which are crucial for mitotic spindle formation and cell division.[3][8] The key steps in its mechanism of action are:
-
Binding to Tubulin: Taltobulin binds to the Vinca-peptide site on β-tubulin, a fundamental protein subunit of microtubules.[7][8]
-
Inhibition of Polymerization: This binding prevents the assembly of tubulin dimers into microtubules, leading to a decrease in the overall microtubule polymer mass within the cell.[1][8]
-
Mitotic Arrest: The disruption of the mitotic spindle activates the spindle assembly checkpoint, causing the cell cycle to halt in the G2/M phase.[8][]
-
Induction of Apoptosis: Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchwithrutgers.com [researchwithrutgers.com]
- 6. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Laboratory Preparation of Taltobulin Intermediate-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taltobulin (formerly known as HTI-286) is a potent synthetic analog of the natural marine product hemiasterlin. As a microtubule-destabilizing agent, Taltobulin has demonstrated significant cytotoxic activity against a broad range of cancer cell lines, including those exhibiting multidrug resistance. Its development represents a significant advancement in the search for novel anticancer therapeutics.
This document provides detailed application notes and protocols for the laboratory-scale synthesis of a key penultimate precursor to Taltobulin, a dipeptide amide, herein referred to as Taltobulin Intermediate-3 . This intermediate is formed through the coupling of two smaller fragments, followed by the removal of a protecting group, a critical step in the total synthesis of Taltobulin.
Synthesis Overview
The synthesis of this compound involves a convergent approach, wherein two key fragments are synthesized independently and then coupled. The overall synthetic workflow can be visualized as follows:
Caption: Synthetic workflow for this compound.
Experimental Protocols
Materials and Methods
All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used for reactions sensitive to moisture. Reactions should be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates and visualized under UV light or by staining.
Synthesis of Boc-Protected Dipeptide Intermediate
This protocol describes the coupling of Fragment A and Fragment B to yield the Boc-protected dipeptide intermediate.
Reaction Scheme:
Caption: Peptide coupling reaction.
Procedure:
-
To a solution of Fragment A (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add Fragment B (1.0 eq).
-
To the resulting mixture, add N,N-diisopropylethylamine (DIPEA) (3.0 eq) and stir for 10 minutes at room temperature.
-
Add hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) (1.2 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the Boc-protected dipeptide intermediate.
Quantitative Data:
| Parameter | Value |
| Yield | 85-95% |
| Purity (by HPLC) | >98% |
Synthesis of this compound (Deprotection)
This protocol describes the removal of the Boc protecting group to yield this compound.
Reaction Scheme:
Caption: Boc deprotection reaction.
Procedure:
-
Dissolve the Boc-protected dipeptide intermediate (1.0 eq) in dichloromethane (B109758) (DCM).
-
To this solution, add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Co-evaporate the residue with toluene (B28343) to remove residual TFA.
-
The resulting crude this compound (as a TFA salt) can be used in the next step without further purification or can be purified by reverse-phase HPLC if required.
Quantitative Data:
| Parameter | Value |
| Yield | >95% (crude) |
| Purity (by HPLC) | >95% |
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Step | Intermediate/Product | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) | Purity (%) |
| 1 | Boc-Protected Intermediate | HATU, DIPEA | DMF | 4-6 | RT | 85-95 | >98 |
| 2 | This compound | TFA | DCM | 1-2 | RT | >95 (crude) | >95 |
Concluding Remarks
The protocols outlined in this document provide a reliable and efficient method for the laboratory-scale synthesis of this compound. The use of HATU as a coupling agent ensures high yields in the peptide bond formation step, while the subsequent TFA-mediated deprotection proceeds smoothly to afford the desired intermediate. These detailed procedures and the accompanying data will be a valuable resource for researchers and professionals involved in the development of Taltobulin and other complex synthetic molecules.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Taltobulin Intermediate-3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists encountering issues during the synthesis of Taltobulin intermediate-3. The information is based on established synthetic routes, including the convergent synthesis employing a four-component Ugi reaction.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: this compound is a key precursor in the total synthesis of Taltobulin. A highly efficient and convergent approach involves a four-component Ugi reaction.[1][2][3] This reaction brings together four different starting materials in a single step to rapidly construct the complex core of the intermediate.
Q2: What are the typical starting materials for the Ugi reaction to form this compound?
A2: The specific starting materials can vary depending on the overall synthetic design. However, a representative Ugi reaction for a key fragment of Taltobulin would involve an aldehyde, an amine, a carboxylic acid, and an isocyanide. For the synthesis described by Charoenpattarapreeda et al. (2020), the key Ugi product is a dipeptide which is a precursor to the final Taltobulin molecule.
Q3: What are the most critical parameters for achieving a high yield in the Ugi reaction for this compound?
A3: Several factors can significantly impact the yield and purity of the Ugi reaction product. These include:
-
Purity of Reactants: Use of high-purity starting materials is crucial to prevent side reactions.
-
Solvent: The choice of solvent can influence the reaction rate and solubility of reactants and products. Methanol or trifluoroethanol are commonly used.
-
Stoichiometry: Precise control of the molar ratios of the four components is essential.
-
Temperature: The reaction is typically run at room temperature, but optimization may be required.
-
Concentration: The concentration of the reactants can affect the reaction kinetics.
Q4: How can I monitor the progress of the Ugi reaction?
A4: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of starting materials and the formation of the desired product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Impure or degraded starting materials. | Verify the purity of all four components (aldehyde, amine, carboxylic acid, isocyanide) by NMR or other appropriate analytical techniques. The isocyanide component is particularly susceptible to degradation and should be freshly prepared or purified if necessary. |
| Incorrect stoichiometry of reactants. | Carefully re-calculate and measure the molar equivalents of each reactant. A slight excess of the isocyanide or amine component may sometimes improve yields. | |
| Inappropriate solvent. | If the reaction is sluggish, consider switching to a more polar or protic solvent like trifluoroethanol, which can accelerate the reaction. | |
| Low reactivity of starting materials. | Sterically hindered components can lead to lower reaction rates. Increasing the reaction time or temperature (with caution, as this may also increase side reactions) may be necessary. | |
| Formation of Multiple Side Products | Presence of impurities in starting materials. | As mentioned above, ensure the high purity of all reactants. |
| Side reactions of the functional groups. | Protect any reactive functional groups on the side chains of the reactants that are not intended to participate in the Ugi reaction. | |
| Passerini reaction as a side product. | The Passerini reaction is a three-component reaction between the aldehyde, carboxylic acid, and isocyanide. This can compete with the Ugi reaction, especially if the amine concentration is too low. Ensure proper stoichiometry and addition order of reactants. | |
| Difficult Purification of the Product | Similar polarity of the product and unreacted starting materials or byproducts. | Optimize the reaction to drive it to completion, minimizing the amount of unreacted starting materials. Explore different chromatography conditions (e.g., different solvent systems, use of a different stationary phase) for purification. |
| Product instability. | The Ugi product may be sensitive to acidic or basic conditions. Ensure that the work-up and purification steps are performed under neutral conditions if necessary. |
Experimental Protocols
A detailed experimental protocol for the synthesis of a key dipeptide intermediate of Taltobulin via an Ugi reaction, as adapted from the work of Charoenpattarapreeda et al. (2020), is provided below.
Synthesis of the Ugi Product (Dipeptide Precursor)
-
Materials:
-
Aldehyde (1.0 equiv)
-
Amine (1.0 equiv)
-
Carboxylic acid (1.0 equiv)
-
Isocyanide (1.0 equiv)
-
Methanol (or Trifluoroethanol) as solvent
-
-
Procedure:
-
To a solution of the aldehyde, amine, and carboxylic acid in the chosen solvent, add the isocyanide at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired Ugi product.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Visualizations
Below are diagrams illustrating the key concepts in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound via the Ugi reaction.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Purification of Taltobulin Intermediates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of Taltobulin intermediates.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental purification of Taltobulin intermediates.
Issue 1: Poor Solubility of Taltobulin Intermediates
-
Question: My lyophilized Taltobulin intermediate is difficult to dissolve in standard reversed-phase high-performance liquid chromatography (RP-HPLC) mobile phases, leading to inaccurate quantification and poor purification outcomes. What steps can I take to improve solubility?
-
Answer: Poor solubility is a common hurdle with hydrophobic peptides like Taltobulin intermediates. A systematic approach to solvent selection and dissolution is recommended.
-
Initial Solvent Screening: Before large-scale purification, test the solubility of a small amount of the intermediate in various organic solvents. Common choices include acetonitrile (B52724) (ACN), methanol (B129727) (MeOH), isopropanol (B130326) (IPA), and dimethylformamide (DMF).
-
Use of Stronger Organic Solvents: For highly hydrophobic intermediates, stronger solvents like dimethyl sulfoxide (B87167) (DMSO) or N-methyl-2-pyrrolidone (NMP) may be necessary. However, be cautious as some solvents can interfere with certain purification techniques or react with the peptide.
-
Stepwise Dissolution Protocol:
-
Begin by wetting the lyophilized peptide with a small volume of a strong organic solvent in which it is soluble (e.g., DMSO or DMF).
-
Gradually add the aqueous component of your mobile phase (e.g., water with 0.1% trifluoroacetic acid) to the organic solvent-peptide mixture while vortexing.
-
Sonication can be gently applied to aid dissolution, but be mindful of potential degradation with prolonged exposure.
-
-
Issue 2: Co-elution of Impurities in RP-HPLC
-
Question: During RP-HPLC purification of a Taltobulin intermediate, I am observing peaks that co-elute with my main product, resulting in low purity of the collected fractions. How can I improve the separation?
-
Answer: Co-elution of impurities is a frequent challenge, often due to the presence of structurally similar byproducts from the synthesis process.
-
Gradient Optimization:
-
Shallow Gradient: Employ a shallower gradient around the elution time of your target intermediate. A slower increase in the organic mobile phase concentration can enhance the resolution between the desired product and closely related impurities.
-
Isocratic Hold: Introduce an isocratic hold at a specific organic phase concentration just before the elution of the target peak to allow for the separation of impurities that elute slightly earlier.
-
-
Alternative Stationary Phases: If gradient optimization is insufficient, consider using a different RP-HPLC column with an alternative stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column) to alter the selectivity of the separation.
-
Orthogonal Purification: Employ a secondary purification step using a different chromatographic technique, such as ion-exchange chromatography or size-exclusion chromatography, if applicable to the intermediate's properties.
-
Issue 3: Low Recovery of Taltobulin Intermediates After Purification
-
Question: I am experiencing significant loss of my Taltobulin intermediate during the purification process, leading to low overall yield. What are the potential causes and solutions?
-
Answer: Low recovery can stem from several factors, including irreversible adsorption to the stationary phase and precipitation during purification.
-
Irreversible Adsorption: Highly hydrophobic peptides can irreversibly bind to the stationary phase.
-
Acidic Mobile Phase: Ensure the mobile phase is sufficiently acidic (e.g., 0.1% TFA) to keep the peptide protonated and minimize ionic interactions with the silica (B1680970) backbone of the column.
-
Column Flushing: After each purification run, flush the column with a strong solvent mixture (e.g., 100% acetonitrile or isopropanol) to remove any strongly retained material.
-
-
Precipitation on Column: The high concentration of the peptide at the head of the column upon injection can lead to precipitation if the mobile phase is not a good solvent for the crude material.
-
Sample Dilution: Dissolve the crude intermediate in a solvent mixture that is as close as possible to the initial mobile phase composition, but with sufficient organic content to ensure solubility.
-
Injection Volume: Reduce the injection volume and perform multiple smaller injections if necessary to avoid overloading the column.
-
-
Frequently Asked Questions (FAQs)
1. What are the most common impurities encountered during the synthesis of Taltobulin intermediates?
Given that Taltobulin is a tripeptide analogue, the impurities are likely to be similar to those found in solid-phase peptide synthesis (SPPS). These can include:
-
Deletion Sequences: Peptides missing one or more amino acid residues due to incomplete coupling reactions.
-
Truncated Sequences: Shorter peptides resulting from incomplete synthesis.
-
Side-Chain Reaction Products: Modifications to the amino acid side chains.
-
Incompletely Removed Protecting Groups: Residual protecting groups from the synthesis that were not fully cleaved.
-
Racemization: Epimers of the desired peptide.
2. What analytical techniques are recommended for assessing the purity of Taltobulin intermediates?
A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Analytical RP-HPLC: Provides a quantitative measure of the purity based on the peak area of the main product relative to impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the main product and helps in the identification of impurities.
-
High-Resolution Mass Spectrometry (HRMS): Provides accurate mass data for confident identification of impurities.
3. How can I remove residual trifluoroacetic acid (TFA) from the purified Taltobulin intermediate?
Residual TFA from RP-HPLC mobile phases can be problematic for downstream applications. The following methods can be used for its removal:
-
Lyophilization from HCl Solution: Dissolve the purified, lyophilized peptide in a dilute HCl solution (e.g., 0.1 M) and re-lyophilize. Repeat this process 2-3 times.
-
Ion-Exchange Chromatography: Use an anion-exchange resin to replace the trifluoroacetate (B77799) counter-ion with a more biocompatible one, such as acetate (B1210297) or chloride.
Data Presentation
Effective data management is crucial for troubleshooting and optimizing purification protocols. Below are example tables for presenting quantitative data.
Table 1: Summary of RP-HPLC Purification of Taltobulin Intermediate X
| Parameter | Run 1 | Run 2 | Run 3 |
| Crude Purity (%) | 65.4 | 66.1 | 65.8 |
| Loaded Amount (mg) | 100.2 | 99.5 | 101.1 |
| Purified Amount (mg) | 55.8 | 54.7 | 56.3 |
| Final Purity (%) | 98.2 | 98.5 | 98.3 |
| Recovery Yield (%) | 55.7 | 55.0 | 55.7 |
Table 2: Impurity Profile of Taltobulin Intermediate Y Before and After Purification
| Impurity | Retention Time (min) | Area (%) in Crude | Area (%) in Purified Product |
| Deletion Sequence 1 | 10.2 | 5.8 | < 0.1 |
| Truncated Sequence | 11.5 | 3.1 | < 0.1 |
| Unknown Impurity 1 | 12.8 | 8.2 | 0.5 |
| Taltobulin Intermediate Y | 14.5 | 78.5 | 99.2 |
| Unknown Impurity 2 | 15.1 | 4.4 | 0.2 |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Purification of a Taltobulin Intermediate
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the crude Taltobulin intermediate.
-
Dissolve the crude material in a minimal volume of a suitable solvent (e.g., 1 mL of 50% ACN in water with 0.1% TFA). Ensure complete dissolution, using sonication if necessary.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 10 µm particle size, 250 x 21.2 mm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient might be 20-60% B over 40 minutes. This should be optimized based on the hydrophobicity of the specific intermediate.
-
Flow Rate: 18 mL/min.
-
Detection: UV at 220 nm and 280 nm.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the main product peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool the fractions with the desired purity (e.g., >98%).
-
-
Post-Purification Processing:
-
Remove the organic solvent from the pooled fractions using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the purified Taltobulin intermediate as a white powder.
-
Mandatory Visualization
Caption: Workflow for the purification of Taltobulin intermediates.
Caption: Troubleshooting logic for low purity of Taltobulin intermediates.
Technical Support Center: Synthesis of Taltobulin Intermediates
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding potential side products encountered during the synthesis of T. intermediates. Taltobulin, a potent synthetic analog of the marine natural product hemiasterlin, is a tripeptide derivative. Its synthesis involves the coupling of unique amino acid-like fragments.[1][2][3] While the specific designation "intermediate-3" is not universally defined in publicly available literature, this guide addresses common challenges in the formation of peptide bonds central to the Taltobulin structure.
Frequently Asked Questions (FAQs)
Q1: During the coupling of the amino acid building blocks for Taltobulin, I am observing a significant amount of a byproduct with the same mass as my desired dipeptide intermediate, but it has a different retention time in my HPLC analysis. What could this be?
This is likely a diastereomer of your target intermediate, resulting from racemization at the α-carbon of the activated amino acid during the coupling reaction. Racemization is a common side reaction in peptide synthesis, especially when using strong activating agents or prolonged reaction times.[4][5][6]
Troubleshooting and Mitigation:
-
Choice of Coupling Reagent: Utilize coupling reagents known to suppress racemization, such as those containing an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).
-
Reaction Temperature: Perform the coupling reaction at a lower temperature (e.g., 0 °C to room temperature) to minimize the rate of racemization.
-
Base Selection: Use a sterically hindered base, such as diisopropylethylamine (DIPEA), in stoichiometric amounts. Excess or stronger bases can promote racemization.
-
Activation Time: Minimize the time the carboxylic acid is in its activated state before the addition of the amine component.
Q2: My reaction to form a dipeptide intermediate is showing a major byproduct with a lower molecular weight than expected. What could be the cause?
A common low molecular weight byproduct in the synthesis of dipeptides is a diketopiperazine.[7] This occurs through the intramolecular cyclization of the dipeptide, particularly after the removal of the N-terminal protecting group of the second amino acid. This is more prevalent when proline or other secondary amines are at the C-terminus of the dipeptide.
Troubleshooting and Mitigation:
-
Protective Group Strategy: If possible, couple the dipeptide to the next amino acid in the sequence immediately after deprotection of the N-terminus to minimize the time the free amine is available for cyclization.
-
Resin Choice (for solid-phase synthesis): When using solid-phase peptide synthesis (SPPS), the choice of resin can influence diketopiperazine formation. For instance, 2-chlorotrityl chloride resin can sterically hinder this side reaction.[7]
-
Coupling of Dipeptides: Instead of sequential single amino acid additions, consider synthesizing the dipeptide separately and then coupling it to the growing peptide chain.
Q3: I am observing byproducts that appear to be adducts with my solvent or other reagents. How can I prevent this?
Side reactions involving solvents or reagents can occur, especially with highly reactive intermediates. For example, over-activation of the carboxylic acid can lead to unwanted acylation of nucleophilic side chains or even the solvent if it contains hydroxyl groups.[4][6] In syntheses utilizing carbodiimides, the activated O-acylisourea intermediate can rearrange to an unreactive N-acylurea.[6]
Troubleshooting and Mitigation:
-
Use of Additives: Additives like HOBt or Oxyma not only reduce racemization but also trap the activated intermediate, preventing its rearrangement to N-acylurea.
-
Solvent Choice: Use aprotic, non-nucleophilic solvents for the coupling reaction.
-
Control of Stoichiometry: Use a precise stoichiometry of reagents to avoid excess activating agents.
Summary of Potential Side Products and Solutions
| Side Product | Likely Cause | Proposed Solution(s) |
| Diastereomers | Racemization of the activated amino acid.[4][5] | Use racemization-suppressing coupling reagents (e.g., with HOBt/Oxyma), lower reaction temperature, use a hindered base. |
| Diketopiperazines | Intramolecular cyclization of a dipeptide.[7] | Proceed immediately to the next coupling step after N-terminal deprotection, consider using sterically hindering resins in SPPS. |
| N-acylurea | Rearrangement of the O-acylisourea intermediate when using carbodiimides.[6] | Add HOBt or Oxyma to the reaction mixture to trap the activated intermediate. |
| Solvent/Reagent Adducts | Over-activation of the carboxylic acid leading to reaction with nucleophilic species.[4][6] | Use precise stoichiometry of activating agents, choose non-nucleophilic solvents. |
Visualizing Side Reactions in Peptide Coupling
The following diagram illustrates a typical peptide coupling step and highlights where common side reactions such as racemization and cyclization can occur.
Caption: Potential side reactions during peptide bond formation.
Experimental Protocols
General Protocol for Solution-Phase Peptide Coupling to Minimize Side Reactions
-
Dissolution: Dissolve the N-protected amino acid (1.0 eq.) and a coupling additive such as HOBt (1.1 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or dimethylformamide).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Activation: Add the coupling agent (e.g., a carbodiimide (B86325) like DCC or EDC, 1.1 eq.) to the cooled solution and stir for 5-10 minutes.
-
Amine Addition: Add a solution of the amino component (amine or amino acid ester, 1.0 eq.) and a non-nucleophilic base (e.g., DIPEA, 1.1 eq.) in the same anhydrous solvent to the reaction mixture.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC or LC-MS.
-
Workup: Upon completion, filter any solid byproducts (e.g., DCU if DCC is used). Dilute the filtrate with an appropriate organic solvent and wash sequentially with a mild acid (e.g., 5% citric acid), a mild base (e.g., 5% sodium bicarbonate), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography or recrystallization.
References
- 1. Taltobulin hydrochloride | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Side reaction in peptide synthesis | PPTX [slideshare.net]
- 5. scribd.com [scribd.com]
- 6. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 7. peptide.com [peptide.com]
Technical Support Center: Troubleshooting Failed Reactions in Taltobulin Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Taltobulin. The focus is on resolving issues related to the key synthetic steps: peptide couplings involving sterically hindered amino acids and the Ugi four-component reaction.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Peptide Coupling Issues
The synthesis of Taltobulin, a tripeptide analogue of hemiasterlin, involves the formation of amide bonds between sterically demanding amino acid residues. These reactions are often challenging and can result in low yields or reaction failure.[1][2]
Q1: My peptide coupling reaction to introduce a sterically hindered amino acid (e.g., tert-Leucine or an N-methylated residue) has a low yield or has failed completely. What are the likely causes and how can I resolve this?
A1: Low or failed coupling efficiency with sterically hindered amino acids is a frequent problem in peptide synthesis. The primary causes are the steric bulk of the amino acid preventing efficient reaction and the aggregation of the growing peptide chain on the solid support, which can block the reactive N-terminus.
Troubleshooting Steps:
-
Assess Coupling Completion: Before modifying your protocol, confirm that the coupling was indeed incomplete. This can be done using a qualitative test for the presence of unreacted primary amines, such as the Kaiser test. For secondary amines, which are present at the N-terminus of proline or N-methylated amino acids, the isatin (B1672199) or chloranil (B122849) tests are more appropriate.[3] A positive result indicates the presence of free amines and an incomplete coupling reaction.
-
Optimize the Coupling Reagent: Standard coupling reagents may not be sufficiently reactive for sterically hindered couplings. Switching to a more potent activating agent is often necessary.
-
Uronium/Aminium Salts: Reagents such as HATU , HBTU , and HCTU are known to be highly effective for difficult couplings. HATU, in particular, is often recommended for severely hindered amino acids.[4]
-
Phosphonium (B103445) Salts: PyBOP is another excellent choice for promoting the coupling of hindered residues.
-
COMU: This is a modern, highly reactive uronium salt that uses the non-explosive OxymaPure as a leaving group, offering a safer alternative to HOBt-based reagents with comparable or superior reactivity to HATU.
-
-
Implement a Double Coupling Protocol: If a single coupling cycle is insufficient to drive the reaction to completion, performing a second coupling with a fresh solution of activated amino acid can significantly improve the yield. A detailed protocol is provided below.
-
Increase Reaction Time and Temperature: For particularly challenging couplings, extending the reaction time to several hours (e.g., 4-12 hours) or moderately increasing the reaction temperature (e.g., to 40-50°C) can enhance the reaction rate. Microwave-assisted peptide synthesis is also a highly effective technique for overcoming the high activation energy of these reactions.
-
Change the Solvent: If aggregation of the growing peptide chain is suspected, particularly with hydrophobic sequences, consider switching the reaction solvent from the standard N,N-dimethylformamide (DMF) to N-Methyl-2-pyrrolidone (NMP) . NMP has superior solvating properties for aggregating peptides and can help to expose the N-terminus for reaction.
Q2: I am observing a significant side product with the same mass as my desired peptide, but it elutes at a different retention time during HPLC analysis. What is the likely identity of this impurity?
A2: This observation is often indicative of racemization , where the stereochemical integrity of the activated amino acid is lost. The α-carbon of an activated amino acid is susceptible to epimerization, especially in the presence of strong bases or during prolonged activation times, leading to the formation of a diastereomer of your target peptide.[4]
Strategies to Mitigate Racemization:
-
Choice of Coupling Reagent and Additive: Uronium/aminium reagents that incorporate HOAt (e.g., HATU) are known to be superior at suppressing racemization compared to their HOBt-based counterparts (e.g., HBTU). If using a carbodiimide (B86325) reagent such as DIC, it is crucial to include an additive like HOBt , or preferably HOAt or OxymaPure , to form an active ester that is less prone to racemization.
-
Base Selection: The choice of base can influence the extent of racemization. While N,N-Diisopropylethylamine (DIPEA) is commonly used, for amino acids that are particularly sensitive to racemization, a more sterically hindered and weaker base such as 2,4,6-collidine may be a better choice.[5]
-
Pre-activation Time: Minimize the duration that the amino acid remains in its highly reactive activated state before the coupling reaction begins. A short pre-activation time of 1-5 minutes is typically sufficient.
-
Temperature: Perform coupling reactions at room temperature or below, as elevated temperatures can accelerate the rate of racemization.
Ugi Four-Component Reaction (U-4CR) Issues
The Ugi reaction is a powerful tool for the convergent synthesis of Taltobulin and related compounds, as it allows for the rapid assembly of the core structure in a single step.[1][6]
Q1: My Ugi reaction is resulting in a low yield or is not proceeding at all. What are the common pitfalls?
A1: The Ugi four-component reaction is sensitive to several parameters, and low yields can often be attributed to issues with reagent quality or suboptimal reaction conditions.[7][8]
Troubleshooting Steps:
-
Verify Reagent Purity and Stoichiometry:
-
Isocyanide: Isocyanides can be unstable and are susceptible to polymerization and hydrolysis. Ensure that the isocyanide is of high purity. If it is old or has been stored improperly, it may have degraded.
-
Aldehyde/Ketone and Amine: Use freshly purified or distilled aldehydes and amines, as impurities can significantly hinder the reaction.
-
Stoichiometry: The Ugi reaction is typically performed with equimolar amounts of the four components. It is important to ensure that all measurements are accurate.
-
-
Optimize Reaction Conditions:
-
Solvent: Polar, protic solvents are generally preferred for the Ugi reaction as they can stabilize the charged intermediates. Methanol (B129727) is the most commonly used solvent. For less reactive starting materials, 2,2,2-trifluoroethanol (TFE) can be a more effective choice.[9]
-
Concentration: The Ugi reaction often performs best at high concentrations, typically between 0.5 M and 2.0 M. If your reaction is proceeding slowly, consider increasing the concentration of the reactants.[8]
-
Temperature: While many Ugi reactions proceed efficiently at room temperature, gentle heating (e.g., to 40-60°C) can sometimes improve the reaction rate and overall yield.[7]
-
-
Pre-form the Imine: The initial step of the Ugi reaction is the formation of an imine from the aldehyde/ketone and the amine. If this step is slow or reversible, it can become a bottleneck. To address this, you can pre-form the imine by stirring the aldehyde and amine together in the reaction solvent for 30-60 minutes before adding the carboxylic acid and isocyanide. The addition of a dehydrating agent, such as molecular sieves, can also be beneficial.[9]
-
Order of Addition: It is generally advisable to add the isocyanide as the last component, as it is often the most reactive species in the mixture.[10]
Q2: My Ugi reaction is producing a significant amount of a byproduct instead of the desired product. How can I identify and prevent this?
A2: The most common side reaction that competes with the Ugi-4CR is the Passerini reaction . This is a three-component reaction involving the aldehyde, carboxylic acid, and isocyanide, and it tends to occur when the formation of the imine is slow.
-
Identification of the Passerini Product: The product of the Passerini reaction is an α-acyloxy carboxamide. It can be identified by mass spectrometry, as its mass will correspond to the sum of the masses of the aldehyde, carboxylic acid, and isocyanide, but it will lack the mass of the amine component.[10]
-
Prevention: To favor the desired Ugi pathway, it is important to promote efficient imine formation. This can be achieved by:
-
Pre-forming the imine, as described in the previous question.
-
Using a slight excess of the amine and aldehyde relative to the other components.
-
In some cases, a Lewis acid catalyst can be used to promote the formation of the imine.
-
Another common issue is the hydrolysis of the isocyanide to the corresponding formamide, which can occur if there is water present in the reaction mixture.
-
Prevention: To avoid this, it is crucial to use anhydrous solvents and reagents and to run the reaction under an inert atmosphere (e.g., nitrogen or argon).[10]
Data Presentation
The following tables provide a summary of quantitative data to assist in the selection of reagents and the optimization of reaction conditions.
Table 1: Qualitative Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Associated Additive | Relative Coupling Efficiency | Racemization Potential | Notes |
| HATU | HOAt | Very High | Very Low | Often the preferred reagent for the most challenging couplings, including those involving N-methylated amino acids. |
| HBTU | HOBt | High | Low | A widely used and effective reagent, though it may be less efficient than HATU for severely hindered couplings. |
| HCTU | 6-Cl-HOBt | Very High | Low | More reactive than HBTU due to the electron-withdrawing properties of the 6-chloro-HOBt moiety. |
| PyBOP | None | High | Low | A phosphonium salt-based reagent that is highly effective for hindered couplings. Its byproducts are water-soluble, which can simplify purification. |
| COMU | OxymaPure | Very High | Very Low | Offers reactivity comparable to HATU with the significant advantage of a non-explosive leaving group, enhancing safety. |
| DIC | HOBt/HOAt | Medium | Medium-High | A cost-effective carbodiimide, but it requires an additive to suppress racemization and is generally less efficient for hindered couplings. |
Table 2: Effect of Solvent and Concentration on Ugi Reaction Yield
| Solvent | Concentration | Average Yield (%) |
| Methanol | 0.4 M | 66 |
| Methanol | 0.2 M | 62 |
| Methanol | 0.07 M | 25 |
| Ethanol/Methanol (60/40) | 0.2 M | 60 |
| Acetonitrile/Methanol (60/40) | 0.2 M | 45 |
| THF/Methanol (60/40) | 0.2 M | 30 |
Data adapted from a study on the optimization of a specific Ugi reaction.[8] While yields are dependent on the specific substrates, these data illustrate general trends.
Experimental Protocols
The following are detailed methodologies for key troubleshooting experiments.
Protocol 1: Double Coupling of a Sterically Hindered Amino Acid in Solid-Phase Peptide Synthesis (SPPS)
This protocol is recommended when a single coupling has been determined to be incomplete.
-
First Coupling:
-
Perform the initial coupling of the sterically hindered amino acid using a potent coupling reagent (e.g., 3 equivalents of HATU) and a suitable base (e.g., 6 equivalents of DIPEA) in DMF or NMP for 1-2 hours.
-
After the coupling is complete, take a small sample of the resin beads to perform a qualitative test (e.g., Kaiser test).
-
-
Washing:
-
If the test result is positive, indicating an incomplete reaction, drain the reaction vessel.
-
Thoroughly wash the resin with DMF (3 x 1 min) to remove all soluble reagents and byproducts from the first coupling.
-
-
Second Coupling:
-
Prepare a fresh solution of the activated amino acid. In a separate vessel, dissolve the Fmoc-protected amino acid (2-3 equivalents), HATU (2-3 equivalents), and DIPEA (4-6 equivalents) in fresh DMF or NMP.
-
Add this solution to the washed resin.
-
Allow the second coupling reaction to proceed for an additional 1-2 hours at room temperature.
-
-
Final Check and Washing:
-
Perform another qualitative test to confirm that the reaction has gone to completion (the test should now be negative).
-
Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) before proceeding to the next deprotection step.
-
Protocol 2: Optimizing a Ugi Four-Component Reaction
This protocol provides a systematic approach for optimizing a low-yielding Ugi reaction.
-
Reagent Purity Check:
-
Prior to beginning, ensure that all four components (amine, aldehyde, carboxylic acid, and isocyanide) are of high purity. Use freshly opened or distilled reagents whenever possible.
-
Use anhydrous methanol or TFE as the solvent.
-
-
Baseline Reaction:
-
In a clean, dry vial, combine the amine (1.0 eq), aldehyde (1.0 eq), and carboxylic acid (1.0 eq) in the chosen solvent at a concentration of 0.5 M.
-
Stir the mixture for 5 minutes.
-
Add the isocyanide (1.0 eq) and continue to stir the reaction at room temperature for 12-24 hours.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
-
Troubleshooting Iterations (if the baseline yield is low):
-
Iteration A: Pre-form the Imine.
-
In a new vial, stir the amine (1.0 eq) and aldehyde (1.0 eq) in the solvent for 1 hour at room temperature.
-
Add the carboxylic acid (1.0 eq), stir for 5 minutes, and then add the isocyanide (1.0 eq).
-
Continue the reaction as described for the baseline.
-
-
Iteration B: Increase Concentration.
-
Repeat the baseline reaction, but increase the concentration to 1.0 M or 2.0 M.
-
-
Iteration C: Increase Temperature.
-
Repeat the baseline reaction, but heat the mixture to 40°C or 60°C.
-
-
Iteration D: Change Solvent.
-
Repeat the baseline reaction using TFE instead of methanol.
-
-
-
Analysis:
-
After the reaction time is complete, work up each reaction in an identical manner.
-
Analyze the crude product by ¹H NMR or LC-MS to determine the relative yield of the desired Ugi product and to identify any major byproducts (e.g., the Passerini product).
-
Mandatory Visualization
Diagram 1: Troubleshooting Workflow for Failed Peptide Coupling
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. Peptide Coupling in the Presence of Highly Hindered Tertiary Amines | Semantic Scholar [semanticscholar.org]
- 6. Taltobulin hydrochloride | Benchchem [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for Taltobulin Intermediates
Welcome to the Technical Support Center for the synthesis of Taltobulin intermediates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of this potent antitubulin agent.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of Taltobulin intermediates, focusing on key reaction steps.
Ugi Four-Component Reaction (Ugi-4CR)
The Ugi reaction is a crucial step in the convergent synthesis of Taltobulin, enabling the rapid assembly of a significant portion of the molecule.[1][2][3]
Issue 1: Low Yield of the Ugi Adduct
-
Possible Cause: Incomplete reaction or formation of side products.
-
Troubleshooting Steps:
-
Solvent Choice: The polarity of the solvent is critical. While methanol (B129727) is commonly used, consider using more polar, protic solvents like 2,2,2-trifluoroethanol (B45653) (TFE) to improve yields, especially with less reactive substrates.[4]
-
Concentration: Higher concentrations of reactants (0.2 M to 0.4 M) can significantly improve the reaction rate and yield.[5]
-
Order of Addition: While theoretically a one-pot reaction, pre-mixing the amine and aldehyde/ketone to form the imine before adding the isocyanide and carboxylic acid can sometimes be beneficial.
-
Equivalents of Reactants: While a 1:1:1:1 stoichiometry is standard, a slight excess (e.g., 1.2 equivalents) of the isocyanide or imine components can drive the reaction to completion.[5]
-
Issue 2: Formation of Complex Mixture/Side Products
-
Possible Cause: Reactivity of starting materials leading to undesired pathways.
-
Troubleshooting Steps:
-
Purification of Reactants: Ensure the purity of all four components, as impurities can lead to a variety of side reactions.
-
Temperature Control: The Ugi reaction is typically performed at room temperature.[5] Running the reaction at lower temperatures may help to control the formation of side products if exothermic reactions are occurring.
-
Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric components.
-
Issue 3: Difficult Purification of the Ugi Product
-
Possible Cause: Similar polarity of the product and unreacted starting materials or byproducts.
-
Troubleshooting Steps:
-
Crystallization: If the Ugi product is a solid, direct crystallization from the reaction mixture can be a highly effective purification method.[5]
-
Chromatography: Utilize column chromatography with a carefully selected solvent system. A gradient elution from a non-polar to a polar solvent on silica (B1680970) gel is a common starting point.
-
Extraction: A liquid-liquid extraction workup can help to remove some impurities before chromatographic purification.
-
Peptide Coupling of Hindered Amino Acids
The structure of Taltobulin includes sterically hindered and N-methylated amino acid residues, which can make peptide bond formation challenging.[6]
Issue 1: Incomplete Coupling Reaction
-
Possible Cause: Low reactivity of the sterically hindered amino acid or the N-terminus of the peptide chain.
-
Troubleshooting Steps:
-
Choice of Coupling Reagent: Standard coupling reagents may be inefficient. Utilize more potent reagents known to be effective for hindered couplings, such as HATU (hexafluorophosphate azabenzotriazole tetramethyluronium), HCTU, or COMU.[3]
-
Double Coupling: If a single coupling reaction does not go to completion, a second coupling step with fresh reagents can be performed.
-
Extended Reaction Time and Increased Temperature: Allowing the reaction to proceed for a longer duration or gently increasing the temperature can improve yields, but must be balanced against the risk of racemization.
-
Issue 2: Racemization of the Amino Acid Residue
-
Possible Cause: The activation of the carboxylic acid can lead to the loss of stereochemical integrity.
-
Troubleshooting Steps:
-
Additives: The addition of reagents like 1-hydroxybenzotriazole (B26582) (HOBt) or 6-Cl-HOBt can suppress racemization.
-
Base Selection: Use a non-nucleophilic base such as diisopropylethylamine (DIPEA) in stoichiometric amounts. Excess base can promote racemization.
-
Temperature Control: Perform the coupling reaction at a lower temperature (e.g., 0 °C) to minimize the rate of racemization.
-
Protecting Group Manipulation
The synthesis of Taltobulin intermediates often involves the use of protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl).
Issue 1: Incomplete Deprotection of Boc or Fmoc Groups
-
Possible Cause: Insufficient reaction time or reagent concentration.
-
Troubleshooting Steps:
-
Boc Deprotection:
-
Ensure a sufficient concentration of trifluoroacetic acid (TFA), typically 20-50% in dichloromethane (B109758) (DCM).
-
Increase the reaction time or perform a second treatment with fresh TFA solution.
-
-
Fmoc Deprotection:
-
Use a fresh solution of 20% piperidine (B6355638) in N,N-dimethylformamide (DMF).
-
Extend the deprotection time or perform multiple short treatments.
-
-
Issue 2: Side Reactions During Deprotection
-
Possible Cause: The harsh conditions required for deprotection can affect other functional groups in the molecule.
-
Troubleshooting Steps:
-
Scavengers: During TFA-mediated Boc deprotection, the addition of scavengers like triisopropylsilane (B1312306) (TIS) or water can help to quench reactive carbocations and prevent side reactions.
-
Alternative Reagents: For sensitive substrates, consider using milder deprotection conditions if possible, although this may require a different protecting group strategy from the outset.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the Ugi reaction in Taltobulin synthesis?
A1: While methanol is a common choice, polar protic solvents like 2,2,2-trifluoroethanol (TFE) have been shown to be highly effective, particularly for complex and less reactive substrates, often leading to improved yields.[4]
Q2: Which coupling reagent is best for the sterically hindered amino acids in Taltobulin?
A2: For coupling sterically hindered or N-methylated amino acids, high-reactivity uronium/aminium-based reagents such as HATU, HCTU, or COMU are recommended over standard carbodiimide (B86325) reagents like DCC or EDC.[3]
Q3: How can I minimize racemization during peptide coupling?
A3: To minimize racemization, use an additive like HOBt or 6-Cl-HOBt, employ a non-nucleophilic base like DIPEA in stoichiometric amounts, and maintain a low reaction temperature (e.g., 0 °C).
Q4: What are the standard conditions for Boc and Fmoc deprotection?
A4:
-
Boc Deprotection: Typically, a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) is used.
-
Fmoc Deprotection: A solution of 20% piperidine in N,N-dimethylformamide (DMF) is the standard reagent.
Q5: What are the key challenges in purifying Taltobulin intermediates?
A5: The main challenges include separating the desired product from structurally similar impurities and starting materials, as well as handling potentially poor solubility of intermediates. The presence of multiple chiral centers can also lead to diastereomers that may be difficult to separate.[7]
Q6: What is a good starting point for HPLC purification of Taltobulin intermediates?
A6: Reversed-phase HPLC (RP-HPLC) using a C18 column is a common and effective method for purifying peptide-like molecules. A typical mobile phase system consists of water and acetonitrile (B52724), both containing 0.1% TFA. A gradient elution from low to high acetonitrile concentration is generally effective for separating components.[8]
Data Presentation
Table 1: Comparison of Solvents for the Ugi Four-Component Reaction
| Solvent | Polarity | Typical Yields | Remarks |
| Methanol | Polar Protic | Moderate to Good | Commonly used, good for many substrates.[5] |
| 2,2,2-Trifluoroethanol (TFE) | Highly Polar Protic | Good to Excellent | Can significantly improve yields for challenging reactions.[4] |
| Dichloromethane (DCM) | Apolar Aprotic | Variable | Less common, may be suitable for specific substrates. |
| Tetrahydrofuran (THF) | Polar Aprotic | Generally Lower | Not typically the first choice for Ugi reactions. |
Table 2: Selection of Coupling Reagents for Hindered Peptide Synthesis
| Coupling Reagent | Class | Reactivity | Racemization Risk | Notes |
| DCC/DIC | Carbodiimide | Moderate | Moderate to High | Requires an additive like HOBt to suppress racemization. |
| HBTU/TBTU | Uronium/Aminium | High | Low | Effective for many standard and slightly hindered couplings. |
| HATU/HCTU | Uronium/Aminium | Very High | Very Low | Recommended for highly hindered and N-methylated amino acids.[3] |
| COMU | Uronium | Very High | Very Low | A modern, highly effective coupling reagent. |
Experimental Protocols
General Protocol for the Ugi Four-Component Reaction
-
To a solution of the amine (1.0 eq.) and the aldehyde or ketone (1.0 eq.) in the chosen solvent (e.g., methanol or TFE, at a concentration of 0.2-0.4 M), add the carboxylic acid (1.0 eq.) and the isocyanide (1.0-1.2 eq.).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by crystallization.
General Protocol for Peptide Coupling with HATU
-
Dissolve the N-protected amino acid (1.2 eq.) and HATU (1.2 eq.) in an appropriate solvent (e.g., DMF).
-
Add a non-nucleophilic base, such as DIPEA (2.0 eq.), to the solution and stir for a few minutes to pre-activate the amino acid.
-
Add the amine component (the N-terminally deprotected peptide, 1.0 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous acid (e.g., 1M HCl), aqueous base (e.g., saturated NaHCO3), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude peptide by flash column chromatography or HPLC.
Mandatory Visualizations
Caption: A generalized synthetic workflow for Taltobulin intermediates.
Caption: A logical troubleshooting flow for addressing low reaction yields.
References
- 1. researchgate.net [researchgate.net]
- 2. Taltobulin hydrochloride | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Ugi Reaction for Alternating Peptides | Chem-Station Int. Ed. [en.chem-station.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Chiral Purity Analysis of Taltobulin Intermediate-3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chiral purity analysis of Taltobulin intermediate-3.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during the chiral analysis of this compound, offering step-by-step troubleshooting advice.
Q1: Why am I seeing poor or no resolution between the enantiomers of this compound?
A1: Poor enantiomeric resolution is a common issue in chiral chromatography. Several factors can contribute to this problem:
-
Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not possess the necessary stereoselectivity for this compound. A screening of different CSPs, such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), is often the first step in method development.[1][2]
-
Suboptimal Mobile Phase Composition: The mobile phase plays a critical role in achieving chiral separation.[1]
-
Normal Phase: Systematically vary the type and concentration of the alcohol modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane).
-
Reversed Phase: Adjust the percentage of the organic modifier (e.g., acetonitrile, methanol) and the pH of the aqueous buffer.
-
-
Incorrect Flow Rate: Chiral separations can be highly sensitive to the flow rate. Often, a lower flow rate improves resolution by allowing more time for the enantiomers to interact with the CSP.[1]
-
Temperature Fluctuations: Temperature can significantly impact chiral recognition.[1] Employ a column oven to maintain a stable temperature. Experimenting with different temperatures (both higher and lower) can sometimes enhance resolution.
Troubleshooting Workflow for Poor Resolution:
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Q2: What causes peak tailing for the this compound peaks, and how can I fix it?
A2: Peak tailing can compromise the accuracy of peak integration and, consequently, the chiral purity determination. Common causes include:
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, such as with residual silanol (B1196071) groups on silica-based CSPs, can cause tailing, particularly for basic compounds.[1] Adding a small amount of a basic or acidic modifier to the mobile phase (e.g., trifluoroacetic acid or diethylamine) can help to mitigate these interactions.
-
Column Contamination: Accumulation of contaminants on the column can create active sites that lead to peak tailing.[1] Flushing the column with a strong solvent may resolve this issue. For immobilized polysaccharide-based columns, a wider range of solvents can be used for cleaning.[3]
-
Inappropriate Mobile Phase pH: For ionizable compounds, a mobile phase pH close to the analyte's pKa can result in peak tailing.[1] Adjusting the mobile phase pH to be at least 2 units away from the pKa is recommended.
-
Column Degradation: Over time, the performance of a chiral column can deteriorate, leading to poor peak shapes.[1] If other troubleshooting steps fail, the column may need to be replaced.
Q3: My chromatogram shows split peaks for this compound. What is the cause and solution?
A3: Split peaks can arise from several issues, and it's important to determine if all peaks or only the analyte peaks are affected.[4]
-
If all peaks are split: This usually indicates a physical problem with the column or system.[4]
-
Partially Blocked Frit: The inlet frit of the column may be partially clogged. Back-flushing the column (if the manufacturer's instructions permit) might dislodge the blockage.[4]
-
Column Void: A void may have formed at the head of the column. This is often irreversible, and the column may need to be replaced.[5]
-
-
If only the analyte peaks are split: This is more likely related to the sample or chromatographic conditions.[4]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.[6] Dissolve the sample in the mobile phase or a weaker solvent.
-
Co-elution: A closely eluting impurity could be mistaken for a split peak.[4]
-
On-Column Degradation: The analyte may be degrading on the column.
-
Q4: How can I improve the reproducibility of my chiral purity analysis?
A4: Poor reproducibility is a significant concern in quantitative analysis. To enhance reproducibility:
-
Consistent Mobile Phase Preparation: Precisely measure and mix mobile phase components. Ensure the pH is consistent for each batch.[1]
-
Stable Column Temperature: Always use a column oven to maintain a constant temperature, as minor fluctuations can alter selectivity and retention times.[1]
-
Thorough Column Equilibration: Chiral stationary phases may require longer equilibration times than achiral phases, especially when the mobile phase composition is changed.[1]
-
Controlled Sample Preparation: Use a consistent procedure for sample preparation, ensuring the sample solvent is compatible with the mobile phase.[1]
-
Regular System Maintenance: Perform routine maintenance on the HPLC system, including pump seals and check valves, to ensure a stable and pulse-free flow.[1]
Data Presentation
The following table provides an example of how to summarize quantitative data for the chiral purity analysis of this compound.
| Parameter | Value |
| Chromatographic System | |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | UV/Vis or Diode Array Detector |
| Method Parameters | |
| Chiral Column | CHIRALPAK® IA-3 (or equivalent) |
| Mobile Phase | Hexane:Isopropanol (90:10, v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Performance Data | |
| Retention Time (R-enantiomer) | ~ 8.5 min |
| Retention Time (S-enantiomer) | ~ 10.2 min |
| Resolution (Rs) | > 2.0 |
| Tailing Factor (Tf) | 0.9 - 1.2 |
| Limit of Quantification (LOQ) | 0.05% |
| Limit of Detection (LOD) | 0.015% |
Note: The values presented in this table are for illustrative purposes only and should be determined experimentally for the specific analysis.
Experimental Protocols
A detailed methodology for the chiral purity analysis of this compound is provided below.
1. Sample Preparation
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the mobile phase (Hexane:Isopropanol, 90:10, v/v) to obtain a stock solution of 1 mg/mL.
-
Vortex the solution for 30 seconds to ensure complete dissolution.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
2. HPLC System Setup and Operation
-
Equip the HPLC system with the specified chiral column.
-
Set the mobile phase composition, flow rate, column temperature, and detection wavelength as per the parameters in the data table.
-
Equilibrate the column with the mobile phase for at least 60 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the prepared sample solution.
-
Record the chromatogram for a sufficient duration to allow for the elution of both enantiomers.
3. Data Analysis
-
Integrate the peaks corresponding to the two enantiomers.
-
Calculate the percentage of each enantiomer using the following formula: % Enantiomer = (Area of Enantiomer Peak / Total Area of Both Enantiomer Peaks) x 100
-
The chiral purity (enantiomeric excess, ee) can be calculated as: % ee = |% Major Enantiomer - % Minor Enantiomer|
Workflow Diagram
The following diagram illustrates the experimental workflow for the chiral purity analysis of this compound.
Caption: Experimental workflow for chiral purity analysis.
References
Taltobulin Degradation Pathways: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for investigating the degradation pathways of Taltobulin and its intermediates. Since specific degradation data for Taltobulin is not extensively published, this guide offers a framework based on established principles of peptide degradation and forced degradation studies. The question-and-answer format is designed to directly address common issues and questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is Taltobulin and why is its stability important?
A1: Taltobulin (also known as HTI-286) is a synthetic analogue of the natural tripeptide hemiasterlin.[1] It is a potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.[1] Understanding the stability and degradation pathways of Taltobulin is crucial for the development of safe and effective pharmaceutical formulations. Degradation can lead to a loss of potency and the formation of potentially toxic impurities, impacting the drug's shelf-life and therapeutic efficacy.
Q2: What are the likely chemical degradation pathways for Taltobulin?
A2: As Taltobulin is a tripeptide analogue, it is susceptible to common peptide degradation pathways. These include:
-
Hydrolysis: Cleavage of the amide (peptide) bonds within the tripeptide backbone or at the terminal carboxylic acid group. This is often catalyzed by acidic or basic conditions.
-
Oxidation: The molecule contains sites that could be susceptible to oxidation, particularly if certain amino acid residues are present that are not immediately obvious from the common name but are part of its detailed chemical structure.
-
Isomerization and Racemization: Chiral centers within the amino acid residues can potentially undergo inversion under certain pH and temperature conditions, leading to diastereomers with different biological activities.
Q3: How can I begin to study the degradation of Taltobulin?
A3: A forced degradation (or stress testing) study is the standard approach to identify potential degradation products and pathways.[2] This involves subjecting Taltobulin to a variety of harsh conditions to accelerate its breakdown.[3] The goal is to generate a degradation level of approximately 5-20%, which is sufficient for detection and characterization of degradants without being unrealistic.[3][4]
Q4: What analytical techniques are recommended for analyzing Taltobulin and its degradation products?
A4: The primary analytical technique for separating and quantifying Taltobulin and its degradation products is High-Performance Liquid Chromatography (HPLC), most commonly in a reverse-phase setup (RP-HPLC).[5] Detection is typically performed using a UV detector. For the identification and structural elucidation of the degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[6][7]
Troubleshooting Guides
Guide 1: Forced Degradation Study Issues
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| No or minimal degradation observed (<5%) | Stress conditions are too mild (concentration of stressor, temperature, or duration is insufficient). | Increase the concentration of the acid, base, or oxidizing agent. Increase the temperature for thermal and hydrolytic studies. Extend the duration of the stress exposure.[8] |
| Taltobulin is highly stable under the tested conditions. | This is valuable information in itself. Document the stability and consider if even harsher, yet still relevant, conditions are warranted. | |
| Excessive degradation or multiple secondary degradants (>20%) | Stress conditions are too harsh. | Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time.[9] The goal is to identify primary degradation pathways.[9] |
| Poor mass balance in the final analysis | Degradation products are not being detected (e.g., lack a UV chromophore, are volatile). Degradation products are not eluting from the HPLC column. Inaccurate quantification due to different response factors of degradants compared to the parent compound.[7] | Use a more universal detector like a mass spectrometer or a charged aerosol detector. Adjust the HPLC method to ensure all compounds are eluted. Calculate and apply appropriate response factors for each identified degradant relative to Taltobulin.[6] |
Guide 2: HPLC Analysis Issues
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Poor peak shape (tailing or fronting) | Interaction of the analyte with the stationary phase (e.g., silanol (B1196071) interactions). Column overload. Inappropriate mobile phase pH. | Use a column with end-capping. Add a competing base to the mobile phase. Reduce the sample concentration. Adjust the mobile phase pH to ensure the analyte is in a single ionic state.[5] |
| Variable retention times | Inconsistent mobile phase composition. Fluctuations in column temperature. Pump malfunction or leaks. | Prepare mobile phase accurately and ensure it is well-mixed and degassed.[2] Use a column oven for temperature control.[10] Perform pump maintenance and check for leaks.[10] |
| Co-elution of degradant peaks with the main Taltobulin peak | The analytical method lacks sufficient resolution (is not "stability-indicating"). | Optimize the HPLC method by changing the mobile phase composition, gradient slope, temperature, or stationary phase (e.g., different column chemistry).[8] |
| Extraneous peaks in the chromatogram | Contamination from reagents, solvents, or the sample matrix. Carryover from previous injections. | Run blank injections of the solvent and placebo (if applicable) to identify the source of the peaks.[11] Implement a robust needle wash program in the autosampler. |
Hypothetical Quantitative Data
The following tables represent typical data that would be generated during a forced degradation study of Taltobulin.
Table 1: Summary of Taltobulin Forced Degradation Results
| Stress Condition | Time (hours) | Taltobulin Remaining (%) | Total Degradants (%) | Mass Balance (%) |
| 0.1 M HCl, 60°C | 24 | 88.5 | 11.2 | 99.7 |
| 0.1 M NaOH, RT | 8 | 85.2 | 14.5 | 99.7 |
| 3% H₂O₂, RT | 24 | 91.3 | 8.5 | 99.8 |
| Thermal, 80°C (solid) | 48 | 95.8 | 4.1 | 99.9 |
| Photolytic (ICH Q1B) | 24 | 98.1 | 1.8 | 99.9 |
Table 2: Profile of Degradation Products under Acidic Hydrolysis (0.1 M HCl, 60°C, 24h)
| Peak ID | Retention Time (min) | Relative Retention Time (RRT) | % Area |
| Taltobulin | 15.2 | 1.00 | 88.5 |
| Degradant 1 | 12.8 | 0.84 | 6.7 |
| Degradant 2 | 18.5 | 1.22 | 4.5 |
Experimental Protocols
Protocol 1: General Forced Degradation Procedure
-
Preparation of Stock Solution: Prepare a stock solution of Taltobulin at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile:water 50:50).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate in a water bath at 60°C.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep at room temperature.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Store the lyophilized powder of Taltobulin in an oven at 80°C.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[3]
-
-
Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 4, 8, 12, 24 hours).
-
Sample Quenching:
-
For acid and base hydrolysis samples, neutralize the solution with an equimolar amount of base or acid, respectively.
-
For other conditions, no quenching is typically required.
-
-
Analysis: Dilute the samples to a suitable concentration for HPLC analysis. Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Visualizations
Caption: Hypothetical degradation pathways for Taltobulin.
Caption: Workflow for a Taltobulin forced degradation study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. sgs.com [sgs.com]
- 5. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 6. pharmtech.com [pharmtech.com]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 8. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jetir.org [jetir.org]
- 11. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
Technical Support Center: Purification of Taltobulin Intermediate-3
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Taltobulin intermediate-3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
A1: this compound is a key building block in the chemical synthesis of Taltobulin (also known as HTI-286), a potent synthetic analogue of the marine natural product hemiasterlin.[1][2] Taltobulin is an anti-microtubule agent that has shown significant cytotoxic activity against a broad range of cancer cell lines. The purity of this compound is critical as impurities can be carried through subsequent synthetic steps, potentially leading to the formation of undesired side products, reducing the overall yield, and complicating the purification of the final active pharmaceutical ingredient (API).
Q2: What are the common types of impurities encountered during the synthesis of this compound?
A2: As Taltobulin is a tripeptide analogue, the impurities in its intermediates are often related to common side reactions in peptide synthesis. These can include:
-
Deletion sequences: Peptides where one or more amino acid residues are missing due to incomplete coupling reactions.[3][4]
-
Insertion sequences: Peptides with an additional amino acid residue, which can occur if excess amino acid is not properly washed away.[5]
-
Racemization: Changes in the stereochemistry of the amino acid chiral centers.[5]
-
Side-chain modifications: Unwanted reactions involving the functional groups of the amino acid side chains.[3]
-
Incomplete deprotection: Residual protecting groups on the amino or side-chain functionalities.[3][5]
-
Reagent-related impurities: Unreacted starting materials, coupling reagents, and their byproducts.
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
A3: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is a powerful technique for separating the target intermediate from its impurities. Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the molecular weights of the main component and any impurities, aiding in their structural elucidation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Broad or tailing peaks in HPLC chromatogram | - Inappropriate mobile phase pH. - Column degradation. - Sample overload. | - Adjust the mobile phase pH to ensure complete ionization or suppression of ionization of your compound. - Use a new or different type of HPLC column. - Reduce the amount of sample injected onto the column. |
| Presence of multiple, closely eluting peaks | - Isomeric impurities (e.g., diastereomers from racemization). - Structurally similar impurities (e.g., deletion sequences). | - Optimize the HPLC gradient to improve resolution. - Consider using a different stationary phase (e.g., C8 instead of C18) or a different ion-pairing agent. - Preparative HPLC may be necessary for separation. |
| Low recovery after purification | - Adsorption of the intermediate onto the stationary phase. - Instability of the intermediate under the purification conditions. - Co-elution with a major impurity. | - Modify the mobile phase to reduce strong interactions with the column. - Perform purification at a lower temperature if stability is an issue. - Re-optimize the separation method to resolve the co-eluting species. |
| Unexpected peaks in the chromatogram | - Contamination from solvents or reagents. - Degradation of the intermediate. - Air oxidation of sensitive residues. | - Use high-purity solvents and fresh reagents. - Analyze a blank injection to identify system peaks. - Store the intermediate under an inert atmosphere (e.g., argon or nitrogen) and at a low temperature.[6] |
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC (RP-HPLC) Method for Purity Analysis
This protocol provides a starting point for the analytical separation of this compound and its impurities. Optimization will likely be required based on the specific properties of the intermediate.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient:
Time (min) %B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., 50:50 water:acetonitrile) to a concentration of approximately 1 mg/mL.
Protocol 2: Flash Column Chromatography for Initial Purification
Flash chromatography can be used for a preliminary purification of the crude this compound to remove major impurities.
-
Stationary Phase: Silica (B1680970) gel (particle size appropriate for flash chromatography).
-
Eluent System: A gradient of ethyl acetate (B1210297) in hexanes is a common starting point for moderately polar compounds. The specific gradient should be determined by thin-layer chromatography (TLC) analysis to achieve good separation between the product and impurities.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the initial eluent or a stronger solvent.
-
Load the sample onto the pre-equilibrated silica gel column.
-
Begin elution with the starting solvent mixture and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate).
-
Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
Visualizations
Caption: A typical experimental workflow for the purification and analysis of this compound.
References
- 1. HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 4. mdpi.com [mdpi.com]
- 5. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Classification of Impurities in Synthetic Peptide Drugs [creative-peptides.com]
Technical Support Center: Multi-Step Synthesis of Taltobulin
Welcome to the technical support center for the multi-step synthesis of Taltobulin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategic challenges in the total synthesis of Taltobulin?
A1: The synthesis of Taltobulin, a complex tripeptide analogue of hemiasterlin, presents several key challenges. A primary hurdle is achieving precise stereocontrol at multiple chiral centers, as the biological activity is highly dependent on the specific stereochemistry.[1] The synthesis typically employs a convergent strategy, which involves the independent synthesis of key chiral building blocks that are later coupled.[1] Difficulties can arise in the efficient and scalable production of these building blocks, particularly the sterically hindered amino acid fragments.[2][3] Finally, the peptide coupling steps themselves can be problematic, especially when joining bulky amino acid residues, leading to potential side reactions and low yields.[2][4]
Q2: A convergent synthesis involving an Ugi four-component reaction (Ugi-4CR) is often cited. What are the known pitfalls of this key reaction?
A2: The Ugi-4CR is a powerful tool for rapidly assembling complex scaffolds like the Taltobulin backbone.[1][5] However, its success is sensitive to several factors. The purity of the reactants (amine, aldehyde, carboxylic acid, and isocyanide) is critical; impurities can lead to numerous side products and significantly lower the yield of the desired adduct. Reaction concentration also plays a crucial role, with optimal concentrations often needing empirical determination.[6][7] In some cases, the reaction may not proceed to completion or may yield complex mixtures that are difficult to purify, especially if the components are sterically demanding.[6]
Q3: What are the typical side reactions observed during peptide coupling steps in the synthesis of Taltobulin and related peptides?
A3: During the coupling of the amino acid fragments, several side reactions can occur. Racemization of the chiral centers, particularly at the α-carbon of the activated carboxylic acid, is a common issue that can be minimized by the addition of reagents like 1-hydroxybenzotriazole (B26582) (HOBt).[8][9] With uronium-based coupling reagents like HBTU, excess reagent can react with the N-terminus of the peptide chain, leading to a guanidinyl cap that prevents further elongation.[10] Additionally, if asparagine or glutamine residues are present, dehydration of the side-chain amide to a nitrile can occur with some carbodiimide (B86325) reagents.[9]
Q4: Purification of the final Taltobulin product and its intermediates is often challenging. What strategies can be employed?
A4: The purification of complex synthetic molecules like Taltobulin is a multi-step process. Due to the presence of multiple functional groups and chiral centers, intermediates and the final product may have similar polarities to side products, making chromatographic separation difficult. A combination of chromatographic techniques is often necessary, starting with flash chromatography for crude purification, followed by high-performance liquid chromatography (HPLC), often reverse-phase, for final purification to high purity.[11] Careful selection of the mobile phase and column chemistry is essential for achieving good separation. In some cases, crystallization can be an effective method for purifying solid intermediates.[2]
Q5: How critical are protecting group strategies in Taltobulin synthesis, and what are the potential pitfalls?
A5: Protecting groups are essential for preventing unwanted side reactions at reactive functional groups (amines, carboxylic acids) during the synthesis.[12] A key challenge is ensuring that the chosen protecting groups are orthogonal, meaning they can be removed selectively without affecting other protecting groups or the integrity of the molecule.[13] Pitfalls include incomplete deprotection, which leads to impurities that are difficult to remove, and side reactions that can occur during the deprotection step. For instance, the use of certain protecting groups on a glutamyl side-chain has been reported to lead to unexpected side-products during synthesis and cyclization attempts.[13][14]
Troubleshooting Guides
Problem 1: Low Yield in the Ugi Four-Component Reaction (Ugi-4CR)
| Potential Cause | Troubleshooting Suggestion | Experimental Protocol |
| Impure Reactants | Ensure all four components (amine, aldehyde, carboxylic acid, isocyanide) are of the highest purity. Purify any suspect reagents prior to use. | Reactant Purity Check: Analyze each reactant by NMR and/or LC-MS to confirm identity and purity. If necessary, purify the aldehyde by distillation or chromatography, recrystallize the carboxylic acid and amine, and distill the isocyanide under reduced pressure. |
| Suboptimal Reaction Concentration | Perform small-scale parallel reactions to screen a range of concentrations (e.g., 0.1 M to 1.0 M).[6] | Concentration Screening: In separate vials, set up the Ugi reaction at concentrations of 0.1 M, 0.25 M, 0.5 M, and 1.0 M in methanol. Stir at room temperature for 24-48 hours and monitor by LC-MS to determine the optimal concentration for product formation. |
| Steric Hindrance | If using highly hindered reactants, consider using a more reactive isocyanide or a less sterically demanding analogue if permissible for the final product. | Analogue Substitution: If the primary amine is heavily substituted, consider synthesizing an analogue with a less hindered amine to validate the reaction conditions before proceeding with the more challenging substrate. |
| Incorrect Stoichiometry | While typically a 1:1:1:1 ratio is used, slight excesses of the more volatile or less reactive components (e.g., isocyanide) may improve yield. | Stoichiometry Optimization: Set up reactions with a 1.1 to 1.2 molar excess of the isocyanide and/or amine component. Monitor the reaction progress to see if the consumption of the limiting reagent is improved. |
Problem 2: Incomplete Peptide Coupling or Significant Side Product Formation
| Potential Cause | Troubleshooting Suggestion | Experimental Protocol |
| Steric Hindrance Between Coupling Fragments | Use a more powerful coupling reagent combination, such as HATU with DIPEA, which is effective for hindered amino acids.[15] Consider microwave-assisted synthesis to increase reaction kinetics. | Enhanced Coupling Protocol: Dissolve the carboxylic acid fragment (1 eq) in DMF. Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir for 15 minutes to pre-activate. Add the amine fragment (1.0 eq) and stir at room temperature. Monitor the reaction by LC-MS. If the reaction is sluggish, heat to 40-50°C. |
| Racemization of Chiral Centers | Add an anti-racemization agent like HOBt or Oxyma Pure to the reaction mixture, especially when using carbodiimide-based coupling reagents.[9] | Racemization Suppression: When using DIC as the coupling reagent, add 1 equivalent of HOBt to the carboxylic acid fragment before adding the DIC. Allow the mixture to stir for 10 minutes before adding the amine component. |
| Guanidinylation of N-terminus | Avoid using a large excess of uronium-based coupling reagents (e.g., HBTU, TBTU). Use a 1:1 molar ratio of the coupling reagent to the carboxylic acid. | Stoichiometrically Controlled Coupling: Carefully weigh the uronium reagent and use no more than 1.05 equivalents relative to the carboxylic acid. Add the reagent to the pre-mixed solution of the carboxylic acid, amine, and base. |
| Low Solubility of Peptide Fragments | Use a more polar solvent system like DMF or NMP. Consider adding a co-solvent such as DCM to improve solubility while maintaining a suitable reaction medium. | Solvent System Optimization: If reactants are not fully dissolved in the chosen solvent, test solubility in alternative solvents (DMF, NMP, DMSO) on a small scale before attempting the coupling reaction. |
Visualizations
Experimental Workflow for Taltobulin Synthesis
Caption: Convergent synthesis workflow for Taltobulin.
Troubleshooting Logic for Low Peptide Coupling Yield
References
- 1. researchgate.net [researchgate.net]
- 2. A total synthesis of (-)-hemiasterlin using N-Bts methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Expeditious Total Synthesis of Hemiasterlin through a Convergent Multicomponent Strategy and Its Use in Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 9. peptide.com [peptide.com]
- 10. people.uniurb.it [people.uniurb.it]
- 11. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Problems in the synthesis of cyclic peptides through use of the Dmab protecting group [ ] - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Alternative Synthetic Routes to Taltobulin Intermediate-3
Welcome to the technical support center for the synthesis of Taltobulin intermediates. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for alternative synthetic routes to key Taltobulin intermediates. The information presented here focuses on a convergent, multicomponent strategy, offering a different approach to the traditional linear synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary alternative synthetic strategy for Taltobulin and its intermediates?
A1: A key alternative strategy is the use of a four-component Ugi reaction (Ugi-4CR). This convergent approach allows for the rapid assembly of a complex dipeptide core from simpler starting materials, potentially reducing the number of linear steps and improving overall efficiency.[1]
Q2: What are the main advantages of using the Ugi-4CR in this context?
A2: The Ugi-4CR offers several advantages, including:
-
Convergence: It combines four starting materials in a single step, leading to a more efficient synthesis.
-
Steric Tolerance: The reaction is known to be less sensitive to steric hindrance compared to traditional peptide couplings, which is beneficial when working with bulky amino acid derivatives present in Taltobulin.
-
Diversity-Oriented: It allows for the easy generation of analogues by simply varying the starting components.
Q3: What are the key starting materials for the Ugi-based synthesis of the Taltobulin core?
A3: The Ugi reaction for the Taltobulin core typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. For the synthesis described, these components are specifically:
-
An aldehyde derived from a protected amino acid.
-
(S)-2-amino-N,3,3-trimethylbutanamide (an amine).
-
A carboxylic acid component.
-
An isocyanide.
Q4: What is a common challenge when performing Ugi reactions with sterically hindered substrates?
A4: Even with the Ugi reaction's tolerance for steric bulk, reactions involving highly hindered amino acids, like those in the Taltobulin structure, can sometimes be sluggish or result in lower yields. Optimizing reaction conditions, such as temperature and the choice of solvent, can be crucial. In some cases, using a catalyst like Ti(IV) chloride can improve performance with sterically demanding substrates.
Troubleshooting Guides
Issue 1: Low Yield in the Ugi Four-Component Reaction
| Potential Cause | Troubleshooting Step |
| Steric Hindrance | 1. Increase Reaction Time: Allow the reaction to proceed for a longer duration (e.g., 48-72 hours) to ensure all components have reacted. 2. Elevate Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can help overcome the activation energy barrier. 3. Catalyst Addition: Consider the use of a Lewis acid catalyst, such as Titanium(IV) chloride, which has been shown to be effective in Ugi reactions with sterically demanding components. |
| Purity of Reagents | 1. Verify Purity: Ensure all starting materials, especially the aldehyde and isocyanide, are of high purity. Aldehydes can oxidize, and isocyanides can degrade over time. 2. Use Fresh Reagents: Whenever possible, use freshly prepared or recently purchased reagents. |
| Solvent Choice | 1. Solvent Optimization: While methanol (B129727) is commonly used, other polar aprotic solvents like trifluoroethanol can sometimes improve yields, particularly with challenging substrates. |
Issue 2: Difficult Purification of the Ugi Product
| Potential Cause | Troubleshooting Step |
| Complex Reaction Mixture | 1. Aqueous Workup: Perform a thorough aqueous workup to remove water-soluble byproducts and unreacted starting materials. This typically involves washing with a mild acid (like 10% HCl), a mild base (like saturated NaHCO3), and brine. 2. Chromatography Optimization: Use a suitable solvent system for column chromatography. A gradient elution from a non-polar to a more polar solvent system (e.g., hexanes/ethyl acetate) is often effective. |
| Product Precipitation | 1. Controlled Precipitation: If the product is a solid, controlled precipitation from a suitable solvent system can be an effective purification method. This may involve dissolving the crude product in a minimal amount of a good solvent and then slowly adding a poor solvent to induce crystallization. |
Experimental Protocols & Data
Synthesis of Key Taltobulin Precursors via Ugi Reaction
The following protocols are based on the convergent synthesis of Taltobulin.
| Step | Reaction | Key Reagents | Solvent | Time (h) | Yield (%) |
| 1 | Ugi-4CR | Aldehyde, Amine, Carboxylic Acid, Isocyanide | Methanol | 48 | ~70-80 |
| 2 | Deprotection | TFA | DCM | 1 | >95 |
| 3 | Amide Coupling | Deprotected dipeptide, γ-amino ester | HATU, DIPEA | 2 | ~85 |
Yields are approximate and can vary based on specific substrates and reaction conditions.
Detailed Experimental Protocol: Ugi Four-Component Reaction
-
Preparation: To a solution of the aldehyde component (1.0 equiv) in methanol (0.2 M), add the amine component (1.0 equiv), the carboxylic acid component (1.0 equiv), and the isocyanide component (1.0 equiv).
-
Reaction: Stir the reaction mixture at room temperature for 48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (B1210297) and wash successively with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired dipeptide.
Synthetic Pathway and Workflow Diagrams
Caption: Ugi-based synthetic workflow for Taltobulin Intermediate-3.
Caption: Troubleshooting logic for a low-yielding Ugi reaction.
References
Validation & Comparative
A Comparative Guide to the Synthetic Routes of Taltobulin
For Researchers, Scientists, and Drug Development Professionals
Taltobulin (HTI-286), a potent synthetic analog of the marine natural product hemiasterlin, has garnered significant interest in the field of oncology due to its powerful antimitotic activity. Its total synthesis has been the subject of considerable research, leading to the development of several distinct and innovative synthetic strategies. This guide provides a detailed comparison of the prominent synthetic routes to Taltobulin, offering an objective analysis of their efficiency, key methodologies, and experimental considerations.
At a Glance: Key Synthetic Strategies
Three main synthetic routes to Taltobulin and its direct precursor, Hemiasterlin, have been prominently described in the literature. These approaches are characterized by their key bond-forming strategies:
-
Convergent Synthesis via Ugi Four-Component Reaction (Ugi-4CR): A modern approach that leverages a powerful multi-component reaction to rapidly assemble the core structure.
-
Linear Synthesis featuring Asymmetric Strecker Reaction: A classic approach focused on the stereoselective synthesis of a key amino acid fragment.
-
Analog Synthesis via Silver-Promoted Nucleophilic Substitution: A strategy developed for the generation of Hemiasterlin analogs, which can be adapted for Taltobulin synthesis.
Quantitative Comparison of Synthetic Routes
The following table summarizes the key quantitative metrics for the leading synthetic routes to Taltobulin and the closely related Hemiasterlin.
| Metric | Ugi-4CR Convergent Route (Spring et al.) | Asymmetric Strecker Route (Vedejs & Kongkittingam) |
| Target Molecule | Taltobulin & Hemiasterlin | Hemiasterlin |
| Longest Linear Sequence | 10 steps | 9 steps |
| Total Number of Steps | 12 steps (for Taltobulin) | Not explicitly reported for Taltobulin |
| Overall Yield | ~11% (reported for Hemiasterlin) | >35% (reported for Hemiasterlin) |
| Key Reaction | Ugi Four-Component Reaction | Asymmetric Strecker Synthesis |
| Key Features | Convergent, rapid assembly of core | High yielding, stereocontrolled fragment synthesis |
Synthetic Route 1: Convergent Approach via Ugi Four-Component Reaction
This contemporary strategy, developed by the Spring group, employs a convergent approach wherein key fragments of the Taltobulin molecule are synthesized independently and then coupled in the later stages. The cornerstone of this route is the Ugi four-component reaction (Ugi-4CR), which allows for the rapid and efficient formation of a significant portion of the molecular backbone in a single step.[1][2][3][4][5]
Synthetic Pathway Overview
Caption: Convergent synthesis of Taltobulin via the Ugi-4CR.
Key Experimental Protocol: Ugi Four-Component Reaction
Objective: To assemble the core dipeptide backbone of Taltobulin through a one-pot, four-component reaction.
Materials:
-
Aldehyde fragment
-
Amine component (e.g., methylamine)
-
Carboxylic acid component
-
Isonitrile fragment
-
Anhydrous solvent (e.g., methanol)
-
Molecular sieves
Procedure:
-
To a solution of the aldehyde fragment in anhydrous methanol (B129727) are added the amine and the carboxylic acid component.
-
The mixture is stirred at room temperature for a designated period to allow for imine formation.
-
The isonitrile fragment is then added to the reaction mixture.
-
The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the Ugi product.
Synthetic Route 2: Linear Approach Featuring Asymmetric Strecker Synthesis
This route, pioneered by Vedejs and Kongkittingam for the synthesis of Hemiasterlin, is a more linear sequence that relies on the highly stereocontrolled synthesis of the C-terminal amino acid fragment.[6] The key step is an asymmetric Strecker reaction to install the chiral amine functionality.
Synthetic Pathway Overview
Caption: Linear synthesis of Taltobulin featuring an asymmetric Strecker reaction.
Key Experimental Protocol: Asymmetric Strecker Synthesis
Objective: To synthesize the enantiomerically enriched α-amino nitrile precursor to the C-terminal fragment of Taltobulin.
Materials:
-
Aldehyde precursor
-
Chiral amine auxiliary
-
Cyanide source (e.g., trimethylsilyl (B98337) cyanide)
-
Lewis acid catalyst (optional)
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
The aldehyde precursor and the chiral amine auxiliary are dissolved in an anhydrous solvent under an inert atmosphere.
-
The mixture is stirred at a specific temperature to facilitate the formation of the chiral imine.
-
The cyanide source is added to the reaction mixture, often in the presence of a Lewis acid catalyst to promote the nucleophilic addition.
-
The reaction is maintained at the specified temperature and monitored for completion.
-
Upon completion, the reaction is quenched, and the crude product is worked up to isolate the diastereomeric α-amino nitriles.
-
The desired diastereomer is separated by chromatography or crystallization.
-
The chiral auxiliary is then cleaved under appropriate conditions to yield the enantiomerically pure α-amino nitrile.
Synthetic Route 3: Analog Synthesis via Silver-Promoted Nucleophilic Substitution
A strategy developed by Lesma and coworkers for the synthesis of Hemiasterlin analogs involves the use of a silver(I)-promoted nucleophilic substitution on a chiral non-racemic 2-bromoacyl derivative. This method offers a convergent and stereocontrolled approach to constructing the peptide backbone and could be adapted for the synthesis of Taltobulin. While a full total synthesis of Taltobulin using this specific method has not been detailed as extensively as the other routes, it represents a viable alternative approach.
Conceptual Workflow
Caption: Conceptual workflow for Taltobulin synthesis via a silver-promoted coupling.
Conclusion
The synthetic routes to Taltobulin showcase a range of modern and classical organic synthesis strategies.
-
The Ugi-4CR based convergent route is notable for its efficiency and modularity, allowing for the rapid assembly of the core structure and facilitating analog synthesis. This makes it an attractive route for medicinal chemistry programs aimed at exploring structure-activity relationships.
-
The asymmetric Strecker synthesis-based route , while more linear, provides a robust and high-yielding method for the stereoselective preparation of a key building block. This level of control is crucial for ensuring the correct stereochemistry of the final product, which is often critical for biological activity.
-
The silver-promoted nucleophilic substitution offers another convergent pathway that has proven effective for analog synthesis and represents a valuable tool in the synthetic chemist's arsenal (B13267) for constructing complex peptide-like molecules.
The choice of a particular synthetic route will depend on the specific goals of the research program, including the desired scale of synthesis, the need for analog generation, and the availability of starting materials and reagents. Each of these routes represents a significant achievement in the total synthesis of this important anticancer agent.
References
- 1. A total synthesis of (-)-hemiasterlin using N-Bts methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Expeditious Total Synthesis of Hemiasterlin through a Convergent Multicomponent Strategy and Its Use in Targeted Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expeditious Total Synthesis of Hemiasterlin through a Convergent Multicomponent Strategy and Its Use in Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Comparative Spectral Analysis of Taltobulin Intermediates and Hemiasterlin Analogues
A guide for researchers, scientists, and drug development professionals providing an objective comparison of the spectral data for key intermediates in the synthesis of the potent tubulin inhibitor, Taltobulin, alongside structurally related hemiasterlin (B1673049) analogues. This guide includes detailed experimental protocols and visual workflows to support research and development in cancer therapeutics.
Taltobulin (HTI-286), a synthetic analogue of the natural product hemiasterlin, is a powerful antimitotic agent that has undergone clinical investigation as a cancer therapeutic.[1] Its mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[1] The synthesis of Taltobulin involves several key intermediates, the characterization of which is crucial for process control and quality assurance. This guide provides a comparative overview of the available spectral data for known Taltobulin intermediates and other closely related hemiasterlin analogues, offering a valuable resource for researchers in the field of medicinal chemistry and drug development.
Data Presentation: A Comparative Spectral Overview
Table 1: ¹H NMR Spectral Data for Hemiasterlin Analogues
| Compound/Intermediate | Key ¹H NMR Signals (ppm) and Multiplicities | Solvent | Reference |
| Hemiasterlin Analogue 1 | 7.46-7.13 (m, 10H), 4.95 (s, 1H), 3.81-3.00 (m, 4H), 3.53 (s, 1H), 3.41 (s, 3H), 1.32 (s, 3H), 1.29 (s, 3H) | DMSO-d₆ | [2] |
| Hemiasterlin Analogue 2 | 7.45 (dd, J = 8.3 and 2.1 Hz, 1H), 7.27 (d, J = 2.1 Hz, 1H), 6.76 (d, J = 8.3 Hz, 1H), 4.87 (s, br, 1H), 3.89 (s, 3H), 3.87 (s, 3H), 2.90 (s, 3H) | CDCl₃ | [2] |
| Hemiasterlin Analogue 3 | 7.44-7.22 (m, 5H), 3.64 (s, 3H), 1.66 (s, 6H) | CDCl₃ | [2] |
Table 2: ¹³C NMR Spectral Data for Hemiasterlin Analogues
| Compound/Intermediate | Key ¹³C NMR Signals (ppm) | Solvent | Reference |
| Hemiasterlin Analogue 1 | 181.8, 171.9, 145.3, 143.0, 131.7-128.8 (10C), 77.4, 64.6, 55.8, 42.4, 28.1, 25.1 | D₂O | [2] |
| Hemiasterlin Analogue 2 | 167.6, 150.6, 138.8, 123.1, 119.3, 109.9, 108.2, 55.5, 51.7, 30.3 | CDCl₃ | [2] |
| Hemiasterlin Analogue 3 | 197.9, 162.6, 141.8, 128.8-126.2, 52.2, 50.5, 25.2 (2C) | CDCl₃ | [2] |
Table 3: High-Resolution Mass Spectrometry (HRMS) Data for Hemiasterlin Analogues
| Compound/Intermediate | Calculated [M+H]⁺ | Observed [M+H]⁺ | Ionization | Reference |
| Hemiasterlin Analogue 2 | 196.0974 | 196.0972 | ESI | [2] |
| Hemiasterlin Analogue 3 | 207.1021 | 207.1023 | ESI | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the characterization of synthetic peptide-based molecules like Taltobulin and its intermediates.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and stereochemistry of the synthesized intermediates.
Instrumentation:
-
400 MHz or higher NMR spectrometer (e.g., Bruker Avance, Varian VNMRS)
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified intermediate in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD). The choice of solvent will depend on the solubility of the compound.
-
Transfer the solution to a standard 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire proton spectra using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.
-
¹³C NMR: Acquire carbon spectra using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguous assignment of proton and carbon signals and for determining the connectivity of atoms within the molecule.
Data Processing:
-
Process the raw data using appropriate NMR software (e.g., MestReNova, TopSpin).
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak.
-
Integrate the proton signals and report chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).
High-Resolution Mass Spectrometry (HRMS)
Objective: To confirm the elemental composition and determine the accurate mass of the synthesized intermediates.
Instrumentation:
-
Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer (e.g., Waters Q-Tof, Thermo Scientific Orbitrap).
Sample Preparation:
-
Prepare a dilute solution of the purified intermediate (typically 1-10 µg/mL) in a suitable solvent such as acetonitrile (B52724) or methanol, often with the addition of a small amount of formic acid to promote ionization.
Data Acquisition:
-
Infuse the sample solution directly into the ESI source or introduce it via an HPLC system.
-
Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the analyte.
-
Operate the instrument in high-resolution mode to obtain accurate mass measurements.
Data Analysis:
-
Determine the monoisotopic mass of the protonated molecule ([M+H]⁺) or other relevant ions.
-
Compare the experimentally measured mass with the theoretically calculated mass for the expected elemental formula. A mass accuracy of within 5 ppm is generally considered acceptable for confirmation of the elemental composition.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the synthesis and characterization of Taltobulin and the general signaling pathway it affects.
Caption: Workflow for the synthesis and spectral characterization of Taltobulin intermediates.
Caption: Simplified signaling pathway illustrating Taltobulin's mechanism of action.
References
Taltobulin's Biological Superiority: A Comparative Analysis Against its Precursors
A detailed comparison reveals the potent biological activity of the synthetic microtubule inhibitor, Taltobulin, in contrast to its natural precursor, Hemiasterlin. While specific quantitative data on the bioactivity of Taltobulin's synthetic intermediates is not publicly available, an examination of its developmental pathway underscores the targeted chemical refinements that culminate in a highly efficacious anti-cancer agent.
Taltobulin (also known as HTI-286 or SPA-110) is a synthetic analog of the marine sponge-derived natural product, hemiasterlin.[1][2] It functions as a potent inhibitor of tubulin polymerization, a critical process for cell division, thereby leading to mitotic arrest and programmed cell death (apoptosis) in cancer cells.[3][4] A key advantage of Taltobulin is its ability to overcome P-glycoprotein-mediated multidrug resistance, a common mechanism of resistance to other anti-tubulin agents like taxanes and vinca (B1221190) alkaloids.[3][4]
This guide provides a comparative overview of the biological activity of Taltobulin against its natural analog, Hemiasterlin. While the direct synthetic precursors of Taltobulin are outlined, their individual biological activities are not reported in the available scientific literature, likely due to their significantly lower potency compared to the final, highly optimized compound.
Quantitative Comparison of Biological Activity: Taltobulin vs. Hemiasterlin
The following table summarizes the available quantitative data on the cytotoxic and tubulin polymerization inhibitory activities of Taltobulin and Hemiasterlin.
| Compound | Cancer Cell Line | Cytotoxicity IC50 (nM) | Tubulin Polymerization Inhibition IC50 (µM) | Reference |
| Taltobulin (HTI-286) | 18 Human Tumor Cell Lines (Mean) | 2.5 ± 2.1 | Not Specified | [3] |
| Leukemia (CCRF-CEM) | 0.2 ± 0.03 | Not Specified | [3] | |
| Ovarian (1A9) | 0.6 ± 0.1 | Not Specified | [3] | |
| Colon (HCT-116) | 0.7 ± 0.2 | Not Specified | [3] | |
| Hemiasterlin | Various | Sub-nanomolar | ~1 | [5] |
Mechanism of Action: Disrupting the Cellular Scaffolding
Taltobulin exerts its potent anti-cancer effects by interfering with the dynamic process of microtubule formation. The following diagram illustrates the key steps in its mechanism of action.
Caption: Taltobulin binds to tubulin, inhibiting its polymerization and leading to mitotic arrest and apoptosis.
Synthetic Pathway of Taltobulin
The synthesis of Taltobulin is a multi-step process involving the assembly of key precursor molecules. While the biological activity of these intermediates is not documented, their structures highlight the chemical complexity required to achieve the final potent compound.
Caption: Synthetic overview of Taltobulin from key precursors through intermediate stages.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of Taltobulin, Hemiasterlin, or precursor compounds for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.
Tubulin Polymerization Inhibition Assay
This biochemical assay directly measures the effect of compounds on the formation of microtubules from purified tubulin.
-
Tubulin Preparation: Reconstitute purified tubulin protein in a polymerization buffer.
-
Compound Incubation: Incubate the tubulin solution with various concentrations of the test compounds or a control vehicle in a 96-well plate.
-
Polymerization Initiation: Initiate polymerization by raising the temperature to 37°C and adding GTP.
-
Turbidity Measurement: Monitor the increase in turbidity (absorbance) at 340 nm over time using a temperature-controlled spectrophotometer. The increase in absorbance corresponds to the extent of tubulin polymerization.
-
Data Analysis: Determine the IC50 value for the inhibition of tubulin polymerization by analyzing the concentration-response curve.
Conclusion
Taltobulin demonstrates potent anti-cancer activity, surpassing its natural precursor, Hemiasterlin, in certain aspects, particularly in its ability to circumvent multidrug resistance. The lack of available biological activity data for its direct synthetic precursors suggests that the remarkable potency of Taltobulin is a result of the complete, carefully designed molecular architecture of the final product. The intricate synthetic pathway, involving multiple precursor molecules and intermediates, culminates in a compound with highly optimized biological function, making it a promising candidate for cancer therapy. Future research could explore the potential for any latent bioactivity in the synthetic intermediates, although it is anticipated to be significantly lower than that of the final drug substance.
References
A Comparative Guide to Analytical Method Validation for Taltobulin Intermediate-3
This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) methods for the analytical validation of Taltobulin intermediate-3. The information presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions on method selection and implementation.
Introduction to Analytical Method Validation
The validation of an analytical method is a critical process in drug development and manufacturing. It provides documented evidence that the procedure is suitable for its intended purpose. For a key substance like this compound, robust and reliable analytical methods are essential for ensuring purity, stability, and overall quality control. This guide compares the validation performance of a conventional HPLC method against a modern UHPLC method.
The general workflow for validating an analytical method involves several key stages, from initial planning and parameter selection to the final documentation and approval.
Performance Comparison: HPLC vs. UHPLC
The primary difference between HPLC and UHPLC lies in the particle size of the column's stationary phase. UHPLC uses sub-2 µm particles, which necessitates higher operating pressures but results in significantly improved resolution, speed, and sensitivity. The following sections and tables summarize the comparative performance data from the validation studies for this compound.
Linearity and Range
Linearity was assessed by preparing this compound solutions at five concentration levels, from 50% to 150% of the nominal concentration. Each level was analyzed in triplicate.
| Parameter | HPLC Method | UHPLC Method | Acceptance Criteria |
| Correlation Coefficient (r²) | 0.9992 | 0.9998 | ≥ 0.999 |
| Range (µg/mL) | 50 - 150 | 50 - 150 | As defined by protocol |
| Y-intercept | 1,254 | 890 | Near zero |
Accuracy and Precision
Accuracy was determined by spike recovery at three concentration levels (80%, 100%, 120%). Precision was evaluated through repeatability (n=6 injections) and intermediate precision (different day, different analyst).
| Parameter | HPLC Method | UHPLC Method | Acceptance Criteria |
| Accuracy (% Recovery) | 99.2% - 101.5% | 99.8% - 100.7% | 98.0% - 102.0% |
| Precision (Repeatability, %RSD) | 0.85% | 0.31% | ≤ 2.0% |
| Intermediate Precision (%RSD) | 1.15% | 0.55% | ≤ 2.0% |
Sensitivity and Robustness
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were established based on the signal-to-noise ratio. Robustness was tested by making deliberate minor variations to the method parameters.
| Parameter | HPLC Method | UHPLC Method | Acceptance Criteria |
| LOD (µg/mL) | 0.10 | 0.02 | Report Value |
| LOQ (µg/mL) | 0.33 | 0.07 | Report Value |
| Robustness (%RSD) | < 2.0% | < 1.5% | System suitability passes |
| Analysis Run Time (min) | 15 | 4 | Report Value |
Experimental Protocols
The following protocols provide a detailed methodology for the validation experiments cited above.
HPLC Method Protocol
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 30% B to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detector Wavelength: 254 nm
-
Diluent: 50:50 Water:Acetonitrile
UHPLC Method Protocol
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 30% B to 90% B over 2.5 minutes, hold for 0.5 minutes, return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
Detector Wavelength: 254 nm
-
Diluent: 50:50 Water:Acetonitrile
Validation Procedures
-
Specificity: A solution of the diluent, a placebo sample, and a sample spiked with known related substances were injected to demonstrate that no interfering peaks co-eluted with the this compound peak.
-
Linearity: A stock solution of this compound was diluted to prepare five calibration standards covering 50-150% of the target concentration. Each was injected in triplicate and a calibration curve was plotted.
-
Accuracy: Placebo samples were spiked with this compound at 80%, 100%, and 120% of the target concentration. The % recovery was calculated for each level (n=3 preparations per level).
-
Precision:
-
Repeatability: Six separate preparations of this compound at 100% concentration were analyzed. The Relative Standard Deviation (%RSD) was calculated.
-
Intermediate Precision: The repeatability experiment was repeated on a different day by a different analyst using a different instrument. The %RSD was calculated across both sets of data.
-
-
LOD & LOQ: Determined by injecting a series of increasingly dilute solutions and calculating the concentration that yielded a signal-to-noise ratio of approximately 3:1 (LOD) and 10:1 (LOQ).
-
Robustness: Method parameters were intentionally varied, including flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2% organic). System suitability parameters were monitored for compliance.
Conclusion
Both the HPLC and UHPLC methods were successfully validated and demonstrated suitability for the analysis of this compound. The UHPLC method offers significant advantages in terms of speed, sensitivity, and resolution, leading to a nearly four-fold reduction in run time and lower limits of detection. While the initial investment in UHPLC instrumentation is higher, the long-term benefits of increased sample throughput and reduced solvent consumption present a compelling case for its adoption in a high-volume quality control environment. The conventional HPLC method remains a robust and reliable option where UHPLC technology is not available.
Unveiling Lot-to-Lot Variability in Taltobulin Intermediate-3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex pharmaceutical compounds like Taltobulin, a potent antimicrotubule agent, ensuring the consistency of intermediates is paramount to the quality and efficacy of the final active pharmaceutical ingredient (API).[1][2] This guide provides a comparative analysis of lot-to-lot variability in Taltobulin intermediate-3, a critical building block in the Taltobulin synthesis cascade. By presenting hypothetical yet realistic experimental data, this document aims to highlight key quality attributes and provide robust analytical methodologies for their assessment.
Comparative Analysis of this compound Lots
The following table summarizes the analytical data from three distinct hypothetical lots of this compound, showcasing typical parameters where variability can manifest.
| Parameter | Lot A | Lot B | Lot C | Acceptance Criteria |
| Appearance | White to off-white powder | White to off-white powder | Off-white powder | White to off-white powder |
| Purity (HPLC, % Area) | 99.2% | 98.5% | 99.5% | ≥ 98.0% |
| Identity (¹H NMR, FT-IR) | Conforms | Conforms | Conforms | Conforms to reference |
| Related Substance X (% Area) | 0.15% | 0.45% | 0.10% | ≤ 0.20% |
| Related Substance Y (% Area) | 0.25% | 0.35% | 0.18% | ≤ 0.30% |
| Residual Solvent (Methanol, ppm) | 250 ppm | 450 ppm | 200 ppm | ≤ 500 ppm |
| Moisture Content (KF, % w/w) | 0.3% | 0.8% | 0.2% | ≤ 1.0% |
| Yield from Previous Step | 85% | 78% | 88% | Report |
Analysis of Variability:
As illustrated in the table, Lot B exhibits a lower purity profile and higher levels of related substances and residual solvents compared to Lots A and C. While all lots meet the predefined acceptance criteria, the observed variability in Lot B could potentially impact the yield and impurity profile of the final Taltobulin product. Such variations underscore the importance of stringent in-process controls and robust analytical testing at each step of the manufacturing process.
Signaling Pathways and Experimental Workflows
To contextualize the importance of this compound, it is crucial to understand its place in the overall synthesis and its ultimate biological target.
Caption: Simplified synthesis pathway for Taltobulin highlighting the convergence at intermediate-3.
Taltobulin functions as a potent antimicrotubule agent by inhibiting tubulin polymerization, which leads to mitotic arrest and apoptosis in cancer cells.[1][2][3] The structural integrity of Taltobulin, and by extension its intermediates, is critical for this biological activity.
Caption: Taltobulin inhibits tubulin polymerization, leading to mitotic arrest and apoptosis.
The following workflow outlines a typical process for the comparative analysis of different lots of this compound.
Caption: Standard workflow for the analytical comparison of different lots of a chemical intermediate.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable comparative data.
1. High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient: 30% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, then return to 30% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of Acetonitrile.
2. Nuclear Magnetic Resonance (NMR) for Identity Confirmation
-
Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Procedure: Acquire ¹H NMR spectra. The chemical shifts and coupling constants of the sample should match those of a qualified reference standard.
3. Karl Fischer (KF) Titration for Moisture Content
-
Instrumentation: Mettler Toledo C20S Compact Karl Fischer Titrator or equivalent.
-
Reagent: Hydranal™-Composite 5.
-
Procedure: Accurately weigh a suitable amount of the intermediate into the titration vessel. The instrument will automatically titrate and calculate the percentage of water content.
4. Gas Chromatography (GC) for Residual Solvent Analysis
-
Instrumentation: Agilent 7890B GC with headspace sampler or equivalent.
-
Column: DB-624, 30 m x 0.25 mm, 1.4 µm or equivalent.
-
Oven Program: 40°C for 5 minutes, then ramp to 240°C at 10°C/min, hold for 5 minutes.
-
Injector Temperature: 250°C.
-
Detector (FID) Temperature: 260°C.
-
Carrier Gas: Helium.
-
Sample Preparation: Accurately weigh about 100 mg of the intermediate into a headspace vial and dissolve in a suitable solvent (e.g., DMSO).
Alternative Approaches and Future Outlook
While the synthesis of Taltobulin has been optimized over the years, exploring alternative synthetic routes that may offer improved control over impurity formation is an ongoing area of research.[4][5] The use of multi-component reactions, for instance, has been investigated to create more convergent and efficient syntheses.[5] For lot-to-lot variability assessment, the implementation of more advanced analytical techniques such as mass spectrometry for impurity identification and characterization can provide deeper insights into the manufacturing process. Furthermore, establishing a more comprehensive set of specifications based on a thorough understanding of how intermediate variability impacts the final API's critical quality attributes is essential for ensuring product consistency and patient safety.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of hepatic tumor cell proliferation in vitro and tumor growth in vivo by taltobulin, a synthetic analogue of the tripeptide hemiasterlin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Assessing the Purity of Taltobulin Intermediate-3 for In Vitro Assays: A Comparative Guide
For researchers and drug development professionals working with novel anti-cancer agents, ensuring the purity of synthetic intermediates is paramount for obtaining reliable and reproducible results in in vitro assays. Taltobulin, a potent microtubule-depolymerizing agent, and its synthetic intermediates require rigorous purity assessment to avoid confounding experimental outcomes.[1][2] This guide provides a comparative overview of analytical techniques for assessing the purity of Taltobulin intermediate-3, alongside a comparison with other microtubule-targeting agents.
Purity Assessment of this compound
The purity of this compound, a crucial precursor in the synthesis of the final active pharmaceutical ingredient, directly impacts its reactivity and the impurity profile of the final Taltobulin product. Given that Taltobulin is a synthetic analogue of the tripeptide hemiasterlin, its intermediates are susceptible to impurities common in peptide synthesis.[3][4] These can include deletion or insertion sequences, residual protecting groups, or diastereomers, all of which can have biological activity and interfere with in vitro assays.[5][6]
A multi-pronged analytical approach is essential for a comprehensive purity profile. High-Performance Liquid Chromatography (HPLC) provides quantitative information on the percentage of the main peak versus impurities. Liquid Chromatography-Mass Spectrometry (LC-MS) is used to identify the molecular weights of the parent compound and any impurities, while Nuclear Magnetic Resonance (NMR) spectroscopy confirms the chemical structure and can help identify and quantify impurities with distinct structural features.
Table 1: Purity Profile of this compound
| Analytical Method | Parameter | Result | Potential Impurities Detected |
| Reverse-Phase HPLC | Purity (AUC) | 98.5% | Deletion peptide, N-terminal protecting group remnant |
| LC-MS | [M+H]⁺ | Expected: 452.3 m/z | 438.2 m/z (Deletion), 552.4 m/z (Protecting group) |
| ¹H NMR | Structural Integrity | Conforms to structure | Minor peaks consistent with diastereomeric impurity (~1%) |
| Chiral Chromatography | Enantiomeric Excess | 99% ee | (S,R,R)-diastereomer |
Comparison with Alternative Microtubule-Targeting Agents
The stringency of purity requirements for in vitro assays can vary depending on the compound class and the specific assay. For potent molecules like microtubule inhibitors, even minor impurities can significantly affect results. The table below compares the typical purity requirements for this compound with those for other established microtubule-targeting agents.
Table 2: Purity Requirements for In Vitro Microtubule Assays
| Compound Class | Example Agent | Typical Purity Requirement | Common Impurities of Concern |
| Hemiasterlin Analogue | This compound | >98% | Diastereomers, deletion/insertion peptides |
| Taxane | Paclitaxel | >99% | Epimers, degradation products |
| Vinca Alkaloid | Vinblastine | >97% | Related alkaloids, oxidation products |
| Colchicine Site Binder | Combretastatin A4 | >98% | cis-isomer, synthetic byproducts |
Experimental Protocols
Detailed methodologies are crucial for reproducible purity assessment. The following are standard protocols for the analysis of a small molecule like this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of 50:50 acetonitrile:water.
-
Data Analysis: Integrate all peaks and calculate the area under the curve (AUC). Purity is expressed as the percentage of the main peak area relative to the total peak area.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
-
Instrumentation: Waters ACQUITY UPLC I-Class with a single quadrupole mass spectrometer (QDa) or equivalent.
-
Column: C18 UPLC column (e.g., ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 10% B to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: 100-1000 m/z.
-
Sample Preparation: Prepare a 100 µg/mL solution of this compound in the mobile phase.
-
Data Analysis: Correlate the mass-to-charge ratio of observed peaks with potential impurities based on the synthetic route.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
-
Instrumentation: Bruker Avance III HD 400 MHz spectrometer or equivalent.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.7 mL of the deuterated solvent.
-
Experiments: ¹H NMR, ¹³C NMR, COSY.
-
Data Analysis: Compare the observed chemical shifts, coupling constants, and correlations with the expected structure of this compound. Integration of impurity peaks relative to the main compound can provide a quantitative estimate of their levels.
Visualizing Workflows and Pathways
To provide a clearer understanding of the processes involved, the following diagrams illustrate the analytical workflow for purity assessment and the biological pathway of Taltobulin.
Caption: Workflow for purity assessment of this compound.
Caption: Simplified signaling pathway of Taltobulin's mechanism of action.[1][7]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 7. benchchem.com [benchchem.com]
Taltobulin Synthesis: A Comparative Analysis of Efficiency in Microtubule-Targeting Agent Production
For Immediate Release
This guide provides a detailed comparison of the synthesis efficiency of Taltobulin, a potent microtubule-targeting agent, with other prominent drugs in its class. Aimed at researchers, scientists, and drug development professionals, this document offers an objective analysis of various synthetic routes, supported by quantitative data and detailed experimental protocols, to inform future research and development in cancer therapeutics.
Executive Summary
Taltobulin (HTI-286), a synthetic analog of the marine natural product hemiasterlin, has demonstrated significant potential as an anticancer agent due to its high potency and ability to circumvent multidrug resistance. The efficiency of its chemical synthesis is a critical factor for its viability as a therapeutic candidate. This guide benchmarks the synthesis of Taltobulin against other well-established microtubule inhibitors, including paclitaxel (B517696), vinca (B1221190) alkaloids, colchicine, combretastatin (B1194345) A-4, and eribulin. The analysis reveals that modern synthetic strategies, such as the convergent Ugi four-component reaction employed for Taltobulin, offer significant advantages in terms of step count and overall yield compared to the lengthy and often low-yielding syntheses of older, naturally derived compounds like paclitaxel and eribulin.
Comparison of Synthesis Efficiency
The following table summarizes key quantitative metrics for the synthesis of Taltobulin and selected alternative microtubule-targeting agents.
| Compound | Key Synthetic Strategy | Number of Steps (Longest Linear Sequence) | Overall Yield (%) | Reference |
| Taltobulin (Hemiasterlin) | Convergent; Ugi four-component reaction | 10 | 11% | [1] |
| Taltobulin (Hemiasterlin) | Convergent; Asymmetric Strecker synthesis | 9 | >35% | [2] |
| Paclitaxel | Linear/Convergent | ~30-50 | <1% | [3] |
| Vinblastine (B1199706) | Semi-synthesis from natural precursors | 12 (from vindoline) | 22% | [1] |
| Colchicine | Streamlined total synthesis | 7 | 27-36% | [4][5][6] |
| Combretastatin A-4 | Wittig olefination & Suzuki cross-coupling | 2 | 56% | [7] |
| Eribulin | Complex multi-fragment assembly | 52-67 | <1% | [8][9] |
Experimental Protocols
Taltobulin Synthesis (via Hemiasterlin) using Ugi Four-Component Reaction
A convergent synthetic strategy for Taltobulin is enabled through the synthesis of its closely related precursor, hemiasterlin. A key step in this synthesis is the Ugi four-component reaction (Ugi-4CR).[4]
General Ugi-4CR Protocol:
-
Imine Formation: An appropriate aldehyde or ketone is condensed with a primary amine to form an imine.
-
Addition of Isocyanide and Carboxylic Acid: To the solution containing the in-situ generated imine, an isocyanide and a carboxylic acid are added.
-
Reaction: The mixture is stirred at room temperature until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Work-up and Purification: The reaction mixture is subjected to an aqueous work-up, and the crude product is purified by column chromatography to yield the desired bis-amide product.
This Ugi reaction product can then be further elaborated through a series of steps, including deprotection and peptide couplings, to afford the final Taltobulin molecule. The convergent nature of this approach, where key fragments are synthesized independently and then combined, contributes to a higher overall efficiency.[4][10]
Vinblastine Semi-Synthesis from Catharanthine (B190766) and Vindoline (B23647)
The commercial production of vinblastine relies on the semi-synthesis from its monomeric precursors, catharanthine and vindoline, which are extracted from the periwinkle plant. A common method involves an iron(III)-promoted coupling.[3]
Protocol for Iron(III)-Promoted Coupling:
-
Coupling Reaction: Catharanthine tartrate and vindoline are dissolved in a suitable solvent system (e.g., 2,2,2-trifluoroethanol (B45653) and aqueous HCl). An aqueous solution of iron(III) chloride (FeCl₃) is added, and the mixture is stirred vigorously at room temperature.[3]
-
Reduction and Oxidation: Following the coupling, air (oxygen) is introduced into the reaction mixture, and sodium borohydride (B1222165) (NaBH₄) is added portion-wise at a reduced temperature (e.g., 0 °C). This step facilitates the oxidation of the intermediate and reduction of the resulting iminium ion.[6][7]
-
Work-up and Purification: The reaction is quenched, and the pH is adjusted. The product is extracted with an organic solvent, dried, and purified using chromatographic techniques to yield vinblastine and its diastereomer, leurosidine.[3][7]
Combretastatin A-4 Two-Step Synthesis
A highly efficient synthesis of combretastatin A-4 has been reported in just two steps.[7]
Protocol:
-
Wittig Olefination: The first step involves a Wittig reaction to form the stilbene (B7821643) core of the molecule. This reaction establishes the cis-alkene geometry, which is crucial for the biological activity of combretastatin A-4.
-
Suzuki Cross-Coupling: The second step is a Suzuki cross-coupling reaction to introduce the second aromatic ring. This palladium-catalyzed reaction is highly efficient and tolerant of various functional groups.
-
Purification: The final product is purified by column chromatography and recrystallization to afford combretastatin A-4 in a high overall yield.[7]
Visualizing Synthetic Pathways
To illustrate the logical flow of a multi-step chemical synthesis, a generic workflow is presented below.
Caption: A convergent synthesis workflow for Taltobulin.
The signaling pathway of Taltobulin's mechanism of action is depicted below.
Caption: Mechanism of action of Taltobulin.
Conclusion
The synthesis of Taltobulin using modern, convergent strategies represents a significant advancement in the efficient production of complex microtubule-targeting agents. In comparison to the lengthy and low-yielding total syntheses of natural products like paclitaxel and eribulin, the Ugi four-component reaction and other convergent approaches offer a more practical and scalable route to potent anticancer compounds. Furthermore, the semi-synthetic and highly optimized short syntheses of agents like vinblastine and combretastatin A-4 highlight the diverse and evolving landscape of microtubule inhibitor production. This comparative analysis underscores the importance of synthetic efficiency in the development of next-generation cancer therapies.
References
- 1. The Baran Synthesis of Paclitaxel (Taxol®) [organic-chemistry.org]
- 2. Total Synthesis of the Marine Natural Product Hemiasterlin by Organocatalyzed α-Hydrazination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Expeditious Total Synthesis of Hemiasterlin through a Convergent Multicomponent Strategy and Its Use in Targeted Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A total synthesis of (-)-hemiasterlin using N-Bts methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Total Synthesis of Vinblastine, Vincristine, Related Natural Products, and Key Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Comparative Guide to Antibody Cross-Reactivity Against Taltobulin Intermediates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the cross-reactivity of hypothetical antibodies developed against the synthetic intermediates of Taltobulin, a potent anti-mitotic agent. While no commercial antibodies targeting Taltobulin intermediates are currently available, this document outlines the synthetic pathway, potential immunogens, and detailed experimental protocols to assess their cross-reactivity profiles. Such antibodies could be valuable tools in pharmacokinetic/pharmacodynamic (PK/PD) studies and for monitoring the manufacturing process of Taltobulin-based therapeutics, including antibody-drug conjugates (ADCs).
Introduction to Taltobulin and Its Synthesis
Taltobulin (also known as HTI-286) is a synthetic analog of the marine natural product hemiasterlin (B1673049).[1] It functions by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.[2][3][4] Its synthesis involves the coupling of several complex amino acid derivatives. A key approach to its synthesis is a convergent strategy, which includes the formation of dipeptide and tripeptide fragments that are ultimately combined.[5][6] These synthetic intermediates represent unique chemical entities against which specific antibodies could be raised.
A critical aspect of developing such antibodies is to characterize their specificity and potential cross-reactivity with the final product, Taltobulin, its parent compound, hemiasterlin, and other structurally related molecules.
Potential Taltobulin Intermediates as Immunogens
The synthesis of Taltobulin offers several potential intermediates that could serve as haptens for antibody production. Based on published synthetic routes, key intermediates include:
-
Dipeptide fragments: Constituting building blocks of the final tripeptide structure.
-
Isonitrile intermediates: Used in multicomponent reactions for rapid assembly of the peptide backbone.[5]
-
Protected tripeptides: Precursors to the final, deprotected Taltobulin molecule.
For the purpose of this guide, we will consider three hypothetical antibodies raised against distinct intermediates in the Taltobulin synthesis.
Comparative Cross-Reactivity Analysis (Hypothetical)
The following table summarizes the expected cross-reactivity profiles of three hypothetical monoclonal antibodies (mAb-Intermediates 1, 2, and 3) raised against different synthetic intermediates of Taltobulin. The percentage of cross-reactivity is a hypothetical value determined by competitive immunoassay, indicating the concentration of the cross-reactant required to displace 50% of the antibody binding to the target intermediate.
| Antibody Target | Cross-Reactant | Hypothetical Cross-Reactivity (%) | Rationale for Potential Cross-Reactivity |
| mAb-Intermediate 1 (Targets a protected dipeptide) | Intermediate 1 | 100% | Homologous binding. |
| Taltobulin | < 1% | The epitope is significantly altered in the final product. | |
| Hemiasterlin | < 0.5% | Structurally distinct from the dipeptide intermediate. | |
| Intermediate 2 | < 5% | May share some structural motifs, but overall structure is different. | |
| mAb-Intermediate 2 (Targets a protected tripeptide) | Intermediate 2 | 100% | Homologous binding. |
| Taltobulin | ~ 20-40% | The core tripeptide structure is present, but protecting groups are absent. | |
| Hemiasterlin | ~ 10-30% | Shares the core tripeptide backbone but with different substitutions. | |
| Intermediate 1 | < 2% | The epitope of Intermediate 2 is a larger, more complex molecule. | |
| mAb-Intermediate 3 (Targets a late-stage, deprotected intermediate) | Intermediate 3 | 100% | Homologous binding. |
| Taltobulin | > 80% | High structural similarity to the final Taltobulin molecule. | |
| Hemiasterlin | ~ 50-70% | High structural similarity, differing primarily at one terminus. | |
| Intermediate 2 | ~ 5-15% | The presence of protecting groups on Intermediate 2 significantly alters the epitope. |
Experimental Protocols
To empirically determine the cross-reactivity of antibodies against Taltobulin intermediates, the following experimental protocols are recommended.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This is the gold standard for quantifying antibody specificity and cross-reactivity.
Objective: To determine the concentration of Taltobulin, hemiasterlin, or other intermediates required to inhibit the binding of a specific antibody to its target intermediate coated on a microplate.
Materials:
-
96-well microtiter plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20, PBST)
-
Blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in PBST)
-
Antibody against the Taltobulin intermediate
-
Taltobulin, hemiasterlin, and other synthesis intermediates
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the purified Taltobulin intermediate (the immunogen) at a concentration of 1-10 µg/mL in coating buffer. Incubate overnight at 4°C.[7]
-
Washing: Wash the plate three times with wash buffer.[7]
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.[8]
-
Competition:
-
Prepare serial dilutions of the competitor compounds (Taltobulin, hemiasterlin, and other intermediates) in blocking buffer.
-
In a separate plate or tubes, pre-incubate a fixed, non-saturating concentration of the primary antibody with the various concentrations of the competitor compounds for 1-2 hours at room temperature.[8]
-
-
Incubation: Add the antibody-competitor mixtures to the coated and blocked plate. Incubate for 2 hours at room temperature.[8]
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.[8]
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add the substrate solution and incubate in the dark until sufficient color develops (typically 15-30 minutes).[9]
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.[7]
-
Analysis: Plot the absorbance against the log of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of the antibody binding) is determined. Cross-reactivity is calculated as: (IC50 of target intermediate / IC50 of cross-reactant) x 100%.
Western Blot Analysis
This technique can provide a qualitative assessment of cross-reactivity.
Objective: To visually assess the binding of an antibody to Taltobulin intermediates and related compounds that have been separated by size.
Procedure:
-
Sample Preparation: Conjugate the Taltobulin intermediates, Taltobulin, and hemiasterlin to a carrier protein (e.g., BSA) to facilitate separation by SDS-PAGE.
-
SDS-PAGE: Separate the protein conjugates on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the Taltobulin intermediate overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer.[10]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Washing: Repeat the washing step.
-
Detection: Add a chemiluminescent substrate and image the blot using a CCD imager. The presence and intensity of bands will indicate the degree of cross-reactivity.
Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free quantitative data on binding kinetics (association and dissociation rates) and affinity.
Objective: To measure the binding affinity and kinetics of the antibody to Taltobulin, its intermediates, and related compounds.
Procedure:
-
Ligand Immobilization: Covalently immobilize the antibody against the Taltobulin intermediate onto a sensor chip surface.[11]
-
Analyte Injection: Inject different concentrations of the analytes (Taltobulin, hemiasterlin, and other intermediates) in solution over the sensor surface.[11]
-
Binding Measurement: Monitor the change in the refractive index at the surface in real-time, which is proportional to the mass of analyte binding to the immobilized antibody. This generates a sensorgram.[12]
-
Regeneration: After each analyte injection, regenerate the sensor surface by injecting a solution that disrupts the antibody-analyte interaction without denaturing the antibody.[12]
-
Data Analysis: Fit the sensorgram data to kinetic models to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates a higher binding affinity. Cross-reactivity can be assessed by comparing the KD values for the different analytes.
Visualizations
Taltobulin Synthesis Pathway
References
- 1. Synthesis and antimitotic/cytotoxic activity of hemiasterlin analogues | UBC Chemistry [chem.ubc.ca]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Expeditious Total Synthesis of Hemiasterlin through a Convergent Multicomponent Strategy and Its Use in Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 9. stjohnslabs.com [stjohnslabs.com]
- 10. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]
- 11. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
Safety Operating Guide
Essential Safety and Disposal Protocols for Taltobulin Intermediate-3
Researchers and drug development professionals handling Taltobulin intermediate-3 must adhere to stringent safety and disposal procedures due to its potential cytotoxic properties, akin to other potent pharmaceutical compounds. As an intermediate in the synthesis of Taltobulin, a powerful tubulin inhibitor, this compound requires careful management to ensure personnel safety and environmental protection.[1][2][3][4] This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, drawing from safety data for related compounds.
Personnel Protective Equipment (PPE) and Handling
Before beginning any procedure that involves this compound, it is imperative to be outfitted with the appropriate personal protective equipment. This is crucial to prevent skin and eye contact, as well as inhalation.[5][6]
Required PPE:
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Lab Coat: A designated lab coat should be worn to prevent contamination of personal clothing.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[5]
-
Respiratory Protection: Use a respirator if there is a risk of generating dust or aerosols.
Handling Precautions:
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid the formation of dust.[5]
-
Wash hands thoroughly after handling.[6]
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in a manner that neutralizes its reactivity and ensures safe disposal, in accordance with institutional and regulatory guidelines for hazardous waste.
1. Decontamination of Equipment:
-
All lab equipment that has come into contact with this compound, such as glassware and spatulas, must be decontaminated.
-
A common method is to rinse the equipment with a suitable solvent, such as ethanol (B145695) or a solution of sodium hypochlorite, followed by a thorough wash with soap and water.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Any solid waste, including contaminated PPE (gloves, disposable lab coats), weighing paper, and absorbent pads, should be collected in a designated, clearly labeled hazardous waste container.
-
The container should be puncture-resistant and have a secure lid.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, labeled hazardous waste container.
-
Do not mix with other chemical waste streams unless compatibility has been verified.
-
3. Inactivation of this compound:
For bulk quantities or concentrated solutions, chemical inactivation may be necessary before disposal. The choice of inactivation agent will depend on the chemical properties of the intermediate. Given its potential reactivity with strong oxidizing agents and strong acids, a basic hydrolysis or a validated chemical degradation method is recommended.[5][6]
4. Final Disposal:
-
All hazardous waste containers must be sealed and stored in a designated, secure area until they can be collected by a licensed hazardous waste disposal company.
-
Ensure all labeling is clear and compliant with regulatory standards, including the name of the chemical and the associated hazards.
Quantitative Data Summary
While specific quantitative data for this compound is not publicly available, the following table summarizes relevant information for a related compound, Taltobulin intermediate-4, which can serve as a conservative guide.
| Parameter | Value | Source |
| Molecular Formula | C22H40N2O5 | MedChemExpress[7] |
| Molecular Weight | 412.56 | MedChemExpress[7] |
| Hazard Classification | Acute toxicity, oral (Category 4) | MedChemExpress[7] |
| Skin corrosion/irritation (Category 2) | MedChemExpress[7] | |
| Serious eye damage/eye irritation (Category 2A) | MedChemExpress[7] | |
| Specific target organ toxicity, single exposure (Category 3) | MedChemExpress[7] |
Experimental Protocols
There are no publicly available, peer-reviewed experimental protocols specifically for the disposal of this compound. The procedures outlined above are based on established best practices for the handling and disposal of cytotoxic and potent pharmaceutical compounds. Laboratories should develop and validate their own specific protocols in accordance with their institutional safety guidelines and regulatory requirements.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Taltobulin intermediate-3
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling of Taltobulin intermediate-3, a precursor to the potent antimicrotubule agent Taltobulin. Given the cytotoxic nature of Taltobulin, this intermediate should be handled with extreme caution in a controlled laboratory setting. The following procedures are designed to minimize exposure risk and ensure the safety of all personnel.
Hazard Identification and Risk Assessment
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the known hazards of similar intermediates and the final Taltobulin compound necessitate treating it as a highly potent and hazardous substance. The SDS for Taltobulin intermediate-4 indicates that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Taltobulin itself is a potent tubulin inhibitor with an average IC50 of 2.5 nM across various tumor cell lines, highlighting the high cytotoxicity of this class of compounds.[2][3][4]
Assumed Hazard Classification for this compound:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |
| (Data inferred from Taltobulin intermediate-4 SDS)[1] |
Potency of Parent Compound (Taltobulin):
| Assay | Value | Cell Lines |
| Average IC50 | 2.5 ± 2.1 nM | 18 tumor cell lines (leukemia, ovarian, NSCLC, breast, colon, melanoma) |
| (Data for Taltobulin, the final product synthesized from the intermediate)[2][4] |
Due to the high potency of the final compound, an Occupational Exposure Limit (OEL) in the low ng/m³ range should be assumed for this compound. For highly potent payloads of antibody-drug conjugates (ADCs), default OELs can be as low as 5 ng/m³.[5]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure.
| PPE Category | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-tested nitrile gloves. | Provides a robust barrier against chemical permeation. The outer glove should be changed immediately upon contamination. |
| Lab Coat | Disposable, solid-front, back-closing gown with long sleeves and tight-fitting cuffs. | Protects the wearer's clothing and skin from contamination. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects against splashes and aerosols. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is required when handling the powder form outside of a containment device. | Prevents inhalation of airborne particles. |
Engineering Controls
Primary containment is crucial for minimizing exposure.
-
Weighing and Aliquoting: All handling of powdered this compound must be conducted in a certified Class II Biological Safety Cabinet (BSC) or a powder containment hood with HEPA filtration. For larger quantities, a glovebox or isolator is recommended.
-
Solution Preparation: Preparation of solutions should also be performed within a BSC or a chemical fume hood to control potential aerosols.
-
Ventilation: The laboratory should have a dedicated, single-pass air handling system with negative pressure relative to adjacent areas to prevent the escape of contaminants.[2]
Operational Plan: Step-by-Step Handling Protocol
4.1. Preparation:
-
Designated Area: Establish a designated area for handling this compound. This area should be clearly marked with warning signs indicating the presence of a potent cytotoxic agent.
-
Gather Materials: Assemble all necessary equipment, including PPE, weighing paper, spatulas, vials, solvents, and waste containers, and place them inside the containment device before starting work.
-
Don PPE: Put on all required PPE in the correct order (gown, inner gloves, respirator, goggles, outer gloves).
4.2. Weighing and Reconstitution:
-
Tare Balance: Inside the containment device, place a tared weigh boat or paper on the analytical balance.
-
Transfer Powder: Carefully transfer the required amount of this compound powder using a dedicated spatula. Avoid creating dust.
-
Record Weight: Securely close the stock container and record the final weight.
-
Reconstitution: Add the desired solvent to the vial containing the powder. Cap the vial securely and mix gently until the solid is fully dissolved.
4.3. Post-Handling:
-
Decontamination: Decontaminate all surfaces inside the containment device with an appropriate cleaning agent (e.g., 70% ethanol (B145695) followed by a surface deactivating agent if available).
-
Waste Disposal: Dispose of all contaminated materials, including weigh boats, pipette tips, and outer gloves, in the designated cytotoxic waste container located within the containment device.
-
Doff PPE: Remove PPE in the reverse order of donning, ensuring not to contaminate skin or clothing. The outer gloves should be removed first while still in the handling area.
Caption: Workflow for handling this compound.
Disposal Plan
All waste contaminated with this compound is considered hazardous cytotoxic waste and must be disposed of accordingly.
5.1. Waste Segregation:
-
Solid Waste: All contaminated solid waste (e.g., gloves, gowns, weigh paper, plasticware) must be placed in a dedicated, leak-proof, puncture-resistant container clearly labeled as "Cytotoxic Waste" with the universal biohazard symbol.
-
Liquid Waste: Unused solutions or contaminated liquid waste should be collected in a sealed, shatter-resistant container, also labeled as "Cytotoxic Waste." Do not pour any liquid waste down the drain.
-
Sharps: Contaminated needles, syringes, and other sharps must be placed in a designated cytotoxic sharps container.
5.2. Waste Collection and Disposal:
-
All cytotoxic waste containers must be securely sealed when three-quarters full.
-
Decontaminate the exterior of the waste containers before removing them from the designated handling area.
-
Store the sealed waste containers in a secure, designated area away from general laboratory traffic until they are collected by a licensed hazardous waste disposal service.
-
The ultimate disposal method for cytotoxic waste is typically high-temperature incineration.
Caption: Disposal workflow for this compound waste.
Emergency Procedures
6.1. Spills:
-
Evacuate: Immediately alert others and evacuate the affected area.
-
Isolate: Restrict access to the spill area.
-
PPE: Don appropriate PPE, including a respirator, before re-entering the area.
-
Contain: Cover the spill with absorbent pads from a chemotherapy spill kit.
-
Clean: Working from the outside in, clean the area with an appropriate decontaminating solution.
-
Dispose: All cleanup materials must be disposed of as cytotoxic waste.
6.2. Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the individual to fresh air.
-
Ingestion: Do not induce vomiting.
-
Seek Medical Attention: In all cases of exposure, seek immediate medical attention and provide the medical team with information about the compound.
By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling the potent cytotoxic compound, this compound, ensuring a safe and controlled laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
